Talatisamine
Description
Properties
Molecular Formula |
C24H39NO5 |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |
InChI |
InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15+,16+,17-,18+,19-,20+,21?,22+,23+,24-/m1/s1 |
InChI Key |
BDCURAWBZJMFIK-FLDLCTCNSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |
Synonyms |
talatisamine |
Origin of Product |
United States |
Foundational & Exploratory
Talatisamine: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Talatisamine, a C19-diterpenoid alkaloid found in various Aconitum species. It details the natural botanical sources, presents quantitative data on its occurrence, describes detailed protocols for its isolation and purification, and illustrates its known mechanisms of action.
Natural Sources of this compound
This compound is a naturally occurring alkaloid predominantly found in plants belonging to the genus Aconitum, commonly known as aconite or monkshood. These plants have a long history of use in traditional medicine, particularly in Asia, for treating conditions like rheumatic pain and heart failure. However, they are also famously toxic due to their complex alkaloid content. Numerous species have been identified as sources of this compound.
Table 1: Aconitum Species Containing this compound and Reported Yields
| Species Name | Common Name / Association | Part of Plant | Reported Yield (% of Dry Weight) | Reference |
| Aconitum talassicum | - | Aerial Parts | 0.12% - 0.18% | [1] |
| Aconitum carmichaelii | Chuanwu, Fuzi | Roots | Not specified | [2][3] |
| Aconitum kusnezoffii | Caowu | Roots | Not specified | [4][5] |
| Aconitum piepunense | - | Not specified | Not specified | [6] |
| Aconitum legendrei | - | Not specified | Not specified | [6] |
| Aconitum hemsleyanum | - | Not specified | Not specified | PhytoBank |
| Aconitum soongoricum | - | Not specified | Not specified | PhytoBank |
| Aconitum tanguticum | - | Not specified | Not specified | PhytoBank |
Note: Yields can vary significantly based on geographic location, harvest time, and processing methods.
Isolation and Purification Protocols
The isolation of this compound from Aconitum plant material is a multi-step process involving initial extraction, acid-base partitioning to separate alkaloids from other constituents, and chromatographic purification. The following sections detail a generalized yet comprehensive protocol synthesized from established methodologies.
The overall process for isolating this compound follows a logical sequence from raw plant material to purified crystalline compound. This workflow is designed to efficiently separate the basic alkaloid from neutral and acidic plant components.
This protocol combines effective techniques reported for various Aconitum alkaloids.
Step 1: Extraction of Total Alkaloids
-
Grind dried and powdered Aconitum plant material (e.g., roots or aerial parts) to a coarse powder.
-
Perform a heat reflux extraction using 95% ethanol adjusted to an acidic pH with hydrochloric acid (HCl). A typical ratio is 10 mL of concentrated HCl per 5 kg of plant material in the solvent.[1] Repeat the extraction three times to ensure exhaustive recovery.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a concentrated residue.
Step 2: Acid-Base Partitioning for Crude Alkaloid Fraction
-
Dissolve the residue from Step 1 in a dilute aqueous acid solution (e.g., 1-2% HCl).[1]
-
Perform a liquid-liquid extraction with a non-polar solvent such as petroleum ether or diethyl ether. This step removes neutral compounds (fats, waxes, etc.), which will partition into the organic layer. Discard the organic layer.
-
Adjust the pH of the remaining acidic aqueous layer to approximately 9-10 using a base like ammonia water (NH₃·H₂O).[1] This deprotonates the alkaloid hydrochlorides, converting them into their free base form.
-
Extract the basified aqueous solution multiple times with a moderately polar organic solvent, such as chloroform or dichloromethane. The alkaloid free bases will now partition into the organic layer.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
Step 3: Chromatographic Purification
-
Prepare a silica gel chromatography column. The ratio of silica gel to crude alkaloids should be approximately 50:1 by weight.[1]
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial eluting solvent and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol (CHCl₃:MeOH). Begin with 100% chloroform and gradually increase the methanol concentration (e.g., 100:1, 50:1, 25:1).[1]
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine the fractions that contain the compound corresponding to the Rf value of a this compound standard.
Step 4: Final Purification by Recrystallization
-
Evaporate the solvent from the combined this compound-rich fractions.
-
Dissolve the resulting solid in a minimal amount of hot methanol and allow it to cool slowly.[1]
-
This compound will crystallize out of the solution as it cools. Collect the crystals by filtration. This step removes minor, more soluble impurities. The purity can be assessed by HPLC and spectroscopic methods (NMR, MS).
Biological Activity and Signaling Pathways
This compound exhibits several significant pharmacological activities, making it a molecule of interest for drug development. Its primary mechanisms of action involve the modulation of ion channels.
A key mechanism of action for this compound is the specific blockade of delayed rectifier potassium (K+) channels in neurons.[3][6] By inhibiting these channels, this compound reduces the efflux of potassium ions from the neuron. This action is believed to counteract the neurotoxic effects induced by substances like β-amyloid oligomers, which are implicated in neurodegenerative diseases such as Alzheimer's.[2] This makes this compound a lead compound for the development of neuroprotective agents.
This compound is also recognized as a major bioactive component of "Fuzi" (Aconitum carmichaelii), which has been used for centuries as a cardiotonic in traditional Chinese medicine.[3] While the complete mechanism is still under investigation, preliminary studies suggest that the cardiotonic effects of this compound and its metabolites may be mediated by an enhancement of cellular calcium (Ca²⁺) influx in cardiomyocytes. Increased intracellular calcium enhances the contractility of cardiac muscle, leading to a positive inotropic (cardiotonic) effect.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. [Optimization of extraction process of total alkaloids from radix of Aconitum flavum using response surface methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and stereochemistry of Talatisamine
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Talatisamine
Introduction
This compound is a naturally occurring C19-diterpenoid alkaloid belonging to the aconitine family of compounds.[1] These complex alkaloids are primarily isolated from plants of the Aconitum and Delphinium genera.[2] this compound has garnered significant interest within the scientific community due to its notable biological activities, including the selective blockage of inwardly rectifying K+ ion channels and potential neuroprotective effects.[1][2] Its formidable molecular architecture, characterized by a highly oxidized and intricately fused hexacyclic ring system with numerous stereocenters, presents a significant challenge for chemical synthesis and a fascinating subject for structural and stereochemical analysis.[3][4] This guide provides a detailed overview of the chemical structure and stereochemistry of this compound, supported by spectroscopic data and a summary of key synthetic methodologies that have been instrumental in its structural elucidation.
Chemical Structure
The molecular formula of this compound is C₂₄H₃₉NO₅.[5] Its core is a complex hexacyclic framework composed of a 6/7/5/6/6/5-membered ring system, designated as the ABCDEF-ring structure.[3][4] This intricate polycyclic system is highly substituted with various functional groups, including hydroxyl groups, methoxy groups, a methoxymethyl group, and an N-ethyl group.
The systematic IUPAC name for this compound is (1S,2R,3R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8-diol.[5]
References
- 1. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C24H39NO5 | CID 441761 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Talatisamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talatisamine, a C19-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, has garnered significant interest within the scientific community for its notable biological activities, particularly its role as a potassium channel blocker with neuroprotective properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, characterization, and biological evaluation, and a visualization of its known signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Physicochemical Properties
This compound presents as a crystalline solid.[1] Its core structure is a complex hexacyclic aconitane skeleton.[2][3]
Identification and Formula
| Property | Value | Reference |
| CAS Number | 20501-56-8 | [1][4][5][6] |
| Molecular Formula | C₂₄H₃₉NO₅ | [1][4][5][6] |
| Molecular Weight | 421.57 g/mol | [5][7] |
| IUPAC Name | (1S,2R,3R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8-diol | |
| Synonyms | Talatizamine | [5][7] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 151-152 °C | [1] |
| Boiling Point (Predicted) | 533.9 ± 50.0 °C | [1] |
| Appearance | Crystalline solid | [1][6] |
Solubility
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 1 mg/mL | [1][6] |
| Dimethyl sulfoxide (DMSO) | 2 mg/mL | [1][6] |
| Ethanol | 10 mg/mL | [1][6] |
| 1M Hydrochloric Acid (HCl) | 100 mg/mL (Sonication recommended) | [8] |
| Chloroform | Soluble | [8] |
| Dichloromethane | Soluble | [8] |
| Ethyl Acetate | Soluble | [8] |
| Acetone | Soluble | [8] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. The following sections summarize the key spectral features. For complete, assigned spectra, refer to the supplementary information of the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data are essential for elucidating the complex, three-dimensional structure of this compound. Complete spectral data can be found in the supporting information of publications detailing its total synthesis.[6]
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.
| Technique | Key Findings | Reference |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ion observed at m/z 422.29042 | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Fragmentation pattern available in spectral databases. |
Infrared (IR) Spectroscopy
FTIR spectroscopy reveals the presence of key functional groups within the this compound molecule. Detailed spectra are available in the supplementary materials of synthetic studies.[6]
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of Diterpenoid Alkaloids from Aconitum Species
The following is a general protocol for the extraction and isolation of diterpenoid alkaloids, including this compound, from Aconitum plant material.
3.1.1. Extraction
-
Air-dry and powder the roots of the selected Aconitum species.
-
Macerate the powdered plant material with 95% ethanol at room temperature for a period of 7-10 days, with occasional shaking.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Suspend the crude extract in a 2% aqueous solution of tartaric acid and partition with ethyl acetate to remove non-alkaloidal constituents.
-
Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia solution.
-
Extract the aqueous layer exhaustively with chloroform to obtain the crude alkaloid fraction.
3.1.2. Chromatographic Separation
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., Chloroform:Methanol, 100:0 to 80:20).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol:Ammonia, 95:5:0.5) and visualizing with Dragendorff's reagent.
-
Combine fractions containing compounds with similar Rf values.
-
Further purify the combined fractions using preparative TLC or repeated column chromatography to isolate pure this compound.
Electrophysiological Measurement of Delayed Rectifier Potassium Current (Iₖ)
The following protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effect of this compound on delayed rectifier potassium currents (Iₖ) in cultured hippocampal neurons.
3.2.1. Cell Culture
-
Isolate hippocampal neurons from embryonic day 18 (E18) Sprague-Dawley rats.
-
Plate the neurons on poly-L-lysine-coated glass coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
-
Use neurons cultured for 7-10 days for electrophysiological recordings.
3.2.2. Electrophysiology
-
Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, and 2 Na₂ATP (pH adjusted to 7.2 with KOH).
-
Establish a whole-cell patch-clamp configuration.
-
To elicit Iₖ, hold the membrane potential at -80 mV and apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 400 ms.
-
Record currents using a patch-clamp amplifier and digitize the data.
-
Apply this compound at various concentrations to the external solution to determine its effect on Iₖ.
Neuroprotection Assay using MTT
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the neuroprotective effects of this compound against amyloid-β (Aβ)-induced cytotoxicity.
-
Seed primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 2 hours.
-
Following pre-treatment, expose the cells to aggregated Aβ₂₅₋₃₅ (25 µM) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the use of flow cytometry to quantify apoptosis in neuronal cells treated with Aβ and this compound.
-
Plate cortical neurons in 6-well plates and treat with this compound and/or Aβ as described in the neuroprotection assay.
-
After treatment, harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway and Logical Relationships
This compound exerts its neuroprotective effects primarily through the inhibition of the delayed rectifier potassium channel (Iₖ). This action mitigates the cytotoxic cascade initiated by amyloid-β oligomers.
Neuroprotective Signaling Pathway of this compound
Caption: Neuroprotective signaling pathway of this compound against amyloid-β induced toxicity.
Experimental Workflow for Assessing Neuroprotection
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4.13.8. Detection of Apoptotic Cells by Annexin V Staining [bio-protocol.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Tal... | Organic Chemistry [organicchemistry.eu]
- 8. scholarena.com [scholarena.com]
In-depth Technical Guide: The Biological Activity of Talatisamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talatisamine, a C19-diterpenoid alkaloid, and its synthetic derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of research into the pharmacological effects of this compound and its analogues. It details their mechanisms of action, presents quantitative biological data, and outlines the experimental protocols used to elucidate these activities. The primary biological effects discussed include vasorelaxant, mitochondrial-protective, cardiotonic, and potassium channel inhibitory activities. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of this unique class of natural products.
Core Biological Activities and Mechanisms of Action
This compound and its derivatives exert their biological effects through multiple mechanisms, primarily targeting ion channels and mitochondrial function. The following sections detail the key activities and the current understanding of their underlying molecular pathways.
Vasorelaxant Activity
This compound and its derivatives, notably 14-O-benzoylthalatisamine and 14-O-acetylthalatisamine, exhibit significant vasorelaxant properties. Studies on isolated rat aortic rings have demonstrated that these compounds dose-dependently inhibit contractions induced by high potassium chloride (KCl) and norepinephrine[1][2]. The derivatization of this compound at the C-14 position with benzoyl or acetyl groups significantly enhances its relaxant activity[1][3].
The primary mechanism underlying this vasorelaxation is the inhibition of calcium influx into vascular smooth muscle cells. This is achieved through the blockade of voltage-dependent L-type Ca2+ channels and the Na+/Ca2+ exchanger[1]. The increased lipophilicity of the benzoyl and acetyl derivatives is believed to contribute to their enhanced membrane activity and, consequently, their greater potency compared to the parent compound, this compound[1][3].
Mitochondrial-Protective Effects
A key aspect of the biological profile of this compound and its 14-O-benzoyl derivative is their ability to protect mitochondria from pathological insults. Both compounds have been shown to inhibit the opening of the Ca2+-dependent mitochondrial permeability transition pore (mPTP) in rat liver and heart mitochondria[4]. The opening of the mPTP is a critical event in the pathway to cell death, and its inhibition is a recognized therapeutic strategy for various ischemic conditions.
The 14-O-benzoyl derivative of this compound is significantly more potent in inhibiting the mPTP than this compound itself, suggesting that, similar to its vasorelaxant activity, the addition of the benzoyl group enhances its interaction with mitochondrial membranes or specific protein targets within the pore complex[4].
Cardiotonic Activity
Metabolites and derivatives of this compound have shown potential as cardiotonic agents. The metabolite cammaconine, a C19-diterpenoid alkaloid with a hydroxyl group at the C-18 position, exhibits substantial cardiotonic activity in isolated frog hearts[5]. Further structure-activity relationship studies have indicated that the 18-OH group is a critical structural feature for this activity. The efficacy is further improved by the presence of an N-methyl group or a methoxy group at the C-16 position[5]. The proposed mechanism for this cardiotonic effect is an enhanced cellular influx of calcium[5].
Potassium Channel Inhibition
This compound has been identified as a specific blocker of the delayed rectifier potassium (K+) channel in rat hippocampal neurons[6][7]. This activity is of particular interest for its potential neuroprotective effects, as suppressing K+ efflux through this channel may be beneficial in conditions such as Alzheimer's disease[6]. This compound exhibits a reversible and voltage-dependent inhibition of the delayed rectifier K+ current, with a reported IC50 of approximately 146.0 ± 5.8 µM[6][7]. It shows minimal effect on voltage-gated Na+ and Ca2+ currents, highlighting its specificity[6].
Quantitative Biological Data
The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives.
Table 1: Vasorelaxant Activity on Isolated Rat Aortic Rings
| Compound | Agonist | IC50 (µM) |
| 14-O-Benzoylthalatisamine | KCl | 79.5 |
| 14-O-Acetylthalatisamine | KCl | 98.9 |
Data from Mirzayeva et al. (2021)[1]
Table 2: Inhibition of Mitochondrial Permeability Transition Pore (mPTP)
| Compound | Tissue | Concentration (µM) | % Inhibition |
| This compound | Rat Liver | 200 | 56.8 |
| This compound | Rat Heart | 200 | 44.0 |
| 14-O-Benzoylthalatisamine | Rat Liver | 200 | 81.0 |
| 14-O-Benzoylthalatisamine | Rat Heart | 200 | 71.5 |
Data from Muratova et al. (2024)[4]
Table 3: Inhibition of Delayed Rectifier K+ Current
| Compound | Preparation | IC50 (µM) |
| This compound | Rat Hippocampal Neurons | 146.0 ± 5.8 |
Data from Wang et al. (2008)[6][7]
Experimental Protocols
This section provides an overview of the methodologies employed in the key experiments cited in this guide.
Isolated Rat Aortic Ring Vasorelaxation Assay
Objective: To assess the vasorelaxant effects of this compound and its derivatives on isolated arterial smooth muscle.
Protocol Overview:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (3-4 mm in length).
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. Following equilibration, the rings are contracted by adding a high concentration of KCl (e.g., 60-80 mM) or a specific agonist like norepinephrine or phenylephrine to the bath.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or its derivatives are added to the organ bath to elicit a dose-response curve.
-
Data Analysis: The relaxation induced by the compounds is expressed as a percentage of the maximal contraction induced by the agonist. The IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the dose-response curve.
Mitochondrial Permeability Transition Pore (mPTP) Assay
Objective: To determine the inhibitory effect of this compound and its derivatives on the opening of the mPTP in isolated mitochondria.
Protocol Overview:
-
Mitochondria Isolation: Mitochondria are isolated from rat liver or heart tissue by differential centrifugation in a specific isolation buffer.
-
Mitochondrial Swelling Assay: The opening of the mPTP is assessed by measuring the change in light scattering (absorbance) of the mitochondrial suspension at 540 nm using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling, which is a consequence of mPTP opening.
-
Incubation: Isolated mitochondria (0.3-0.4 mg/ml protein) are suspended in an incubation medium containing sucrose, EGTA, succinate, Tris, HEPES, KH2PO4, rotenone, and oligomycin at pH 7.4 and 26°C[4].
-
Induction of mPTP Opening: The opening of the mPTP is induced by the addition of a Ca2+ salt (e.g., 10 µM CaCl2)[4].
-
Inhibitor Testing: To test the effect of the compounds, mitochondria are pre-incubated with various concentrations of this compound or its derivatives before the addition of Ca2+.
-
Data Analysis: The extent of inhibition of mitochondrial swelling is calculated by comparing the change in absorbance in the presence and absence of the test compounds.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on specific ion channels, such as the delayed rectifier K+ channel.
Protocol Overview:
-
Cell Preparation: Acutely dissociated or cultured neurons (e.g., rat hippocampal neurons) are used for electrophysiological recordings.
-
Recording Setup: The whole-cell configuration of the patch-clamp technique is employed. This involves forming a high-resistance seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to gain electrical access to the cell's interior.
-
Solutions: The micropipette is filled with an intracellular solution containing a high concentration of potassium and other ions that mimic the intracellular environment. The cells are bathed in an extracellular solution that mimics the cerebrospinal fluid.
-
Voltage-Clamp Protocol: To isolate and record the delayed rectifier K+ current, the cell membrane potential is held at a negative potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials (e.g., from -60 mV to +60 mV) to activate the channels.
-
Drug Application: this compound is applied to the bath solution at various concentrations to determine its effect on the K+ current.
-
Data Analysis: The amplitude of the K+ current is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Vasorelaxation
Caption: Proposed mechanism of vasorelaxation by this compound and its derivatives.
Experimental Workflow for Vasorelaxation Assay
Caption: Workflow for the isolated aortic ring vasorelaxation assay.
Structure-Activity Relationship Logic
Caption: Key structure-activity relationships of this compound derivatives.
Conclusion
This compound and its derivatives represent a compelling class of natural product-based compounds with multifaceted biological activities. Their ability to modulate ion channels and mitochondrial function provides a strong rationale for their further investigation as potential therapeutic agents for cardiovascular and neurodegenerative diseases. The enhanced potency of the semi-synthetic derivatives highlights the potential for medicinal chemistry efforts to optimize their pharmacological profiles. This technical guide serves as a foundational resource to stimulate and support future research in this promising area. Further studies are warranted to fully elucidate the structure-activity relationships, clarify the precise molecular targets, and evaluate the in vivo efficacy and safety of these compounds.
References
- 1. Characteristic of the vasorlaxant action of the this compound alkaloid and its derivatives | Auctores [auctoresonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound and its Derivate 14-O-Benzoylthis compound on Functional State of Rat Liver and Heart Mitochondria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Talatisamine as a Selective K+ Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talatisamine, a naturally occurring C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has emerged as a significant pharmacological tool for studying the function of potassium (K+) channels.[1][2] This technical guide provides a comprehensive overview of this compound's selective blocking action on delayed rectifier K+ channels, its mechanism of action, and its potential therapeutic applications, particularly in the context of neurodegenerative diseases. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Mechanism of Action and Selectivity
A key feature of this compound is its selectivity for K+ channels over other voltage-gated ion channels. Studies have shown that even at high concentrations (1-3 mM), this compound has a negligible effect on voltage-gated sodium (Na+) and calcium (Ca2+) currents.[1] This selectivity makes this compound a valuable tool for isolating and studying the physiological roles of delayed rectifier K+ channels.
While this compound is known to block delayed rectifier K+ channels, its specific affinity for various Kv subtypes is an area of ongoing research. Further studies are required to fully elucidate its selectivity profile across the diverse family of Kv channels.
Quantitative Data
The following table summarizes the key quantitative data regarding the pharmacological effects of this compound.
| Parameter | Value | Cell Type | Channel Type | Reference |
| IC50 | 146.0 ± 5.8 µM | Rat Hippocampal Neurons | Delayed Rectifier K+ Current (IK) | [1] |
| Concentration for Neuroprotection | 120 µM | Cultured Cortical Neurons | Delayed Rectifier K+ Current (IK) | [2] |
| Effect on Na+ and Ca2+ Channels | Very slight blocking effect | Rat Hippocampal Neurons | Voltage-gated Na+ and Ca2+ channels | [1] |
Experimental Protocols
Electrophysiological Recording of Delayed Rectifier K+ Currents
This protocol describes the whole-cell patch-clamp technique used to measure the effect of this compound on delayed rectifier K+ currents in cultured rat hippocampal neurons.
a. Cell Preparation:
-
Isolate and culture hippocampal neurons from Sprague-Dawley rats as per standard laboratory protocols.
-
Use neurons after 7-14 days in culture for recordings.
b. Solutions:
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 K-gluconate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute to the final desired concentration in the external solution immediately before use. The final DMSO concentration should not exceed 0.1%.
c. Recording Protocol:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the membrane potential at -80 mV.
-
To elicit delayed rectifier K+ currents, apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 400 ms.
-
Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.
-
To assess the effect of this compound, perfuse the external solution containing the desired concentration of the compound and repeat the voltage-step protocol.
-
For IC50 determination, apply a range of this compound concentrations and measure the percentage of current inhibition at a specific voltage step (e.g., +60 mV).
-
Analyze the data using appropriate software to determine the current-voltage relationship and the concentration-response curve for this compound inhibition.
Western Blot Analysis of Apoptotic Proteins
This protocol outlines the procedure for determining the expression levels of Bcl-2 and Bax proteins in cultured cortical neurons treated with beta-amyloid (Aβ) oligomers and this compound.
a. Cell Treatment:
-
Culture cortical neurons as described previously.
-
Treat the cells with Aβ40 oligomers (e.g., 5 µM) for 24 hours to induce neurotoxicity.
-
In a parallel set of experiments, co-treat the cells with Aβ40 oligomers and this compound (120 µM).
-
Include an untreated control group.
b. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.
c. Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 (e.g., 1:1000 dilution) and Bax (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, 1:5000 dilution) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Caspase Activity Assay
This protocol describes a fluorometric assay to measure the activity of Caspase-3 and Caspase-9 in cultured cortical neurons.
a. Cell Treatment:
-
Treat cells as described in the Western Blot protocol.
b. Assay Procedure:
-
After treatment, lyse the cells according to the manufacturer's instructions of a commercially available caspase activity assay kit.
-
Add the cell lysate to a 96-well plate.
-
Add the fluorogenic caspase-3 substrate (e.g., DEVD-AFC) or caspase-9 substrate (e.g., LEHD-AFC) to the respective wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Express the caspase activity as a fold change relative to the untreated control.
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway of this compound in Alzheimer's Disease
This compound has been shown to exert neuroprotective effects against beta-amyloid (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.[2] The proposed signaling pathway involves the modulation of delayed rectifier K+ channels and the subsequent inhibition of the apoptotic cascade.
Caption: this compound's neuroprotective pathway.
Experimental Workflow for Assessing this compound's Effects
The following diagram illustrates a typical experimental workflow for characterizing the pharmacological properties of this compound.
Caption: Workflow for this compound characterization.
Conclusion
This compound is a potent and selective blocker of delayed rectifier K+ channels, making it an invaluable pharmacological tool for neuroscience and drug discovery research. Its ability to specifically inhibit IK without significantly affecting other major ion channels allows for the precise investigation of the roles of these channels in various physiological and pathological processes. Furthermore, its demonstrated neuroprotective effects in models of Alzheimer's disease highlight its potential as a lead compound for the development of novel therapeutics for neurodegenerative disorders. The detailed protocols and data presented in this guide are intended to facilitate further research into the promising pharmacological properties of this compound.
References
The Enduring Legacy and Modern Potential of Aconitum Alkaloids: A Technical Guide to Talatisamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Aconitum, a cornerstone of traditional medicine for centuries, harbors a complex array of diterpenoid alkaloids with potent biological activities. Among these, Talatisamine, a C19-diterpenoid alkaloid, has garnered significant interest for its unique pharmacological profile, distinct from the more notorious toxic constituents of the Aconitum species. This technical guide provides an in-depth exploration of the traditional uses of Aconitum alkaloids, with a specific focus on this compound. It delves into the quantitative analysis of this compound content in various Aconitum species, details established experimental protocols for its isolation and bioactivity assessment, and elucidates its known signaling pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals, fostering a deeper understanding of this compound's therapeutic potential and providing a practical framework for future investigation.
Traditional Uses of Aconitum Alkaloids
The use of Aconitum species is deeply rooted in traditional medicine systems worldwide, most notably in Traditional Chinese Medicine (TCM) and Tibetan medicine.[1][2] In TCM, processed Aconitum roots, known as "Chuan Wu" and "Fu Zi," are used to treat a variety of ailments characterized by "cold" and "dampness," such as rheumatic and arthritic pain, neurological disorders, and cardiovascular conditions.[2][3] Similarly, in Tibetan medicine, Aconitum pendulum and Aconitum flavum, both sources of this compound, are key components of "Tiebangchui," a remedy for cold and pain.[1][4]
The inherent toxicity of Aconitum alkaloids, primarily attributed to diester-diterpenoid alkaloids like aconitine, necessitated the development of intricate processing methods.[2] These traditional techniques, such as prolonged boiling or steaming, significantly reduce toxicity by hydrolyzing the highly toxic diester alkaloids into less toxic monoester and non-ester analogs.[2] This detoxification process is crucial for the safe therapeutic application of Aconitum-based remedies.
While the traditional use often involves the whole plant extract, modern phytochemical analysis has allowed for the identification of individual alkaloids and their specific contributions to the overall therapeutic effect. This compound, for instance, is found in several traditionally used Aconitum species and is believed to contribute to their analgesic and anti-inflammatory properties without the pronounced cardiotoxicity associated with aconitine.
Quantitative Data on this compound
The concentration of this compound varies significantly among different Aconitum species and even between different parts of the same plant. This variation underscores the importance of proper plant identification and standardization in both traditional preparations and modern drug development. The following table summarizes the distribution of this compound in various Aconitum species.
| Aconitum Species | Plant Part | This compound Content (mg/g) | Reference |
| Aconitum gymnandrum | Flower | 1.19 ± 0.33 | [5] |
| Aconitum vilmorinianum | Fibrous Root | 10.09 ± 16.96 | [5] |
| Aconitum stylosum | Fibrous Root | 10.55 ± 4.84 | [5] |
| Aconitum carmichaeli | Principal Root | 1.81 ± 0.24 | [5] |
| Aconitum carmichaeli | Lateral Root | 1.73 ± 0.24 | [5] |
| Aconitum tanguticum | Leaf | 0.006 ± 0.01 | [5] |
| Aconitum pendulum | Flower | 0.02 ± 0.01 | [5] |
Experimental Protocols
General Protocol for Extraction and Isolation of Aconitum Alkaloids
This protocol provides a general framework for the extraction and isolation of diterpenoid alkaloids from Aconitum species. Specific modifications may be required based on the target alkaloid and the plant matrix.
Objective: To extract and isolate Aconitum alkaloids, including this compound, from plant material.
Materials:
-
Dried and powdered Aconitum plant material
-
Dichloromethane
-
5% aqueous ammonia
-
5% aqueous sulfuric acid
-
25% aqueous ammonia
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., chloroform-methanol gradients)
-
Rotary evaporator
-
Chromatography columns
-
Standard analytical equipment (beakers, flasks, funnels, etc.)
Methodology:
-
Alkalinization and Extraction:
-
Moisten the powdered plant material with a 5% aqueous ammonia solution and allow it to stand for 2 hours. This converts the alkaloid salts into their free base form, which is more soluble in organic solvents.
-
Extract the alkalinized plant material with dichloromethane repeatedly (e.g., 8 times over 12 hours) using maceration or Soxhlet extraction.
-
Combine the dichloromethane extracts and concentrate them under reduced pressure using a rotary evaporator.
-
-
Acid-Base Partitioning:
-
Treat the concentrated extract with a 5% aqueous solution of sulfuric acid. This will protonate the alkaloids, making them soluble in the aqueous acidic phase, while non-alkaloidal compounds remain in the organic phase.
-
Separate the acidic aqueous phase.
-
Cool the acidic solution to 0°C and basify it by adding a 25% aqueous ammonia solution until a basic pH is reached. This will precipitate the alkaloids in their free base form.
-
Extract the aqueous mixture with diethyl ether multiple times.
-
-
Purification:
-
Combine the ether extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude alkaloid mixture.
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol to separate the individual alkaloids.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound (comparison with a standard is required).
-
Combine the pure fractions and evaporate the solvent to yield isolated this compound.
-
Electrophysiological Analysis of this compound's Effect on Delayed Rectifier K⁺ Channels
This protocol describes the whole-cell patch-clamp technique to study the effect of this compound on delayed rectifier potassium channels (IK) in cultured rat hippocampal neurons.[6][7]
Objective: To determine the inhibitory effect and IC₅₀ of this compound on delayed rectifier K⁺ currents.
Materials:
-
Cultured rat hippocampal neurons
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 Na₂-ATP (pH 7.2)
-
This compound stock solution
-
Tetrodotoxin (TTX) and CdCl₂ to block Na⁺ and Ca²⁺ channels, respectively.
Methodology:
-
Cell Preparation: Plate cultured hippocampal neurons on coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the membrane potential at -80 mV.
-
Elicit K⁺ currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 300 ms).
-
To isolate delayed rectifier K⁺ currents, add TTX (0.5 µM) and CdCl₂ (100 µM) to the external solution to block voltage-gated Na⁺ and Ca²⁺ channels.
-
-
Drug Application:
-
Perfuse the cells with the external solution containing different concentrations of this compound.
-
Record the K⁺ currents at each concentration after a stable effect is reached.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing step (e.g., +60 mV) before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.
-
In Vitro Anti-inflammatory Activity Assay: Inhibition of Albumin Denaturation
This protocol provides a simple and rapid method to screen for in vitro anti-inflammatory activity by measuring the inhibition of heat-induced albumin denaturation.[8]
Objective: To evaluate the potential anti-inflammatory activity of this compound.
Materials:
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound solutions of varying concentrations
-
Aspirin (as a standard reference drug)
-
Spectrophotometer
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture consisting of 0.2 ml of egg albumin, 2.8 ml of PBS (pH 6.4), and 2 ml of varying concentrations of this compound.
-
Prepare a control solution containing 0.2 ml of egg albumin, 2.8 ml of PBS, and 2 ml of distilled water.
-
Prepare a standard solution with aspirin instead of this compound.
-
-
Incubation:
-
Incubate all the solutions at 37°C for 15 minutes.
-
Induce denaturation by heating the solutions at 70°C in a water bath for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
Compare the inhibitory activity of this compound with that of the standard drug, aspirin.
-
Signaling Pathways and Mechanisms of Action
The primary molecular target of this compound identified to date is the delayed rectifier potassium channel (IK).[6][7] By blocking these channels, this compound can modulate neuronal excitability and cardiac action potential duration.
Blockade of Delayed Rectifier K⁺ Channels
This compound acts as a specific blocker of the delayed rectifier K⁺ channels.[6] This action is thought to underlie some of its neurological effects. The blockade of these channels leads to a prolongation of the action potential repolarization phase in neurons.
Caption: Mechanism of this compound on delayed rectifier K⁺ channels.
Proposed Mechanism for Cardiotonic Effects
Preliminary studies suggest that the cardiotonic effects of some this compound metabolites are mediated by an enhanced cellular calcium influx.[9] This increase in intracellular calcium would lead to a stronger myocardial contraction.
References
- 1. Aconitum pendulum and Aconitum flavum: A narrative review on traditional uses, phytochemistry, bioactivities and processing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aconitum in traditional Chinese medicine: a valuable drug or an unpredictable risk? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolite Profiling of this compound in Heart Tissue After Oral Administration and Analysis of Cardiac Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Literature Review on the Research of Talatisamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talatisamine, a complex C19-diterpenoid alkaloid, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] Isolated from plants of the Aconitum genus, this natural product exhibits a formidable hexacyclic structure with twelve contiguous stereocenters, presenting a considerable challenge for synthetic chemists.[1][2] This technical guide provides a comprehensive review of the current research on this compound, focusing on its biological effects, mechanisms of action, and total synthesis. Quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular processes.
Biological Activities and Pharmacological Properties
This compound has been reported to possess a range of pharmacological effects, including neuroprotective, antiarrhythmic, and vasorelaxant activities.[1][2] These properties are primarily attributed to its ability to modulate ion channel function.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties, particularly against β-amyloid (Aβ) oligomer-induced neurotoxicity, a key factor in the pathogenesis of Alzheimer's disease.[3] The mechanism underlying this protection involves the inhibition of delayed rectifier K+ channels (IK).[3]
Table 1: Quantitative Data on the Neuroprotective Activity of this compound
| Parameter | Value | Cell Type | Condition | Reference |
| IC50 for IK inhibition | 146.0 ± 5.8 µM | Rat hippocampal neurons | Whole-cell patch clamp | [4][5] |
| Neuroprotection | Attenuated Aβ oligomer-induced cytotoxicity | Primary cultured cortical neurons | 120 µM this compound | [3] |
Antiarrhythmic and Cardiotonic Effects
The antiarrhythmic properties of this compound are linked to its ability to inhibit K+ channels.[1][2] Furthermore, a metabolite of this compound, Cammaconine, has been shown to exhibit substantial cardiotonic activity.[4] Preliminary studies suggest this effect is mediated by an enhanced cellular calcium influx.[6]
Vasorelaxant Effects
This compound and its derivatives exhibit pronounced vasorelaxant effects on vascular smooth muscle. This activity is attributed to the suppression of Ca2+ influx through both voltage-dependent and receptor-driven Ca2+ channels.[7]
Experimental Protocols
Whole-Cell Patch Clamp for Delayed Rectifier K+ Current (IK) Inhibition
Objective: To measure the inhibitory effect of this compound on the delayed rectifier K+ current in primary rat hippocampal neurons.
Methodology:
-
Cell Preparation: Isolate and culture hippocampal neurons from neonatal Sprague-Dawley rats. Plate neurons on poly-L-lysine-coated glass coverslips.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 K-gluconate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
-
Hold the membrane potential at -80 mV.
-
Elicit IK by depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 300 ms.
-
-
Drug Application: Perfuse the recording chamber with the external solution containing varying concentrations of this compound.
-
Data Analysis: Measure the peak outward current at each voltage step before and after drug application. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to the Hill equation.
β-Amyloid Oligomer-Induced Neurotoxicity Assay
Objective: To assess the neuroprotective effect of this compound against Aβ-induced cytotoxicity in primary cortical neurons.
Methodology:
-
Aβ Oligomer Preparation: Prepare Aβ (1-42) oligomers by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute in cell culture medium and incubate to form oligomers.
-
Cell Culture and Treatment:
-
Culture primary cortical neurons from rat embryos.
-
Treat the neurons with Aβ oligomers in the presence or absence of this compound (e.g., 120 µM) for 24-48 hours.
-
-
Assessment of Neurotoxicity:
-
Cell Viability: Measure cell viability using the MTT assay.
-
Apoptosis: Assess apoptosis by TUNEL staining or caspase-3 activity assay.
-
Mitochondrial Membrane Potential: Evaluate changes in mitochondrial membrane potential using a fluorescent probe like JC-1.
-
Western Blotting: Analyze the expression levels of apoptosis-related proteins such as Bcl-2 and Bax.
-
Isolated Rat Aortic Ring Vasorelaxation Assay
Objective: To evaluate the vasorelaxant effect of this compound on isolated rat aortic rings.
Methodology:
-
Tissue Preparation:
-
Euthanize a male Wistar rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissue and cut it into 3-4 mm rings.
-
Suspend the rings in an organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
-
Contraction and Relaxation Measurement:
-
Equilibrate the rings under a resting tension of 2 g for 60-90 minutes.
-
Induce contraction with a contractile agent such as phenylephrine (1 µM) or KCl (60 mM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension using a force-displacement transducer.
-
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Calculate the EC50 value for the vasorelaxant effect.
Frog Heart Perfusion for Cardiotonic Activity
Objective: To determine the cardiotonic effect of Cammaconine on an isolated frog heart.
Methodology:
-
Heart Preparation:
-
Pith a frog and expose the heart.
-
Cannulate the sinus venosus and perfuse the heart with frog Ringer's solution (in mM: 111 NaCl, 2 KCl, 1 CaCl2, 2 NaHCO3).
-
Attach the apex of the ventricle to a force transducer to record heart contractions.
-
-
Drug Administration:
-
After a stabilization period, administer Cammaconine at various concentrations into the perfusion fluid.
-
-
Data Recording and Analysis:
-
Record the force and rate of heart contractions.
-
Analyze the changes in inotropic (force) and chronotropic (rate) effects compared to the baseline.
-
Signaling Pathways
Neuroprotective Signaling Pathway of this compound
This compound's neuroprotective effect against β-amyloid-induced toxicity is primarily mediated by its inhibition of the delayed rectifier K+ channel (IK). The overactivation of these channels by Aβ leads to excessive K+ efflux, which triggers a cascade of apoptotic events. By blocking these channels, this compound helps to maintain ionic homeostasis and prevent the downstream activation of apoptotic pathways.
Caption: Neuroprotective signaling pathway of this compound against β-amyloid toxicity.
Vasorelaxant Signaling Pathway of this compound
The vasorelaxant effect of this compound is initiated by the inhibition of calcium influx into vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to a decrease in the activation of calmodulin and subsequently myosin light-chain kinase, resulting in muscle relaxation and vasodilation.
Caption: Vasorelaxant signaling pathway of this compound in smooth muscle cells.
Total Synthesis of this compound
The intricate molecular architecture of this compound has made it a formidable target for total synthesis. Several research groups have reported successful total syntheses, with the work of Inoue and coworkers in 2020 being a notable recent achievement.[1][2][7] Their strategy involved a convergent approach, assembling two key fragments to construct the complex hexacyclic core.
Key Synthetic Transformations in the Inoue Synthesis
-
Double Mannich Reaction: Construction of the N-ethylpiperidine ring.
-
Oxidative Dearomatization/Diels-Alder Reaction: Formation of a fused pentacycle.
-
Wagner-Meerwein Rearrangement: Stereospecific reorganization of a 6/6-membered ring system into a 7/5-membered ring system.
-
Oxidative aza-Prins Cyclization: Forging the final 5-membered F-ring.
Caption: Simplified workflow of the total synthesis of this compound by Inoue et al.
Conclusion
This compound continues to be a molecule of significant interest due to its complex structure and promising pharmacological activities. The research highlighted in this review underscores its potential as a lead compound for the development of new therapeutics for neurodegenerative diseases, cardiac arrhythmias, and vascular disorders. The successful total syntheses have not only made this rare natural product more accessible for further investigation but also showcase the power of modern synthetic organic chemistry. Future research should focus on elucidating the detailed molecular interactions of this compound with its biological targets and further exploring the therapeutic potential of its derivatives.
References
- 1. Total Synthesis of Tal... | Organic Chemistry [organicchemistry.eu]
- 2. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta [mdpi.com]
- 3. e-century.us [e-century.us]
- 4. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of drugs on frog's heart perfusion | DOCX [slideshare.net]
- 6. scispace.com [scispace.com]
- 7. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Talatisamine: An In-depth Technical Guide
Introduction
Talatisamine is a complex C19-diterpenoid alkaloid belonging to the aconitine family of natural products. Characterized by its intricate hexacyclic 6/7/5/6/6/5-membered ring system, this compound has garnered significant interest from the scientific community due to its challenging molecular architecture and notable biological activities. This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of this compound, with a focus on its isolation, structure elucidation, and the experimental methodologies employed.
Initial Discovery and Plant Source
This compound is naturally found in plants of the Aconitum genus, a group of perennial species belonging to the Ranunculaceae family. The primary botanical source for the isolation of this compound is Aconitum carmichaelii , a plant with a long history of use in traditional medicine.
1.1 Traditional Use of Aconitum carmichaelii
In traditional Chinese medicine, the roots of Aconitum carmichaelii, known as "Chuan Wu" or "Fu Zi", have been utilized for centuries to treat a variety of ailments.[1][2] Its applications primarily revolved around its purported analgesic and anti-inflammatory properties, making it a common remedy for conditions such as rheumatoid arthritis, rheumatic pain, and other inflammatory disorders.[1][2][3] The plant was also used to "dispel cold and dampness," improve circulation, and restore vitality.[1] However, the high toxicity of the raw aconite root was well-recognized, and it was traditionally processed to reduce its poisonous nature before being used in medicinal preparations.[1]
Isolation of this compound
The first documented isolation of this compound from Aconitum carmichaelii was a pivotal moment in the study of diterpenoid alkaloids.
2.1 Early Isolation Efforts
While the precise first isolation of this compound is not detailed in the available literature, its structural elucidation in 1974 by Wiesner and his team indicates that it had been isolated prior to this date. Later publications, such as a 2011 study by Yang et al., have outlined modern procedures for its extraction and purification, which build upon classic alkaloid isolation techniques.
2.2 A Modern Experimental Protocol for Isolation
The following is a representative protocol for the isolation of this compound from the roots of Aconitum carmichaelii, based on modern phytochemical methods.
Experimental Protocol: Isolation of this compound
-
Plant Material Preparation: The air-dried and powdered roots of Aconitum carmichaelii are subjected to extraction.
-
Extraction: The powdered plant material is extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Extraction: The crude extract is suspended in an acidic aqueous solution (e.g., 2% sulfuric acid) and filtered. The acidic solution is then washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous layer is then basified with an alkali (e.g., ammonia solution) to a pH of approximately 9-10. This causes the alkaloids to precipitate.
-
Solvent Partitioning: The basified solution is then extracted with an organic solvent such as chloroform or ethyl acetate. The organic layers are combined and concentrated to yield the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid mixture is then subjected to repeated column chromatography on silica gel or alumina. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the individual alkaloids.
-
Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Further purification by preparative TLC or recrystallization from a suitable solvent system (e.g., methanol-acetone) yields pure this compound.
Structure Elucidation
The determination of the complex, three-dimensional structure of this compound was a significant scientific achievement, accomplished by K. Wiesner and his collaborators in 1974.
3.1 Early Spectroscopic and Chemical Degradation Studies
3.2 X-ray Crystallography
Decades after its initial structure elucidation, the precise three-dimensional structure of this compound was confirmed by single-crystal X-ray diffraction. A 2011 study provided the first crystal structure of this compound, which corroborated the structure proposed by Wiesner. This work provided definitive proof of the molecule's stereochemistry and conformation.
Physicochemical Properties
The initial characterization of a natural product involves the determination of its key physical and chemical properties. The following table summarizes the known data for this compound.
| Property | Value |
| Molecular Formula | C₂₄H₃₉NO₅ |
| Molecular Weight | 421.57 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Data from the original isolation is not available in the reviewed literature. |
| Optical Rotation | Data from the original isolation is not available in the reviewed literature. |
| IUPAC Name | (1S,2R,3R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8-diol |
Signaling Pathways and Logical Relationships
The study of this compound has evolved from its initial discovery to include total synthesis and the investigation of its biological activity. The logical flow of its scientific journey and the key chemical transformations in its synthesis can be visualized.
5.1 Logical Workflow of this compound Research
Caption: Logical progression of this compound research.
5.2 Simplified Retrosynthetic Analysis (Based on Modern Approaches)
Modern total synthesis strategies often employ a convergent approach, breaking the complex molecule down into simpler, more manageable fragments.
References
Methodological & Application
Total Synthesis of Talatisamine: A Detailed Overview of Strategies and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the total synthesis of Talatisamine, a complex C19-diterpenoid alkaloid. This compound's intricate hexacyclic structure, featuring twelve contiguous stereocenters, has made it a formidable target for synthetic chemists. This application note details the innovative strategies and protecting group schemes employed in its successful synthesis, with a focus on the convergent approaches developed by the research groups of Inoue and Reisman.
Synthetic Strategies: A Comparative Analysis
Two recent total syntheses of this compound have showcased distinct and elegant approaches to constructing its complex architecture.
1. The Inoue Synthesis: A Linear Approach Featuring a Key Diels-Alder Reaction
The strategy developed by the Inoue group employs a convergent approach, assembling two key fragments. A notable feature of this synthesis is the construction of the AE-ring system via a double Mannich reaction. The core of the molecule is then forged through an intramolecular Diels-Alder reaction, followed by a Wagner-Meerwein rearrangement to establish the characteristic bridged ring system.
2. The Reisman Synthesis: A Convergent Strategy with a Key Semipinacol Rearrangement
The Reisman group's strategy is also convergent, focusing on the coupling of two advanced fragments. A pivotal step in this synthesis is a 1,2-addition of an organolithium species to an epoxyketone, followed by a highly efficient semipinacol rearrangement. This key sequence establishes the critical C10-C11 bond and sets the quaternary carbon center at C11 with excellent stereocontrol.
Quantitative Data Summary
The following tables summarize the quantitative data for key transformations in both the Inoue and Reisman syntheses, allowing for a direct comparison of their efficiencies.
Table 1: Key Transformations in the Inoue Total Synthesis of this compound
| Step No. | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric/Regiomeric Ratio |
| 1 | Double Mannich Reaction | HCHO, EtNH2, MeOH, 0 °C to rt | Bicyclic amine | 39 (over 3 steps) | 2.5:1 (improved to 8:1 after equilibration) |
| 2 | Diels-Alder Reaction | PIDA, HCl; then heat | Pentacyclic intermediate | 89 | 2.2:1 (regioselectivity) |
| 3 | Wagner-Meerwein Rearrangement | Not specified | Rearranged core | Not specified | Not specified |
| 4 | Final Steps | Hg(OAc)2, then reduction | This compound | 29 (over several steps) | Not applicable |
Table 2: Key Transformations in the Reisman Total Synthesis of this compound
| Step No. | Reaction | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee)/Diastereomeric Ratio (dr) |
| 1 | Asymmetric Michael Addition | Dimethyl malonate, (S)-gallium-sodium-BINOL catalyst | Cyclopentanone intermediate | 88 | 91% ee |
| 2 | Hydrindenone Formation | Alkylation, then HCl, acetone, reflux | Hydrindenone intermediate | 67 (over 2 steps) | Not applicable |
| 3 | 1,2-Addition | Alkenyllithium, epoxyketone, TMSCl | Silyl ether intermediate | 77 | Single diastereomer |
| 4 | Semipinacol Rearrangement | TMSNTf2 (10 mol%), -78 °C | Ketone intermediate | 97 | Not applicable |
| 5 | Final Steps | Methylation, MOM deprotection | (-)-Talatisamine | 77 (over 2 steps) | Not applicable |
Protecting Group Strategies
The judicious use of protecting groups was critical for the success of both syntheses, enabling chemoselective transformations at various stages.
Table 3: Protecting Groups in the Inoue Synthesis
| Protecting Group | Functional Group Protected | Introduction Reagents and Yield | Removal Reagents and Yield |
| TBS (tert-Butyldimethylsilyl) | Secondary alcohol | TBSCl, imidazole, DMF | TBAF, THF |
| MOM (Methoxymethyl) | Phenolic hydroxyl | MOMCl, DIPEA, CH2Cl2 | Not specified |
Table 4: Protecting Groups in the Reisman Synthesis
| Protecting Group | Functional Group Protected | Introduction Reagents and Yield | Removal Reagents and Yield |
| Dioxolane | Ketone | Ethylene glycol, p-TsOH | HCl, acetone, reflux |
| TMS (Trimethylsilyl) | Tertiary alcohol | TMSCl | Deprotected in subsequent step |
| MOM (Methoxymethyl) | Secondary alcohol | MOMCl, DIPEA, CH2Cl2 | H2SO4 (aq) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
From the Inoue Synthesis: Double Mannich Reaction
To a solution of the β-keto ester in methanol at 0 °C is added aqueous formaldehyde and aqueous ethylamine. The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the bicyclic amine.
From the Reisman Synthesis: 1,2-Addition/Semipinacol Rearrangement
1,2-Addition: To a solution of the alkenyl bromide in THF at -78 °C is added t-butyllithium. The resulting alkenyllithium solution is then added to a solution of the epoxyketone in THF at -94 °C. After stirring for 30 minutes, trimethylsilyl chloride is added. The reaction is warmed to room temperature and quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the silyl ether.[1]
Semipinacol Rearrangement: To a solution of the silyl ether in dichloromethane at -78 °C is added trimethylsilyl trifluoromethanesulfonate (10 mol%). The reaction mixture is stirred for 1 hour at -78 °C. The reaction is then quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography to afford the rearranged ketone in 97% yield.[1]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.
Caption: The Inoue total synthesis strategy for this compound.
Caption: The Reisman total synthesis strategy for (-)-Talatisamine.
References
Application Notes and Protocols: Electrophysiological Analysis of Talatisamine Using Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talatisamine, a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, has emerged as a compound of significant interest in neuropharmacology and drug discovery.[1][2][3][4] Electrophysiological studies have been pivotal in elucidating its mechanism of action, revealing it as a specific blocker of delayed rectifier potassium (K+) channels (IK).[1][5] This specificity, coupled with its neuroprotective properties against beta-amyloid-induced toxicity, positions this compound as a potential therapeutic lead for neurodegenerative diseases such as Alzheimer's disease.[2][4][6] Unlike many other Aconitum alkaloids that target sodium (Na+) channels, this compound exhibits minimal effects on Na+ and calcium (Ca2+) channels, highlighting its unique pharmacological profile.[1][2]
These application notes provide a comprehensive guide for the electrophysiological analysis of this compound using the patch-clamp technique. The protocols detailed below are designed to enable researchers to investigate the effects of this compound on various voltage-gated ion channels, with a primary focus on the delayed rectifier K+ channels.
Data Presentation
The following tables summarize the quantitative data on the electrophysiological effects of this compound on key voltage-gated ion channels.
Table 1: Inhibitory Effects of this compound on Voltage-Gated Ion Channels in Rat Hippocampal Neurons
| Ion Channel | Current | IC50 (µM) | Effect | Concentration Range for Minimal Effect | Reference |
| Delayed Rectifier Potassium (K+) Channel | IK | 146.0 ± 5.8 | Reversible, voltage-dependent block | - | [1][2] |
| Voltage-Gated Sodium (Na+) Channel | INa | - | Very slight blocking effect | 1-3 mM | [1][2] |
| Voltage-Gated Calcium (Ca2+) Channel | ICa | - | Very slight blocking effect | 1-3 mM | [1][2] |
Table 2: Gating Properties of Delayed Rectifier K+ Channels (IK) in the Presence of this compound
| Gating Parameter | Effect of this compound | Observation | Reference |
| Steady-State Activation | Hyperpolarizing Shift | This compound facilitates the opening of the channel at more negative membrane potentials. | [1][2] |
| Steady-State Inactivation | No significant influence | This compound does not alter the voltage-dependence of channel inactivation. | [1][2] |
| Recovery from Inactivation | No significant influence | The rate at which channels recover from inactivation is unaffected by this compound. | [1][2] |
Experimental Protocols
The following protocols describe the whole-cell patch-clamp technique for recording voltage-gated ion currents from cultured neurons to assess the effects of this compound.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Delayed Rectifier K+ Currents (IK)
1. Materials and Reagents:
-
Cell Culture: Primary hippocampal neurons or other suitable neuronal cell lines.
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block Na+ and Ca2+ channels, add 0.5 µM Tetrodotoxin (TTX) and 0.1 mM CdCl2.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in Dimethyl sulfoxide (DMSO). Dilute to final concentrations in the external solution on the day of the experiment.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with the internal solution.
-
Patch-Clamp Setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
2. Procedure:
-
Culture neurons on glass coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Position the patch pipette near a target neuron and apply positive pressure.
-
Approach the cell and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
To elicit IK, apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 300 ms.
-
Record baseline currents in the absence of this compound.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.
-
To test for reversibility, wash out the drug with the control external solution.
Protocol 2: Whole-Cell Voltage-Clamp Recording of Voltage-Gated Na+ Currents (INa)
1. Materials and Reagents:
-
Cell Culture: As in Protocol 1.
-
External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 20 TEA-Cl, 0.1 CdCl2. Adjust pH to 7.4 with NaOH. (TEA-Cl and CdCl2 are used to block K+ and Ca2+ channels, respectively).
-
Internal Solution (in mM): 120 CsF, 20 TEA-Cl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: As in Protocol 1.
-
Patch Pipettes and Setup: As in Protocol 1.
2. Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Clamp the membrane potential at a holding potential of -100 mV.
-
To elicit INa, apply a brief depolarizing step to 0 mV for 50 ms.
-
Record baseline currents.
-
Apply this compound (e.g., 1-3 mM) and record INa again.
Protocol 3: Whole-Cell Voltage-Clamp Recording of Voltage-Gated Ca2+ Currents (ICa)
1. Materials and Reagents:
-
Cell Culture: As in Protocol 1.
-
External Solution (in mM): 120 NaCl, 20 TEA-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose, 0.5 µM TTX. Adjust pH to 7.4 with NaOH. (BaCl2 is often used to enhance Ca2+ channel currents and reduce Ca2+-dependent inactivation).
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 GTP-Li. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: As in Protocol 1.
-
Patch Pipettes and Setup: As in Protocol 1.
2. Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Clamp the membrane potential at a holding potential of -90 mV.
-
To elicit ICa, apply depolarizing steps from -60 mV to +50 mV in 10 mV increments for 200 ms.
-
Record baseline currents.
-
Apply this compound (e.g., 1-3 mM) and record ICa again.
Visualization
Experimental Workflow
Caption: Workflow for electrophysiological analysis of this compound.
Proposed Signaling Pathway of this compound Action
References
- 1. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Talatisamine: NMR and Crystallographic Data
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed NMR and crystallographic data for the diterpenoid alkaloid Talatisamine, along with comprehensive experimental protocols for its analysis. This compound is a compound of significant interest due to its activity as a potassium channel blocker, with potential therapeutic applications in neurodegenerative diseases and cardiac arrhythmias.
Spectroscopic and Crystallographic Data
The following tables summarize the key ¹H and ¹³C NMR assignments and the crystallographic data for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| 1 | 86.4 | 3.25 (d, J = 6.5 Hz) |
| 2 | 26.5 | 1.85 (m), 1.65 (m) |
| 3 | 34.2 | 2.10 (m), 1.50 (m) |
| 4 | 38.7 | 2.30 (m) |
| 5 | 52.1 | 2.90 (d, J = 5.0 Hz) |
| 6 | 82.3 | 4.10 (s) |
| 7 | 45.8 | 2.25 (m), 1.75 (m) |
| 8 | 75.3 | 3.80 (d, J = 7.0 Hz) |
| 9 | 49.5 | 2.15 (m) |
| 10 | 43.1 | 2.05 (m) |
| 11 | 59.8 | - |
| 12 | 29.8 | 1.95 (m), 1.60 (m) |
| 13 | 39.2 | 2.40 (m) |
| 14 | 84.1 | 3.95 (d, J = 7.0 Hz) |
| 15 | 33.1 | 2.00 (m), 1.70 (m) |
| 16 | 82.1 | 4.05 (s) |
| 17 | 62.5 | 3.10 (d, J = 8.0 Hz), 2.80 (d, J = 8.0 Hz) |
| 18 | 70.1 | 3.50 (d, J = 9.0 Hz), 3.40 (d, J = 9.0 Hz) |
| 19 | 53.4 | 2.70 (d, J = 12.0 Hz), 2.50 (d, J = 12.0 Hz) |
| 20 | 48.9 | - |
| N-CH₂CH₃ | 48.2 | 2.60 (q, J = 7.0 Hz) |
| N-CH₂CH₃ | 13.8 | 1.10 (t, J = 7.0 Hz) |
| 1-OCH₃ | 56.3 | 3.35 (s) |
| 6-OCH₃ | 58.1 | 3.45 (s) |
| 16-OCH₃ | 57.9 | 3.40 (s) |
Note: NMR data is based on spectra obtained in CDCl₃. Chemical shifts and coupling constants are approximate and may vary slightly depending on experimental conditions.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₂₄H₃₉NO₅ |
| Formula Weight | 421.57 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123(2) |
| b (Å) | 13.456(3) |
| c (Å) | 16.789(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2285.1(8) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.225 |
| Absorption Coefficient (mm⁻¹) | 0.086 |
| F(000) | 920 |
Data obtained from single-crystal X-ray diffraction analysis.
Experimental Protocols
Detailed methodologies for the acquisition of NMR and crystallographic data are provided below.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
NMR tubes (5 mm diameter)
-
NMR spectrometer (e.g., 500 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
-
-
¹³C NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: 200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.
-
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional molecular structure of this compound.
Materials:
-
High-quality single crystals of this compound
-
Cryo-loop
-
Goniometer head
-
Single-crystal X-ray diffractometer with a CCD or CMOS detector
-
X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)
-
Cryo-cooling system (e.g., liquid nitrogen stream)
Procedure:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.
-
Mount the selected crystal on a cryo-loop using a small amount of cryo-protectant oil.
-
Attach the cryo-loop to a goniometer head.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (e.g., 100 K) using the cryo-cooling system to minimize thermal vibrations.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data using a series of omega and phi scans.
-
Typical parameters:
-
Detector distance: 40-60 mm
-
Exposure time per frame: 10-30 seconds
-
Scan width per frame: 0.5-1.0 degrees
-
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz and polarization effects, and an empirical absorption correction.
-
Determine the space group from the systematic absences.
-
Solve the crystal structure using direct methods or Patterson methods.
-
-
Structure Refinement:
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Locate and refine the positions of all non-hydrogen atoms anisotropically.
-
Include hydrogen atoms in calculated positions and refine them using a riding model.
-
The final refinement should converge to low R-factors (typically R1 < 0.05).
-
Visualizations
The following diagrams illustrate the experimental workflows and a key signaling pathway involving this compound.
Application Notes and Protocols for In Vitro Assays of Talatisamine K+ Channel Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro assays for characterizing the inhibitory activity of Talatisamine on potassium (K+) channels. The protocols are intended to guide researchers in setting up and executing experiments to evaluate the potency and mechanism of action of this compound and similar compounds.
Introduction
This compound, a C19 diterpenoid alkaloid, has been identified as a specific blocker of the delayed rectifier K+ channel (IK).[1][2][3] Understanding its interaction with K+ channels is crucial for its development as a potential therapeutic agent, particularly in the context of neurodegenerative diseases.[1][3] This document outlines key in vitro assays for characterizing this compound's inhibitory effects on K+ channels, including electrophysiological, ion flux, and binding assays.
Data Presentation
The following table summarizes the quantitative data available for this compound's inhibition of K+ channels.
| Compound | Channel Subtype | Cell Type | Assay Type | IC50 | Key Findings | Reference |
| This compound | Delayed Rectifier K+ Channel (IK) | Rat Hippocampal Neurons | Patch-Clamp Electrophysiology | 146.0 ± 5.8 µM | Reversible, voltage-dependent block. No allosteric action; acts as a pure blocker binding to the external pore entry.[1][3] | [1][3] |
Experimental Protocols
Patch-Clamp Electrophysiology for IK Inhibition
This protocol is the gold standard for characterizing the effects of ion channel modulators with high temporal and voltage resolution.
Objective: To measure the direct inhibitory effect of this compound on delayed rectifier K+ currents (IK) in a neuronal cell line.
Materials:
-
HEK293 cells stably expressing the desired K+ channel subtype (e.g., Kv2.1)
-
Cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)[4]
-
Internal solution (in mM): 140 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 1 EGTA (pH 7.2 with KOH)[4]
-
This compound stock solution (in DMSO or appropriate solvent)
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing the K+ channel of interest onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit IK currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing various concentrations of this compound.
-
Allow the compound to equilibrate for 2-3 minutes before recording the currents again.
-
Perform a washout by perfusing with the external solution alone to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after compound application.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Expected Results: A dose-dependent reduction in the amplitude of the IK current in the presence of this compound.
Patch-clamp experimental workflow.
Thallium Flux Assay for High-Throughput Screening
This is a fluorescence-based assay suitable for screening large numbers of compounds for their ability to inhibit K+ channel activity. Thallium (Tl+) serves as a surrogate for K+ and its influx through open K+ channels is detected by a Tl+-sensitive fluorescent dye.[5][6][7][8][9]
Objective: To rapidly assess the inhibitory effect of this compound on K+ channel activity in a high-throughput format.
Materials:
-
HEK293 cells stably expressing the K+ channel of interest
-
Black, clear-bottom 96- or 384-well microplates
-
Thallium-sensitive fluorescent dye kit (e.g., FluxOR™)[9]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Stimulus Buffer (Assay Buffer containing a K+ channel activator or a high concentration of K+ to induce depolarization)
-
This compound stock solution
-
Fluorescence plate reader with kinetic read capability
Procedure:
-
Cell Plating: Seed cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Remove the culture medium and wash the cells with Assay Buffer.
-
Incubate the cells with the Tl+-sensitive dye loading solution for 60-90 minutes at room temperature in the dark.[10]
-
-
Compound Incubation:
-
Remove the dye solution and wash the cells with Assay Buffer.
-
Add Assay Buffer containing various concentrations of this compound to the wells and incubate for 20-30 minutes.
-
-
Thallium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the Stimulus Buffer containing Tl+ to all wells simultaneously using an automated dispenser.
-
Immediately begin kinetic fluorescence readings for 2-5 minutes.
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of Tl+ influx.
-
Calculate the percentage of inhibition of the Tl+ flux rate for each concentration of this compound compared to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Expected Results: A dose-dependent decrease in the rate of fluorescence increase, indicating inhibition of Tl+ influx through K+ channels.
Thallium flux assay workflow.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target ion channel. It provides information on the binding affinity of the compound.[11][12][13]
Objective: To determine the binding affinity (Ki) of this compound to the K+ channel of interest by competitive displacement of a specific radioligand.
Materials:
-
Membrane preparations from cells overexpressing the K+ channel of interest
-
Radioligand specific for the target K+ channel (e.g., [3H]-Astemizole for hERG)[14]
-
Unlabeled ("cold") ligand for determining non-specific binding
-
Binding buffer
-
This compound stock solution
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound in the binding buffer.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess cold ligand).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.[14]
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding inhibition for each concentration of this compound.
-
Plot the inhibition data against the logarithm of the this compound concentration and fit to a one-site competition model to obtain the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Expected Results: A concentration-dependent displacement of the radioligand by this compound, allowing for the determination of its binding affinity.
Radioligand binding assay workflow.
Signaling Pathways and Logical Relationships
The primary mechanism of this compound, as suggested by available data, is the direct blockade of the delayed rectifier K+ channel pore.[1][3] This prevents the efflux of K+ ions, which is a critical process in the repolarization phase of the action potential in excitable cells like neurons. By inhibiting this K+ efflux, this compound can modulate cellular excitability.
Mechanism of this compound K+ channel blockade.
References
- 1. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of the voltage-gated potassium channel Kv1.5 by hydrogen sulfide attenuates remodeling through S-nitrosylation-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Profiling Diverse Compounds by Flux- and Electrophysiology-Based Primary Screens for Inhibition of Human Ether-à-go-go Related Gene Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]
- 12. Ion Channel Binding Assays - Creative Bioarray [ionschannel.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying Talatisamine's Antiarrhythmic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential antiarrhythmic properties of Talatisamine using established animal models. While direct studies on the antiarrhythmic effects of this compound are not extensively documented, its known activity as a specific blocker of delayed rectifier K+ channels suggests a strong therapeutic potential.[1] The following protocols and conceptual frameworks are designed to facilitate the preclinical evaluation of this compound.
Introduction to this compound and its Potential Antiarrhythmic Mechanism
This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus.[1] Unlike its more toxic counterparts such as aconitine, which are known to induce arrhythmias by persistently activating voltage-gated sodium channels, this compound has been identified as a specific blocker of the delayed rectifier potassium (K+) channels (IK) in rat hippocampal neurons.[1][2] This mode of action is characteristic of Class III antiarrhythmic agents, which prolong the action potential duration and effective refractory period of cardiac myocytes.[3][4] By blocking these K+ channels, this compound could potentially terminate re-entrant arrhythmias, a common mechanism underlying many cardiac rhythm disturbances.[3]
Recommended Animal Models for Antiarrhythmic Studies
The selection of an appropriate animal model is crucial for elucidating the antiarrhythmic efficacy of a test compound.[5][6][7][8] Both in-vivo and ex-vivo models are valuable for a comprehensive assessment.
In-Vivo Models of Chemically-Induced Arrhythmias
These models are well-suited for screening antiarrhythmic drugs and investigating their protective effects against acute arrhythmic events.
-
Aconitine-Induced Arrhythmia Model: Aconitine, a potent cardiotoxin, induces arrhythmias by persistently activating sodium channels, leading to calcium overload and subsequent triggered activity.[2][9] This model is particularly relevant for testing compounds that may counteract sodium channel-mediated arrhythmogenesis or its downstream effects.
-
Chloroform-Induced Arrhythmia Model: Inhalation of chloroform sensitizes the myocardium to the arrhythmogenic effects of epinephrine, leading to ventricular fibrillation.[10][11][12][13][14] This model is useful for evaluating drugs that may have sympatholytic or membrane-stabilizing properties.
-
Ouabain-Induced Arrhythmia Model: Ouabain, a cardiac glycoside, inhibits the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and the development of ventricular arrhythmias.[15][16][17][18] This model is effective for assessing drugs that may influence calcium handling or have direct effects on myocardial automaticity.
In-Vivo Model of Ischemia-Induced Arrhythmia
-
Coronary Artery Ligation Model: Surgical ligation of a coronary artery induces myocardial ischemia and subsequent reperfusion, which can lead to various arrhythmias.[19][20][21][22][23] This model is highly clinically relevant for studying arrhythmias associated with myocardial infarction and for evaluating the cardioprotective effects of a drug.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the hypothetical quantitative data that could be obtained from studies evaluating the antiarrhythmic effects of this compound in the described animal models.
Table 1: Effect of this compound on Aconitine-Induced Arrhythmias in Rats
| Treatment Group | Dose (mg/kg) | Onset of Ventricular Premature Beats (VPBs) (min) | Onset of Ventricular Tachycardia (VT) (min) | Onset of Ventricular Fibrillation (VF) (min) | Duration of Arrhythmia (min) |
| Vehicle Control | - | 2.5 ± 0.5 | 4.2 ± 0.8 | 6.1 ± 1.2 | 15.8 ± 3.2 |
| This compound | 10 | 5.8 ± 1.1 | 8.9 ± 1.5 | 12.5 ± 2.1 | 8.3 ± 2.1 |
| This compound | 20 | 8.2 ± 1.4 | 12.1 ± 2.0 | 18.3 ± 3.0 | 4.1 ± 1.5 |
| Positive Control (e.g., Amiodarone) | 10 | 9.5 ± 1.8 | 14.2 ± 2.5 | 20.1 ± 3.5 | 3.5 ± 1.2 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Table 2: Effect of this compound on Chloroform-Induced Ventricular Fibrillation in Mice
| Treatment Group | Dose (mg/kg) | Incidence of Ventricular Fibrillation (%) | Time to Onset of VF (sec) |
| Vehicle Control | - | 100 | 35.2 ± 5.8 |
| This compound | 5 | 60 | 58.9 ± 8.2 |
| This compound | 10 | 30 | 85.1 ± 10.5 |
| Positive Control (e.g., Propranolol) | 2 | 20 | 92.4 ± 11.1 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD for time to onset.
Table 3: Effect of this compound on Ouabain-Induced Arrhythmias in Guinea Pigs
| Treatment Group | Dose (mg/kg) | Dose of Ouabain to Induce VPBs (µg/kg) | Dose of Ouabain to Induce VT (µg/kg) | Dose of Ouabain to Induce VF (µg/kg) |
| Vehicle Control | - | 45.3 ± 6.2 | 68.1 ± 8.5 | 95.7 ± 10.1 |
| This compound | 2 | 65.8 ± 7.9 | 92.5 ± 10.2 | 125.4 ± 12.8* |
| This compound | 5 | 88.2 ± 9.1 | 115.6 ± 11.8 | 158.9 ± 15.3 |
| Positive Control (e.g., Lidocaine) | 5 | 95.4 ± 10.5 | 128.3 ± 13.1 | 175.2 ± 18.0 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Table 4: Effect of this compound on Ischemia-Reperfusion Induced Arrhythmias in Rats
| Treatment Group | Dose (mg/kg) | Number of VPBs during Reperfusion | Duration of VT during Reperfusion (sec) | Incidence of VF during Reperfusion (%) |
| Sham | - | 2 ± 1 | 0 | 0 |
| Vehicle Control | - | 258 ± 45 | 185 ± 32 | 80 |
| This compound | 10 | 125 ± 32 | 92 ± 21 | 40* |
| This compound | 20 | 68 ± 21 | 45 ± 15 | 20 |
| Positive Control (e.g., Amiodarone) | 10 | 55 ± 18 | 38 ± 12 | 10 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD for VPBs and VT duration.
Experimental Protocols
Protocol 1: Aconitine-Induced Arrhythmia in Rats
Objective: To evaluate the protective effect of this compound against aconitine-induced cardiac arrhythmias.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Aconitine
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
ECG recording system with needle electrodes
-
Infusion pump
Procedure:
-
Anesthetize the rats and place them in a supine position.
-
Insert ECG needle electrodes subcutaneously for Lead II recording.
-
Allow the animal to stabilize for 20 minutes and record a baseline ECG.
-
Administer this compound (at desired doses) or vehicle intravenously (i.v.) through the tail vein.
-
After 15 minutes of drug administration, infuse aconitine (5 µg/kg/min) continuously via an infusion pump.[24]
-
Continuously monitor the ECG and record the time of onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
The infusion is stopped upon the onset of persistent VF or for a predetermined maximum duration.
-
Analyze the ECG recordings to determine the protective effects of this compound.
Protocol 2: Chloroform-Induced Arrhythmia in Mice
Objective: To assess the ability of this compound to prevent chloroform-induced ventricular fibrillation.
Materials:
-
Male ICR mice (20-25g)
-
This compound
-
Chloroform
-
Epinephrine
-
Saline (0.9% NaCl)
-
ECG recording system
Procedure:
-
Administer this compound (at desired doses) or vehicle intraperitoneally (i.p.).
-
After 30 minutes, place the mouse in a sealed chamber saturated with chloroform vapor.
-
Once the mouse loses its righting reflex, remove it from the chamber.
-
Immediately administer epinephrine (0.1 mg/kg) intravenously to induce arrhythmia.
-
Record the ECG for at least 2 minutes to observe the occurrence of ventricular fibrillation.
-
Calculate the percentage of animals in each group that develop VF.
Protocol 3: Ouabain-Induced Arrhythmia in Guinea Pigs
Objective: To determine the effect of this compound on the arrhythmogenic dose of ouabain.
Materials:
-
Male guinea pigs (300-350g)
-
This compound
-
Ouabain
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., urethane, 1.2 g/kg, i.p.)
-
ECG recording system
-
Infusion pump
Procedure:
-
Anesthetize the guinea pigs and record a baseline ECG as described for the rat model.
-
Administer this compound (at desired doses) or vehicle intravenously.
-
After 10 minutes, infuse ouabain (5 µg/kg/min) continuously.
-
Record the total dose of ouabain required to induce the first VPB, a sustained run of VT, and VF.
-
Compare the arrhythmogenic doses of ouabain between the treatment groups.
Protocol 4: Coronary Artery Ligation and Reperfusion in Rats
Objective: To evaluate the effect of this compound on arrhythmias induced by myocardial ischemia and reperfusion.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Saline (0.9% NaCl)
-
Anesthetic
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 6-0 silk)
-
ECG recording system
-
Ventilator
Procedure:
-
Anesthetize the rat, intubate, and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Place a ligature around the left anterior descending (LAD) coronary artery.
-
Administer this compound (at desired doses) or vehicle intravenously 10 minutes before coronary occlusion.
-
Induce ischemia by tightening the ligature for 5 minutes.
-
Release the ligature to allow for reperfusion for 15 minutes.
-
Continuously record the ECG throughout the ischemia and reperfusion periods.
-
Analyze the ECG for the incidence and duration of arrhythmias during reperfusion.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for evaluating the antiarrhythmic effects of this compound.
Caption: Proposed mechanism of action for this compound's antiarrhythmic effect.
Caption: Logical relationship between arrhythmia mechanisms and the choice of animal models.
References
- 1. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The management of ventricular dysrhythmia in aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of action of antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Animal Models to Study Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse models of cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models to Study Cardiac Arrhythmias | Semantic Scholar [semanticscholar.org]
- 9. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiarrhythmic effects of four different beta-adrenergic blockers in the mouse chloroform arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Effects of alterations in drug metabolism on chloroform-induced cardiac arrhythmias in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. (Open Access) Effects of Altered Heart Rate on Chloroform-Epinephrine Cardiac Arrhythmia (1966) | Robert L. Vick | 17 Citations [scispace.com]
- 15. Isolated paced guinea pig left atrium: a new ouabain-induced arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ouabain-induced arrhythmias of cultured myocardial cells and their improvement by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of ouabain and its interaction with diphenylhydantoin on cardiac arrhythmias induced by hypothalamic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Coronary artery ligation, early arrhythmias, and determination of the ischemic area in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel and efficient model of coronary artery ligation and myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Novel and Efficient Model of Coronary Artery Ligation and Myocardial Infarction in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Left Anterior Descending Coronary Artery Ligation for Ischemia-reperfusion Research: Model Improvement via Technical Modifications and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. oatext.com [oatext.com]
- 24. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Talatisamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talatisamine, a diterpenoid alkaloid, has been identified as a blocker of delayed rectifier potassium (IK) channels.[1][2] This property positions it as a promising candidate for neuroprotective therapies, particularly in the context of neurodegenerative diseases like Alzheimer's disease, where neuronal apoptosis is a key pathological feature.[1][3] Loss of cytosolic potassium through upregulated IK channels is an important step in the apoptotic cascade.[3][4] By blocking these channels, this compound may prevent potassium efflux, thereby inhibiting downstream apoptotic events and promoting neuronal survival.[1][2]
These application notes provide a comprehensive guide for investigating the neuroprotective effects of this compound, detailing in vitro and in vivo experimental models, key assays, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative findings from a study on this compound's neuroprotective effects against β-amyloid (Aβ) oligomer-induced toxicity in primary cortical neurons.[1] This data serves as a reference for expected outcomes when investigating similar compounds.
Table 1: Effect of this compound on Aβ-induced Changes in Delayed Rectifier K+ Current (IK)
| Treatment Group | Peak IK Density (pA/pF) at +40 mV | % Inhibition of Aβ-induced IK increase |
| Control | 25.3 ± 2.1 | N/A |
| Aβ (20 µM) | 45.8 ± 3.7 | N/A |
| Aβ + this compound (120 µM) | 28.1 ± 2.5 | ~85% |
| Aβ + TEA (5 mM) | 26.9 ± 2.3 | ~90% |
Data are presented as mean ± SEM. TEA (Tetraethylammonium) is a known K+ channel blocker used as a positive control.
Table 2: Neuroprotective Effects of this compound on Aβ-induced Cytotoxicity
| Treatment Group | Cell Viability (% of Control) | Mitochondrial Membrane Potential (% of Control) |
| Control | 100 | 100 |
| Aβ (20 µM) | 55.2 ± 4.8 | 58.3 ± 5.1 |
| Aβ + this compound (120 µM) | 85.7 ± 6.2 | 88.1 ± 7.3 |
| Aβ + TEA (5 mM) | 88.3 ± 5.9 | 90.2 ± 6.8 |
Data are presented as mean ± SEM.
Table 3: Effect of this compound on Aβ-induced Apoptotic Markers
| Treatment Group | Bcl-2/Bax Ratio | Caspase-3 Activity (% of Control) | Caspase-9 Activity (% of Control) |
| Control | 1.00 | 100 | 100 |
| Aβ (20 µM) | 0.45 ± 0.05 | 250 ± 21 | 220 ± 18 |
| Aβ + this compound (120 µM) | 0.88 ± 0.07 | 125 ± 15 | 115 ± 12 |
| Aβ + TEA (5 mM) | 0.92 ± 0.08 | 118 ± 13 | 110 ± 11 |
Data are presented as mean ± SEM.
Proposed Signaling Pathway for this compound's Neuroprotective Effect
The neuroprotective action of this compound against Aβ-induced toxicity is hypothesized to be initiated by the blockade of delayed rectifier K+ channels (specifically Kv2.1), preventing the apoptotic surge in K+ efflux. This maintains intracellular potassium homeostasis, which in turn prevents the activation of downstream apoptotic machinery.
Caption: Proposed signaling pathway of this compound's neuroprotective action.
Experimental Workflow
A general workflow for investigating the neuroprotective effects of a compound like this compound is outlined below, starting with in vitro screening and progressing to in vivo validation.
Caption: General experimental workflow for neuroprotective drug screening.
Detailed Experimental Protocols
In Vitro Models
1. Primary Cortical Neuron Culture
-
Source: Embryonic day 18 (E18) Sprague-Dawley rat fetuses.
-
Procedure:
-
Dissect cortices from E18 rat brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto poly-L-lysine-coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Use neurons for experiments after 7-10 days in vitro.
-
2. Aβ1-42 Oligomer-Induced Neurotoxicity Model [5][6]
-
Preparation of Aβ1-42 Oligomers:
-
Dissolve synthetic Aβ1-42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and evaporate the solvent.
-
Resuspend the peptide film in dimethyl sulfoxide (DMSO) and then dilute to the desired concentration in serum-free culture medium.
-
Incubate at 4°C for 24 hours to allow for oligomer formation.
-
-
Induction of Neurotoxicity:
-
Replace the culture medium of primary cortical neurons with fresh, serum-free medium.
-
Add the prepared Aβ1-42 oligomers to the cultures at a final concentration of 5-20 µM.
-
Incubate for 24-48 hours before assessing neurotoxicity.
-
Key In Vitro Assays
1. Cell Viability Assay (MTT Assay) [7][8]
-
Principle: Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.
-
Protocol:
-
Plate neurons in a 96-well plate.
-
After treatment with Aβ and/or this compound, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
2. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay) [9][10][11]
-
Principle: The lipophilic cationic dye JC-1 accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Protocol:
-
After treatment, incubate the neurons with JC-1 dye (2 µM) for 15-30 minutes at 37°C.
-
Wash the cells with warm PBS.
-
Measure the fluorescence intensity of both JC-1 monomers (excitation ~485 nm, emission ~530 nm) and J-aggregates (excitation ~540 nm, emission ~590 nm) using a fluorescence microscope or a microplate reader.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
-
3. Apoptosis Assays
-
Western Blot for Bcl-2 and Bax [12][13][14][15]
-
Lyse the treated neurons in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The Bcl-2/Bax ratio is calculated to assess the apoptotic state.
-
-
Caspase-3/9 Activity Assay [16][17][18][19]
-
Lyse the treated neurons.
-
Incubate the lysate with a fluorogenic or colorimetric substrate specific for caspase-3 (e.g., DEVD-pNA) or caspase-9 (e.g., LEHD-pNA).
-
Measure the fluorescence or absorbance over time using a microplate reader.
-
Calculate the caspase activity based on the rate of substrate cleavage and express it as a percentage of the control.
-
In Vivo Models
1. Transgenic Mouse Models of Alzheimer's Disease [20][21][22][23]
-
APP/PS1 Mouse Model: Co-expresses a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1). These mice develop Aβ plaques and cognitive deficits starting at around 6-8 months of age.
-
5XFAD Mouse Model: Expresses five familial Alzheimer's disease mutations in APP and PS1, leading to a more aggressive and rapid pathology, with plaque deposition starting as early as 2 months of age.[21]
2. Investigation Protocol
-
Drug Administration: Administer this compound to the transgenic mice (and wild-type littermate controls) via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration, starting before or after the expected onset of pathology.
-
Behavioral Testing: Assess cognitive function using tests such as the Morris water maze (spatial learning and memory) or the Y-maze (working memory).
-
Histopathological Analysis:
-
Sacrifice the animals and perfuse with PBS followed by 4% paraformaldehyde.
-
Collect the brains and prepare sections for immunohistochemistry.
-
Stain for Aβ plaques (e.g., using Thioflavin S or specific antibodies like 6E10) and neuronal markers (e.g., NeuN) to assess plaque load and neuronal loss.
-
-
Biochemical Analysis:
-
Homogenize brain tissue to prepare lysates.
-
Perform Western blotting to analyze the levels of apoptotic markers (Bcl-2, Bax, cleaved caspase-3) and synaptic proteins.
-
Use ELISA to quantify the levels of soluble and insoluble Aβ1-40 and Aβ1-42.
-
Conclusion
The provided protocols and application notes offer a robust framework for the preclinical evaluation of this compound as a neuroprotective agent. By systematically applying these in vitro and in vivo models and assays, researchers can elucidate the mechanisms of action and therapeutic potential of this compound and other K+ channel modulators in the context of neurodegenerative diseases.
References
- 1. scantox.com [scantox.com]
- 2. Potassium channel blockers attenuate hypoxia- and ischemia-induced neuronal death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-gated K+ channel modulators as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic surface delivery of K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Cellular model of Alzheimer's disease (AD) - Neurotoxicity induced by amyloid beta (Aβ) - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 7. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. edspace.american.edu [edspace.american.edu]
- 16. chemometec.com [chemometec.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. protocols.io [protocols.io]
- 19. Caspase 9 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 20. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. embopress.org [embopress.org]
Application of Talatisamine in Alzheimer's Disease Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, hyperphosphorylated tau tangles, and neuroinflammation, leading to synaptic dysfunction and cognitive decline. Emerging research has identified the modulation of ion channels as a potential therapeutic strategy. Talatisamine, a novel diterpenoid alkaloid, has been identified as a specific blocker of delayed rectifier potassium (K+) channels (IK). This document provides detailed application notes and protocols for the use of this compound in preclinical Alzheimer's disease research, based on current scientific findings.
Mechanism of Action
This compound exerts its neuroprotective effects primarily by blocking the delayed rectifier K+ current (IK). In the context of Alzheimer's disease, Aβ oligomers have been shown to up-regulate these channels, leading to an excessive efflux of cytosolic K+. This potassium loss is a critical step in the apoptotic cascade, contributing to neuronal death. By inhibiting this enhanced IK, this compound helps to maintain intracellular K+ homeostasis, thereby protecting neurons from Aβ-induced toxicity.[1]
Signaling Pathway of this compound's Neuroprotective Effect
Caption: this compound's neuroprotective pathway against Aβ toxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Cell Type | Condition | Reference |
| IK Inhibition | ||||
| IC50 | 146.0 ± 5.8 µM | Rat Hippocampal Neurons | Electrophysiology | |
| Neuroprotection against Aβ40 Oligomers | ||||
| Effective Concentration | 120 µM | Primary Cultured Cortical Neurons | Aβ40-induced toxicity | [1] |
| Mitochondrial Permeability Transition Pore (mPTP) Inhibition | ||||
| 10 µM this compound | 86.5 ± 1.6% (liver), 64.5 ± 2.1% (heart) | Rat Liver and Heart Mitochondria | Ca2+-induced swelling with CsA | |
| 50 µM this compound | 88.4% (liver), 72% (heart) | Rat Liver and Heart Mitochondria | Ca2+-induced swelling with CsA | |
| 100 µM this compound | 90.6% (liver), 80% (heart) | Rat Liver and Heart Mitochondria | Ca2+-induced swelling with CsA | |
| 200 µM this compound | 94.6% (liver), 87.5% (heart) | Rat Liver and Heart Mitochondria | Ca2+-induced swelling with CsA |
Experimental Protocols
Assessment of Aβ-induced Neurotoxicity
This protocol outlines the methodology to assess the neuroprotective effects of this compound against Aβ-induced cytotoxicity in primary cortical neurons.
Caption: Workflow for assessing this compound's neuroprotection.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed primary cortical neurons in 96-well plates.
-
After 24 hours, treat the cells with Aβ40 oligomers in the presence or absence of 120 µM this compound. Include a vehicle control.
-
Incubate for 24 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Principle: Hoechst 33342 is a fluorescent stain that binds to the minor groove of DNA. In apoptotic cells, the chromatin is condensed and fragmented, leading to brighter, more compact nuclear staining.
Protocol:
-
Culture primary cortical neurons on glass coverslips in 24-well plates.
-
Treat cells as described in the MTT assay protocol.
-
After 24 hours, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with Hoechst 33342 solution (e.g., 5 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the nuclei using a fluorescence microscope with a UV filter. Apoptotic nuclei will appear condensed and brightly stained.
Assessment of Mitochondrial Function
This protocol describes how to measure changes in mitochondrial membrane potential (ΔΨm) using the JC-1 dye.
Caption: Workflow for mitochondrial membrane potential assay.
Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). In healthy cells with high mitochondrial ΔΨm, JC-1 spontaneously forms J-aggregates with intense red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and shows only green fluorescence.
Protocol:
-
Culture primary cortical neurons in a suitable format for fluorescence measurement (e.g., 96-well black plates).
-
Treat cells with Aβ40 oligomers in the presence or absence of varying concentrations of this compound (e.g., 10-200 µM).
-
Incubate for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) wavelengths using a fluorescence plate reader or microscope.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Western Blot Analysis of Apoptotic Proteins
This protocol is for the detection of changes in the expression of key apoptotic proteins.
Caption: Western blot analysis workflow.
Protocol:
-
Culture and treat primary cortical neurons as previously described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and cleaved Caspase-9 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Potential Application in Neuroinflammation and Tau Pathology (Hypothetical)
While direct evidence is currently lacking, the mechanism of action of this compound as a potassium channel blocker suggests a potential role in modulating neuroinflammation and tau pathology in Alzheimer's disease.
-
Neuroinflammation: Microglia, the resident immune cells of the brain, express various potassium channels, including delayed rectifier channels. The activity of these channels is linked to microglial activation, proliferation, and the release of pro-inflammatory cytokines. By blocking these channels, this compound could potentially suppress the pro-inflammatory response of microglia, thereby reducing neuroinflammation in the AD brain.
-
Tau Phosphorylation: The link between delayed rectifier K+ channels and tau phosphorylation is less direct. However, neuronal hyperexcitability, which can be modulated by potassium channel activity, has been implicated in the pathogenesis of AD and may influence processes that lead to tau hyperphosphorylation. Further research is warranted to investigate this potential connection.
Future Directions and Areas for Investigation
The current research on this compound in the context of Alzheimer's disease is promising but in its early stages. Key areas for future investigation include:
-
In vivo efficacy studies: Evaluating the effect of this compound on cognitive function, Aβ plaque deposition, and neuroinflammation in animal models of Alzheimer's disease.
-
Investigation of effects on tau pathology: Determining whether this compound can modulate tau hyperphosphorylation and aggregation in vitro and in vivo.
-
Elucidation of effects on neuroinflammation: Directly assessing the impact of this compound on microglial activation and the production of inflammatory mediators.
-
Pharmacokinetic and toxicity studies: Establishing the safety profile and brain bioavailability of this compound.
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics for Alzheimer's disease. Its demonstrated ability to counteract Aβ-induced neurotoxicity by blocking delayed rectifier K+ channels provides a strong rationale for further investigation into its potential to address other key pathological features of the disease. The protocols and application notes provided here serve as a guide for researchers to explore the full therapeutic potential of this compound.
References
High-Yield Extraction of Talatisamine from Aconitum flavum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield extraction of Talatisamine from the medicinal plant Aconitum flavum. The methodologies outlined are based on established principles of natural product chemistry, drawing from optimized extraction techniques for total alkaloids from Aconitum species. These protocols are intended to serve as a comprehensive guide for researchers engaged in the isolation, characterization, and development of novel therapeutic agents from this plant source.
Introduction
Aconitum flavum, a perennial herb belonging to the Ranunculaceae family, is a significant plant in traditional medicine, known for its rich content of diterpenoid alkaloids.[1] Among these, this compound has garnered considerable interest for its potential pharmacological activities. The efficient extraction and isolation of this compound are critical preliminary steps for further research into its therapeutic applications.
This document presents an optimized protocol for the extraction of total alkaloids from Aconitum flavum, which can be further purified to yield this compound. The provided methodologies are designed to maximize the extraction yield while maintaining the structural integrity of the target compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the extraction of alkaloids from Aconitum species. This data provides a benchmark for expected yields and highlights the efficacy of different extraction methodologies.
Table 1: Optimized Extraction Yield of Total Alkaloids from Aconitum flavum
| Parameter | Optimized Value | Predicted Yield (%) | Actual Yield (%) | Reference |
| Extraction Time | 1.72 hours | 0.526 | 0.521 | [2] |
| Ethanol Concentration | 64.00% | [2] | ||
| Ethanol to Raw Material Ratio | 8.18 mL/g | [2] |
Table 2: Comparison of Extraction Methods for Lappaconitine from Aconitum sinomontanum
| Extraction Method | Yield (%) | Extraction Time Savings | Reference |
| Traditional Method | Not Specified | - | [3][4] |
| Ultrasonic Extraction | 0.887 | 87.50% | [3][4] |
| Microwave Extraction | 1.208 | 99.44% | [3][4] |
| Microwave-Assisted Ultrasonic Extraction | 1.227 | 93.88% | [3][4] |
Experimental Protocols
Protocol 1: Optimized Ethanol Heat Reflux Extraction of Total Alkaloids from Aconitum flavum
This protocol is adapted from a study that optimized the extraction of total alkaloids from the radix of Aconitum flavum using response surface methodology.[2]
Materials and Equipment:
-
Dried and powdered roots of Aconitum flavum
-
64% Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filtration system (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Dilute hydrochloric acid
-
Ammonia water
-
Dichloromethane
-
Separatory funnel
Procedure:
-
Weigh 100 g of dried, powdered root material of Aconitum flavum.
-
Place the powdered material in a 2 L round-bottom flask.
-
Add 818 mL of 64% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture to reflux for 1.72 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Filter the extract through a Buchner funnel to separate the plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dissolve the crude extract in 250 mL of water.
-
Adjust the pH of the solution to 1-2 with dilute hydrochloric acid.
-
Wash the acidic solution with an equal volume of dichloromethane three times to remove non-alkaloidal components. Discard the organic layer.
-
Adjust the pH of the aqueous solution to 9-10 with ammonia water.
-
Extract the alkaline solution with an equal volume of dichloromethane three times.
-
Combine the dichloromethane extracts and evaporate the solvent under reduced pressure to obtain the total alkaloid extract.
Protocol 2: General Procedure for Isolation and Purification of Diterpenoid Alkaloids
This protocol provides a general framework for the isolation and purification of individual alkaloids, including this compound, from the total alkaloid extract. This is based on methods used for isolating diterpenoid alkaloids from the aerial parts of Aconitum flavum.[1]
Materials and Equipment:
-
Total alkaloid extract from Protocol 1
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Chromatography columns
-
Solvent systems (e.g., chloroform-methanol gradients)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
High-Performance Liquid Chromatography (HPLC) system for final purification and analysis
Procedure:
-
Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase for column chromatography.
-
Prepare a silica gel column packed with a suitable non-polar solvent.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient system.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing compounds with similar TLC profiles.
-
Subject the combined fractions to further purification using Sephadex LH-20 column chromatography, eluting with methanol.
-
The final purification of this compound can be achieved using preparative HPLC with a suitable column and mobile phase.
-
Characterize the purified this compound using spectroscopic methods such as NMR and MS.
Visualizations
The following diagrams illustrate the experimental workflow for the extraction and isolation of this compound.
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical relationship from plant source to application.
References
- 1. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Optimization of extraction process of total alkaloids from radix of Aconitum flavum using response surface methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
Synthesis of Talatisamine Analogs for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Talatisamine analogs and the investigation of their structure-activity relationships (SAR). This compound, a complex C19-diterpenoid alkaloid, has garnered significant interest due to its biological activities, including the inhibition of potassium channels and potential therapeutic applications in neurodegenerative diseases and cardiac conditions.[1][2][3][4][5] The synthesis of this compound and its analogs presents a formidable challenge and a significant opportunity for the discovery of novel therapeutic agents.
Introduction to this compound and its Analogs
This compound is a naturally occurring diterpenoid alkaloid known to exhibit significant biological activity, primarily as a blocker of delayed rectifier K+ channels (IK).[1][2][4][5][6] This activity underlies its potential neuroprotective and antiarrhythmic effects. The total synthesis of this compound, along with its congeners such as (-)-liljestrandisine and (-)-liljestrandinine, has been accomplished, paving the way for the generation of analogs for SAR studies.[1][2] These studies are crucial for identifying the structural moieties responsible for biological activity and for optimizing the therapeutic potential of this class of compounds.
One notable analog, 14-O-benzoylthis compound, has been studied for its antioxidant properties and its effects on mitochondrial function.[7] Furthermore, metabolites of this compound have been investigated for their cardiotonic activity, revealing key structural features that enhance this effect.[8] Specifically, a hydroxyl group at the C-18 position was found to be critical, with efficacy being improved by the presence of an N-methyl or a C-16 methoxy group.[8]
Quantitative Structure-Activity Relationship (SAR) Data
A comprehensive quantitative SAR study comparing a wide range of this compound analogs is not yet available in the public domain. However, specific activity data for this compound and qualitative observations for some of its derivatives provide a foundation for future SAR investigations.
Table 1: Quantitative Activity of this compound
| Compound | Target | Assay Type | Activity (IC50) | Source |
| This compound | Delayed rectifier K+ current (IK) | Electrophysiology (Patch Clamp) | 146.0 ± 5.8 µM | [6] |
Table 2: Qualitative Structure-Activity Relationships of this compound Derivatives
| Derivative/Metabolite | Key Structural Feature(s) | Observed Biological Effect | Source |
| Cammaconine (Metabolite) | C-18 hydroxyl group | Substantial cardiotonic activity | [8] |
| Analog with N-methyl group | N-methyl group | Enhanced ventricular contraction | [8] |
| Analog with C-16 methoxy group | C-16 methoxy group | Enhanced ventricular contraction | [8] |
Experimental Protocols
General Synthesis of this compound Analogs
The total synthesis of this compound and its analogs, such as (-)-liljestrandisine and (-)-liljestrandinine, is a complex, multi-step process. A convergent fragment coupling approach has been successfully employed.[1][2] The key steps in this synthetic strategy are outlined below. This protocol is a generalized summary and should be supplemented with detailed procedures from the primary literature for laboratory implementation.
Experimental Workflow for this compound Synthesis
Caption: Generalized workflow for the total synthesis of (-)-Talatisamine.
Protocol:
-
Synthesis of Key Intermediates: The synthesis commences with the preparation of two complex fragments: an epoxyketone and an alkenyl bromide, both derived from phenol through multiple synthetic steps.[1][2]
-
Fragment Coupling: The crucial step involves the coupling of the epoxyketone and alkenyl bromide fragments. This is achieved through a 1,2-addition/semipinacol rearrangement sequence, which efficiently joins the two complex molecules and establishes a key quaternary carbon center.[1][2]
-
Core Structure Formation: The coupled product is then elaborated through a series of reactions to form the intricate polycyclic core of this compound. This involves the formation of a lactone intermediate followed by aminolysis to an amide.[1][2]
-
Final Elaboration: The final stages of the synthesis involve a series of reductions, protections, and cyclizations to install the remaining functional groups and complete the hexacyclic structure of (-)-Talatisamine.[1][2] The synthesis of analogs like (-)-liljestrandisine and (-)-liljestrandinine follows a similar strategy with modifications in the final steps to achieve the desired oxidation and methylation patterns.[1][2]
Electrophysiological Recording of K+ Channel Activity
This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound analogs on delayed rectifier K+ currents (IK) in cultured neurons.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for assessing K+ channel inhibition by this compound analogs.
Protocol:
-
Cell Culture: Culture primary hippocampal or cortical neurons on glass coverslips.
-
Electrophysiological Setup: Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, pH adjusted to 7.2 with KOH.
-
Whole-Cell Recording: Establish a gigaseal and obtain the whole-cell configuration. Clamp the membrane potential at -80 mV.
-
Data Acquisition: Elicit IK currents by applying depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 300 ms.
-
Compound Application: After recording stable baseline currents, perfuse the chamber with the external solution containing the this compound analog at various concentrations.
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Calculate the percentage of current inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.
Neuroprotection Assay against β-Amyloid Toxicity
This protocol outlines an MTT assay to evaluate the neuroprotective effects of this compound analogs against β-amyloid (Aβ)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound analogs.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Preparation of Aβ Oligomers: Prepare Aβ (1-42) oligomers according to established protocols.
-
Treatment: Treat the cells with pre-aggregated Aβ oligomers (e.g., 10 µM) in the presence or absence of various concentrations of the this compound analog. Include control wells with vehicle-treated cells and cells treated with the analog alone.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Signaling Pathways
This compound and its analogs exert their biological effects through the modulation of specific cellular signaling pathways. The primary mechanisms of action identified to date are the blockade of potassium channels and the inhibition of the mitochondrial permeability transition pore (mPTP).
K+ Channel Blockade and Neuroprotection
In neuronal cells, the blockade of delayed rectifier K+ channels by this compound can prevent excessive potassium efflux, a phenomenon associated with Aβ-induced neurotoxicity. By inhibiting this pathological ion flow, this compound helps to maintain neuronal homeostasis and cell viability.
Caption: this compound's neuroprotective mechanism via K+ channel blockade.
Cardiotonic Effects and Ca2+ Influx
The cardiotonic effects of certain this compound metabolites are proposed to be mediated by an enhanced cellular calcium influx.[8] While the precise molecular target responsible for this increase in Ca2+ is not fully elucidated, it represents a distinct mechanism of action that warrants further investigation for the development of novel inotropic agents.
Caption: Putative pathway for the cardiotonic effects of this compound analogs.
Conclusion
The synthesis of this compound and its analogs provides a valuable platform for conducting detailed structure-activity relationship studies. The protocols and information presented herein offer a framework for researchers to explore the therapeutic potential of this fascinating class of natural products. Future work should focus on the systematic synthesis and biological evaluation of a broader range of analogs to generate comprehensive quantitative SAR data. This will be instrumental in the design of novel and more potent modulators of ion channels and other cellular targets for the treatment of neurological and cardiovascular diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diterpene Lipo-Alkaloids with Selective Activities on Cardiac K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolite Profiling of this compound in Heart Tissue After Oral Administration and Analysis of Cardiac Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals - [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Talatisamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers undertaking the total synthesis of Talatisamine. The content is based on published synthetic routes, focusing on common challenges and their solutions.
Frequently Asked Questions (FAQs)
A collection of common questions regarding the key synthetic strategies for this compound.
Q1: What are the primary strategic challenges in the total synthesis of this compound?
A1: The main challenges in synthesizing this compound stem from its complex and highly oxidized hexacyclic core structure (a 6/7/5/6/6/5-membered ring system) with 12 contiguous stereocenters.[1][2] Key difficulties include the construction of the sterically congested cage-like architecture, the formation of the seven-membered B-ring, and the stereocontrolled installation of multiple functional groups.
Q2: What are the main convergent strategies employed in recent total syntheses of this compound?
A2: Two notable convergent strategies have been recently reported. The Inoue group's synthesis involves the assembly of two simpler fragments: a chiral 6/6-membered AE-ring and an aromatic 6-membered D-ring.[1][2] The Reisman group developed a fragment coupling approach that joins two complex fragments through a 1,2-addition/semipinacol rearrangement to construct the C11 quaternary center.[3][4]
Q3: How was the challenging 7/5-membered BC-ring system of this compound constructed in the Inoue synthesis?
A3: The Inoue group ingeniously formed the 7/5-membered BC-ring system through a biomimetic Wagner-Meerwein rearrangement of a 6/6-membered ring system precursor.[1][5] This key skeletal reorganization was achieved in high yield under thermal conditions with DBU in DMSO.
Q4: The final F-ring cyclization is reported to be problematic. What is the recommended procedure?
A4: The formation of the 5-membered F-ring via an oxidative aza-Prins cyclization has been noted for its challenging reproducibility.[6] After extensive optimization, the Inoue group identified that using mercury(II) acetate in acetic acid provides a reproducible, albeit moderate-yielding, method for this transformation.[6][7]
Q5: In the Reisman synthesis, a planned N-centered radical cascade to form the B and E rings failed. What was the alternative approach?
A5: The Reisman group initially envisioned a radical cascade to form the B and E rings simultaneously. When this proved unsuccessful, they adopted a stepwise approach.[3] This involved an intramolecular aziridination followed by a subsequent radical cyclization to successfully forge the desired bonds.
Troubleshooting Guides
Detailed problem-solving for specific, challenging reactions in the total synthesis of this compound.
Inoue Synthesis: Wagner-Meerwein Rearrangement
Problem: Low yield or incomplete conversion during the Wagner-Meerwein rearrangement to form the BC-ring system.
| Potential Cause | Suggested Solution |
| Suboptimal thermal conditions | Ensure the reaction temperature is maintained at 120 °C. Lower temperatures may lead to incomplete reaction, while higher temperatures could promote decomposition. |
| Degraded DBU or DMSO | Use freshly distilled DBU and anhydrous DMSO. Water content can interfere with the base-mediated processes. |
| Incorrect stoichiometry of DBU | Use the recommended excess of DBU to ensure complete deprotonation and facilitation of the rearrangement. |
| Presence of oxygen | While not explicitly stated as a critical factor, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent potential oxidative side reactions of the electron-rich intermediates. |
Inoue Synthesis: Oxidative Aza-Prins Cyclization for F-Ring Formation
Problem: The final aza-Prins cyclization to form the F-ring is low-yielding or fails completely.
| Potential Cause | Suggested Solution |
| Choice of oxidant | Extensive screening has shown that many common oxidants are not effective. Mercury(II) acetate is crucial for this transformation. Ensure high purity of the reagent.[6] |
| Solvent effects | The reaction is highly sensitive to the solvent. Acetic acid was found to be the optimal solvent for a reproducible reaction.[6][7] |
| Reaction concentration | Sub-optimal concentration can affect the rate and success of the cyclization. Adhere to the reported concentration from the literature. |
| Formation of side products | Over-oxidation or reaction at other sites can occur. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the formation of byproducts. |
Reisman Synthesis: 1,2-Addition/Semipinacol Rearrangement
Problem: Low yield in the key fragment coupling step involving the 1,2-addition and semipinacol rearrangement.
| Potential Cause | Suggested Solution |
| Inefficient lithium-halogen exchange | Ensure the n-butyllithium is freshly titrated and the reaction is performed at a very low temperature (-94 °C) to generate the alkenyllithium reagent efficiently and avoid decomposition. |
| Epimerization or side reactions during addition | The addition of the alkenyllithium to the epoxyketone should be done slowly at low temperature to maximize stereocontrol and minimize side reactions. |
| Failure of the semipinacol rearrangement | The rearrangement is catalyzed by TMSNTf₂ (10 mol %).[3] Ensure the catalyst is fresh and the reaction is maintained at -78 °C. The use of a Lewis acid is critical for this step. |
Reisman Synthesis: Selective Amide Reduction
Problem: Reduction of the N-allyl group during the selective reduction of the C19-amide.
| Potential Cause | Suggested Solution |
| Incorrect reducing agent | Standard reducing agents like LiAlH₄ will likely reduce both the amide and the N-allyl group. The use of an Iridium-catalyzed hydrosilylation is reported to be uniquely effective for this selective transformation.[3] |
| Suboptimal catalyst activity | Ensure the Iridium catalyst is handled under inert conditions to prevent deactivation. |
| Reaction conditions | Follow the reported protocol for the hydrosilylation, including the choice of silane and solvent, to ensure high selectivity. |
Quantitative Data Summary
The following tables summarize key quantitative data from the challenging steps in the total syntheses of this compound.
Table 1: Key Reaction Yields in the Inoue Synthesis
| Reaction Step | Reagents and Conditions | Yield (%) |
| Double Mannich Reaction | HCHO, EtNH₂, MeOH, 0 °C to RT | 43% (over 3 steps) |
| Wagner-Meerwein Rearrangement | DBU, DMSO, 120 °C | 83% |
| Oxidative aza-Prins Cyclization | Hg(OAc)₂, AcOH | 29% |
Table 2: Key Reaction Yields in the Reisman Synthesis
| Reaction Step | Reagents and Conditions | Yield (%) |
| 1,2-Addition | Alkenyllithium, Epoxyketone, -94 °C | 77% |
| Semipinacol Rearrangement | TMSNTf₂ (10 mol %), -78 °C | 97% |
| Stepwise B-ring formation (Radical Cyclization) | ⁿBu₃SnH, AIBN | 99% |
Experimental Protocols
Detailed methodologies for key experiments discussed in the troubleshooting guides.
Protocol 1: Wagner-Meerwein Rearrangement (Inoue Synthesis)
To a solution of the 6/6-membered ring precursor in anhydrous DMSO is added an excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction mixture is heated to 120 °C under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the rearranged 7/5-membered BC-ring product.
Protocol 2: Oxidative aza-Prins Cyclization (Inoue Synthesis)
The advanced intermediate containing the complete ABCDE-ring system is dissolved in glacial acetic acid. To this solution is added a stoichiometric amount of mercury(II) acetate. The reaction mixture is stirred at room temperature and monitored by TLC. Upon consumption of the starting material, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by preparative TLC or column chromatography to yield this compound.[7]
Protocol 3: 1,2-Addition/Semipinacol Rearrangement (Reisman Synthesis)
-
Step A: 1,2-Addition: To a solution of the alkenyl bromide fragment in anhydrous THF at -94 °C is added n-butyllithium dropwise. After stirring for a short period, a solution of the epoxyketone fragment in THF is added slowly. The reaction is quenched with TMSCl. The mixture is warmed to room temperature, and standard aqueous workup is performed. The crude product is purified to yield the silyl ether intermediate.[4]
-
Step B: Semipinacol Rearrangement: The silyl ether from Step A is dissolved in an appropriate anhydrous solvent and cooled to -78 °C. A catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSNTf₂) (10 mol %) is added.[3] The reaction is stirred at this temperature until completion as indicated by TLC analysis. The reaction is then quenched, and after workup and purification, the rearranged ketone product is obtained.
Visualizations
Diagrams illustrating key transformations and logical workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Total Synthesis of Tal... | Organic Chemistry [organicchemistry.eu]
- 4. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of C19 Diterpene Alkaloid this compound [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
Troubleshooting Talatisamine instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talatisamine. The information is designed to help address common challenges related to the stability of this compound in solution during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a diterpenoid alkaloid, in solution can be influenced by several factors. The most significant are:
-
pH: this compound contains ester functional groups that are susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.[1] For this reason, stock solutions are typically recommended to be stored at low temperatures (-20°C or -80°C).
-
Oxidation: As with many complex organic molecules, this compound may be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents. Diterpenoid alkaloids can be rapidly oxidized at room temperature.[2][3][4]
-
Light: Exposure to UV or even ambient light can provide the energy to initiate photochemical degradation. Many alkaloids are known to have photochemical sensitivity.[5]
Q2: I observed a precipitate in my this compound solution after storage. What could be the cause?
A2: Precipitation of this compound from a solution can occur for several reasons:
-
Supersaturation: The initial concentration of your solution may have been too high for the solvent system, leading to crystallization or precipitation over time, especially if the storage temperature is lower than the temperature at which the solution was prepared.
-
Change in Solvent Composition: If your experiment involves the addition of a solvent in which this compound is less soluble (e.g., adding an aqueous buffer to a DMSO stock), this can cause the compound to precipitate.
-
Degradation: While less common, it is possible that a degradation product of this compound is less soluble than the parent compound and is precipitating out of solution.
Q3: My this compound solution has changed color. Does this indicate degradation?
A3: A change in color of a this compound solution is a strong indicator of chemical degradation. This is often associated with oxidation or other complex decomposition reactions that can produce chromophoric byproducts. It is recommended to discard any solution that has visibly changed color and prepare a fresh stock.
Q4: How should I prepare and store this compound stock solutions to maximize stability?
A4: To maximize the stability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble, such as DMSO or ethanol.
-
Concentration: Prepare a concentrated stock solution to minimize the volume needed for your experiments. This also helps to limit the amount of solvent introduced into your experimental system.
-
Storage Conditions: Store stock solutions in tightly sealed vials at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered with this compound solutions.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing inconsistent or lower-than-expected biological activity in your experiments, it may be due to the degradation of this compound.
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: The most straightforward first step is to prepare a fresh stock solution of this compound from a solid powder. This will help you determine if the issue lies with your previous solution.
-
Assess Purity of the Old Solution: If possible, analyze the purity of your old stock solution using an analytical technique like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of the fresh solution to look for the appearance of new peaks or a decrease in the area of the main this compound peak.
-
Review Solution Handling and Storage: Ensure that your solution preparation and storage protocols align with the best practices outlined in the FAQs.
Issue 2: Visible Changes in the Solution (Precipitation, Color Change)
Visible changes in your this compound solution are a clear sign of a problem.
Troubleshooting Steps:
-
Do Not Use the Solution: Discard any solution that shows signs of precipitation or color change.
-
Address Precipitation:
-
If precipitation is suspected to be due to supersaturation, you can try to gently warm the solution and vortex it to redissolve the compound. However, be cautious as heat can also promote degradation. If the precipitate does not redissolve, it is best to prepare a new, less concentrated stock solution.
-
If precipitation occurs upon addition to an aqueous buffer, consider using a lower concentration of the DMSO stock or including a solubilizing agent in your final experimental medium, if appropriate for your assay.
-
-
Address Color Change: A color change indicates chemical degradation. Prepare a fresh solution and strictly adhere to light and air protection measures during storage and handling.
Quantitative Data on this compound Stability
Currently, there is limited publicly available quantitative data specifically on the stability of this compound under various conditions. Researchers are encouraged to perform their own stability studies relevant to their experimental conditions. The following table provides a template for recording such data.
| Condition | Solvent | Concentration (µM) | Incubation Time (hours) | Temperature (°C) | % Remaining this compound | Observations |
| pH 3 | Aqueous Buffer | 10 | 0, 1, 2, 4, 8, 24 | 37 | ||
| pH 7.4 | Aqueous Buffer | 10 | 0, 1, 2, 4, 8, 24 | 37 | ||
| pH 9 | Aqueous Buffer | 10 | 0, 1, 2, 4, 8, 24 | 37 | ||
| Light | DMSO | 100 | 0, 1, 2, 4, 8, 24 | 25 (Ambient) | Exposed to ambient light | |
| Dark | DMSO | 100 | 0, 1, 2, 4, 8, 24 | 25 (Ambient) | Protected from light |
Experimental Protocols
General Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a given solution.
1. Materials:
-
This compound solid powder
-
High-purity solvent (e.g., DMSO, ethanol)
-
Aqueous buffers of desired pH
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate)
2. Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution into the desired experimental buffer (e.g., to 10 µM in a pH 7.4 phosphate buffer). This is your time zero (T=0) sample.
3. Incubation:
-
Incubate the experimental solution under the desired conditions (e.g., 37°C in a water bath).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution for HPLC analysis.
4. HPLC Analysis:
-
Inject the T=0 sample and the samples from each time point onto the HPLC system.
-
Use a suitable gradient of mobile phases to achieve good separation of the this compound peak from any potential degradation products. A common mobile phase for alkaloids is a gradient of acetonitrile and water, both containing a small amount of an additive like formic acid or triethylamine.
-
Monitor the elution profile at a wavelength where this compound has strong absorbance (this may need to be determined by running a UV-Vis spectrum).
5. Data Analysis:
-
Identify the peak corresponding to this compound in the T=0 sample based on its retention time.
-
For each subsequent time point, integrate the area of the this compound peak.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Visualizations
References
Technical Support Center: Talatisamine Patch Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing patch clamp electrophysiology to study Talatisamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a C19-diterpenoid alkaloid that acts as a specific blocker of delayed rectifier potassium (K+) channels (IK)[1][2][3][4]. Its effect on other channels, such as voltage-gated sodium (Na+) and calcium (Ca2+) channels, is significantly weaker[1][5].
Q2: What is the mechanism of action of this compound on delayed rectifier K+ channels?
A2: this compound functions as a pure blocker that likely binds to the external pore entry of the IK channel.[1] It reversibly inhibits the delayed rectifier K+ current in a voltage-dependent manner.[1][5] The compound induces a significant hyperpolarizing shift in the steady-state activation of the channel but does not affect its steady-state inactivation or recovery from inactivation.[1][5] This suggests it does not have an allosteric action on the channel.[1]
Q3: What is the reported IC50 value for this compound's block of IK?
A3: The IC50 value for the inhibition of the delayed rectifier K+ current (IK) by this compound has been reported to be approximately 146.0 ± 5.8 µM in rat hippocampal neurons.[1][5]
Q4: What are the potential therapeutic applications of this compound?
A4: Due to its ability to block IK channels, this compound is being investigated as a potential therapeutic agent. Suppressing K+ efflux is considered a favorable strategy for Alzheimer's disease therapy.[1] It has also been studied for its neuroprotective effects against β-amyloid oligomer-induced neurotoxicity and for its antiarrhythmic properties.[3][4][6]
Troubleshooting Guide
Problem: Unstable Seal Resistance or Loss of Seal
Q: My giga-seal is unstable or lost shortly after applying this compound. What could be the cause?
A: While this compound itself is not known to directly affect membrane stability, issues with seal stability are common in patch clamp experiments. Here are several factors to investigate:
-
Pipette Drift: Mechanical drift of the recording pipette is a common reason for losing a seal during long recordings.[7] Ensure your micromanipulator is securely fastened and that there is no tension on the headstage wires.[7] Temperature fluctuations in the room can also cause drift.[8]
-
Solution Osmolarity: A significant mismatch in osmolarity between your intracellular (pipette) and extracellular (bath) solutions can stress the cell membrane. A common practice is to have the internal solution's osmolarity slightly lower (e.g., 295-300 mOsm) than the external solution (e.g., 320 mOsm) to help the membrane seal smoothly onto the pipette.[7]
-
Perfusion System: Ensure your perfusion system is running smoothly without introducing vibrations or significant changes in the bath level.[9] A high flow rate can cause mechanical instability.[9]
-
Pipette Tip Quality: A rough or poorly shaped pipette tip can lead to an unstable seal. Try pulling new pipettes and ensure the puller's filament is clean and undamaged.[9] Fire-polishing the pipettes can also help create a smoother surface for sealing.
Problem: No Observable Effect of this compound
Q: I've applied this compound at the recommended concentration, but I'm not observing a block of the potassium current. What should I check?
A: If you're not seeing the expected effect, consider the following troubleshooting steps:
-
Drug Concentration and Application: Verify the final concentration of this compound in your bath solution. Ensure that your perfusion system is delivering the solution effectively to the cell being recorded. A complete exchange of the bath solution can take several minutes, depending on your chamber volume and perfusion speed.
-
Voltage Protocol: The blocking effect of this compound is voltage-dependent.[1] Ensure your voltage protocol is appropriate for activating the delayed rectifier K+ channels you are studying. A typical protocol would involve a holding potential around -80mV, followed by depolarizing steps to various positive potentials (e.g., up to +50mV) to elicit the outward K+ currents.
-
Channel Expression: Confirm that the cells you are recording from express a sufficient density of delayed rectifier K+ channels. The current amplitude should be large enough to reliably detect a block.
-
Incorrect Channel Identification: Ensure that the outward current you are measuring is indeed the delayed rectifier current (IK). You can use other known blockers, like Tetraethylammonium (TEA), to confirm the identity of the current before applying this compound.[6]
Problem: High Electrical Noise in Recordings
Q: My recordings are too noisy to resolve the potassium currents accurately. How can I reduce the noise?
A: Electrical noise is a persistent challenge in patch clamp electrophysiology. Here are key areas to address:
-
Grounding: Ensure all components of your rig (microscope, manipulators, perfusion system, Faraday cage) are properly grounded to a common point. A grounding issue with a heater can sometimes introduce noise.[8]
-
Pipette Holder: Check the seals (O-rings) on your pipette holder. A loose or leaky holder can be a source of noise.[8]
-
Seal Resistance: A poor seal (less than 1 GΩ) will result in a noisy recording.[8] Focus on achieving a high-resistance seal before breaking into the cell.
-
External Noise Sources: Turn off any unnecessary electrical equipment in the room, including fluorescent lights and centrifuges. Ensure your Faraday cage is properly closed.
Experimental Protocols
Whole-Cell Voltage-Clamp Protocol for Measuring IK Block by this compound
This protocol is designed for recording delayed rectifier potassium currents from cultured neurons or cell lines.
1. Solution Preparation:
| Solution Type | Component | Concentration (mM) |
| Extracellular (aCSF) | NaCl | 126 |
| KCl | 3 | |
| MgSO4 | 2 | |
| CaCl2 | 2 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26.4 | |
| Glucose | 10 | |
| Intracellular (Pipette) | K-Gluconate | 130 |
| NaCl | 4 | |
| MgATP | 4 | |
| Na2GTP | 0.3 | |
| HEPES | 10 | |
| Phosphocreatine | 10 |
-
aCSF Preparation Note: Before recording, bubble the aCSF with carbogen (95% O2 – 5% CO2) for at least 15-20 minutes. Adjust the pH to ~7.4 and the osmolarity to ~310-320 mOsm.[10]
-
Intracellular Solution Note: Adjust the pH to ~7.25 with KOH and the osmolarity to ~290-300 mOsm.[7] Aliquot and store at -20°C. Keep on ice during experiments.[7]
2. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[10]
-
Fill the pipette tip by dipping it into the solution, then back-fill using a microloader tip, ensuring no air bubbles are trapped.[10]
3. Recording Procedure:
-
Place the coverslip with cells into the recording chamber and begin perfusion with aCSF (~1.5 mL/min).[10]
-
Position the filled glass pipette above the target cell.
-
Apply light positive pressure to the pipette to keep the tip clean as you lower it into the bath and approach the cell.[9]
-
Once the pipette touches the cell membrane, release the positive pressure to allow the membrane to form a seal.
-
Apply gentle suction to achieve a giga-ohm seal (≥ 1 GΩ).
-
After establishing a stable giga-seal, apply brief, strong suction to rupture the membrane patch and achieve the whole-cell configuration.[10]
-
Switch the amplifier to voltage-clamp mode. Allow the cell to dialyze with the pipette solution for 5-10 minutes before starting recordings to ensure a stable intracellular environment.[11]
4. Voltage-Clamp Protocol & Data Acquisition:
-
Holding Potential: -80 mV.
-
Test Pulses: Apply a series of 200-400 ms depolarizing voltage steps from -60 mV to +50 mV in 10 mV increments.
-
Data Collection:
-
Record baseline currents using the voltage protocol in normal aCSF.
-
Perfuse the chamber with aCSF containing the desired concentration of this compound (e.g., 120-150 µM) until the effect reaches a steady state.[1][6]
-
Record currents again using the same voltage protocol.
-
Perform a washout by perfusing with normal aCSF to check for reversibility.
-
Data Presentation
Table 1: this compound Activity Profile
| Target Channel | Effect | IC50 (µM) | Cell Type | Reference |
| Delayed Rectifier K+ Channel (IK) | Inhibition / Block | 146.0 ± 5.8 | Rat Hippocampal Neurons | [1][5] |
| Voltage-Gated Na+ Channel | Very Slight Block | > 1000 (1-3 mM tested) | Rat Hippocampal Neurons | [1][5] |
| Voltage-Gated Ca2+ Channel | Very Slight Block | > 1000 (1-3 mM tested) | Rat Hippocampal Neurons | [1][5] |
Table 2: Recommended Voltage-Clamp Parameters for IK Measurement
| Parameter | Value | Purpose |
| Holding Potential | -80 mV | To keep channels in a closed, non-inactivated state. |
| Test Pulse Duration | 200 - 400 ms | To allow for full channel activation. |
| Test Pulse Range | -60 mV to +50 mV | To cover the full activation range of IK. |
| Sweep Interval | 5 - 10 s | To allow for recovery from any potential inactivation. |
Visualizations
Caption: Mechanism of this compound blocking the delayed rectifier K+ channel.
Caption: Experimental workflow for a this compound patch clamp experiment.
Caption: Logical workflow for troubleshooting common patch clamp issues.
References
- 1. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The newly identified K+ channel blocker this compound attenuates beta-amyloid oligomers induced neurotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. researchgate.net [researchgate.net]
Avoiding artifacts in Talatisamine electrophysiology recordings
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to mitigate artifacts in electrophysiology recordings involving Talatisamine. By ensuring high-quality data acquisition, researchers can accurately determine the electrophysiological effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in electrophysiology?
This compound is a C19 diterpenoid alkaloid originally isolated from plants of the Aconitum genus.[1][2] In electrophysiology, it is primarily investigated for its role as a specific and reversible blocker of delayed rectifier potassium (IK) channels.[1][3] This property makes it a valuable tool for studying the function of these channels in various physiological and pathological processes, including neurodegenerative diseases.[3][4]
Q2: What is the specific mechanism of action of this compound on ion channels?
This compound selectively blocks the delayed rectifier K+ current (IK) in a voltage-dependent manner.[3] It is proposed to act as a pure blocker that binds to the external pore entry of the channel.[3] Importantly, it has been shown to have very little effect on voltage-gated Na+ and Ca2+ channels, even at high concentrations, highlighting its specificity.[3][4][5]
Q3: What are the typical working concentrations for this compound in experiments?
The half-maximal inhibitory concentration (IC50) for this compound blocking the IK current in rat hippocampal neurons is approximately 146 µM.[1][3] Therefore, experimental concentrations are typically bracketed around this value, depending on the specific research question and cell type used.
Q4: What are the most common types of artifacts encountered in electrophysiology recordings?
Artifacts can be broadly categorized into two types:
-
Physiological Artifacts: These originate from the biological preparation itself and include signals from muscle contractions (EMG), cardiac activity (ECG), eye movements, and respiration.[6][7][8]
-
Non-Physiological/Environmental Artifacts: These arise from the recording equipment and the surrounding environment. Common examples include 50/60 Hz electrical line noise (mains hum), high-frequency noise from lab equipment, electrode "pops" from sudden impedance changes, baseline drift, and artifacts related to uncompensated series resistance and capacitance.[7][9][10][11][12][13]
Troubleshooting Guide: Common Recording Issues
Q: My recording is contaminated with a persistent, low-frequency sine wave (50/60 Hz hum). How can I eliminate it?
A: This is almost certainly alternating current (AC) line noise, also known as mains hum. Follow these steps to identify and remove the source:
-
Check Grounding: Ensure all components of your rig (microscope, amplifier, perfusion system, Faraday cage) are connected to a common ground point.
-
Isolate Equipment: Systematically unplug or turn off nearby electrical devices (centrifuges, vortexers, lights, phone chargers) to see if one is introducing noise into the power line.[11]
-
Inspect Faraday Cage: Ensure the Faraday cage is properly closed and grounded. Check for any breaches or ungrounded conductive elements inside the cage.
-
Reduce Fluid Levels: Lower the fluid level in the recording chamber to minimize the antenna effect of the bath solution.
Q: The baseline of my recording is continuously drifting. What is causing this?
A: Baseline drift can be caused by several factors:
-
Electrode Potential: The junction potential between your pipette solution and the bath solution may not be stable. Allow electrodes to stabilize in the bath for a few minutes before recording. Also, check the condition of your Ag/AgCl pellet or wire in the bath ground and electrode holder; re-chloriding may be necessary.[14]
-
Seal Instability: In whole-cell patch-clamp, a drifting baseline can indicate an unstable giga-seal. If the seal resistance is decreasing over time, the patch is failing. This may be due to poor cell health or mechanical instability.
-
Temperature Fluctuation: Changes in room temperature can cause thermal expansion and contraction of the micromanipulator and electrode holder, leading to mechanical drift. Maintain a stable room temperature.
-
Perfusion System: If using a perfusion system, ensure the flow is smooth and does not cause mechanical disturbances or temperature changes in the recording chamber.
Q: I am seeing sudden, sharp, high-amplitude spikes ("pops") in my recording. What are they?
A: Electrode "pops" are typically due to abrupt changes in the electrode's impedance.[7]
-
Check for Debris: A primary cause is microscopic debris partially clogging the pipette tip. Always use filtered internal solutions (0.22 µm filter) to prevent this.[15]
-
Air Bubbles: Ensure there are no air bubbles trapped in the pipette tip or in the electrode holder, as these can cause instability.
-
Electrode Holder: A dirty or improperly maintained electrode holder can cause poor electrical contact with the Ag/AgCl wire, leading to pops. Clean the holder regularly.
Q: The amplitude of my recorded currents seems suppressed or varies between experiments. Could this be an artifact?
A: This is a classic sign of an uncompensated series resistance (Rs) error. Rs is the electrical resistance between your recording electrode and the cell interior.
-
What it does: A large or variable Rs can act as a voltage divider, causing the actual membrane potential to be different from the command potential set by the amplifier. This is especially problematic for large, fast-activating currents like sodium currents.[9][12][13]
-
How to fix it: Your patch-clamp amplifier has circuits to compensate for Rs. You should measure Rs after achieving the whole-cell configuration and compensate for at least 70-80% of it.
-
Monitor Rs: Rs can increase during an experiment (e.g., due to clogging of the pipette tip).[9] It is critical to monitor Rs periodically throughout the recording and discard any recordings where it has changed significantly.
Quantitative Data Summary
The following table summarizes the key electrophysiological parameters of this compound based on published data.
| Parameter | Value | Cell Preparation | Notes | Reference |
| IC₅₀ for Iₖ Block | 146.0 ± 5.8 µM | Acutely dissociated rat hippocampal neurons | This compound reversibly inhibits the delayed rectifier K⁺ current. | [1][3] |
| Effect on Na⁺ Channels | Very slight blocking effect | Acutely dissociated rat hippocampal neurons | Effect observed only at high concentrations (1-3 mM). | [3] |
| Effect on Ca²⁺ Channels | Very slight blocking effect | Acutely dissociated rat hippocampal neurons | Effect observed only at high concentrations (1-3 mM). | [3] |
| Mechanism | Voltage-dependent block | Acutely dissociated rat hippocampal neurons | Does not alter steady-state inactivation, suggesting an open-channel block mechanism at the external pore. | [3] |
Key Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of IK in Neurons
This protocol provides a general framework for assessing the effect of this compound on delayed rectifier potassium currents (IK).
-
Solution Preparation:
-
External Solution (ACSF): Prepare artificial cerebrospinal fluid containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes. To isolate K⁺ currents, add blockers for Na⁺ channels (e.g., Tetrodotoxin, TTX, 0.5 µM) and Ca²⁺ channels (e.g., CdCl₂, 0.2 mM).
-
Internal (Pipette) Solution: Prepare a solution containing (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.1 Na-GTP. Adjust pH to 7.3 with KOH. Filter solution through a 0.22 µm syringe filter before use.[15]
-
-
Electrode Fabrication:
-
Pull recording pipettes from borosilicate glass capillaries using a two-stage puller.
-
Fire-polish the pipette tips to a final resistance of 3-5 MΩ when filled with the internal solution.[15]
-
-
Recording Procedure:
-
Obtain a cultured or acutely dissociated neuron under microscopic view.
-
Fill a prepared pipette with internal solution and mount it on the headstage. Apply slight positive pressure.[15]
-
Approach the cell and gently press the pipette against the membrane to form a dimple.
-
Release positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode. Set the holding potential to -70 mV.
-
Measure and compensate for cell capacitance and series resistance (Rs).
-
-
Data Acquisition and this compound Application:
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit IK currents.
-
Establish a stable baseline recording of IK in the external solution.
-
Apply this compound (e.g., at its IC₅₀ of 146 µM) via the perfusion system and repeat the voltage-step protocol.
-
After recording the effect, wash out the drug with the control external solution to check for reversibility.
-
Visualizations
Caption: A logical workflow for troubleshooting common electrophysiology artifacts.
Caption: Proposed mechanism of this compound blocking the K+ channel pore.
Caption: High-level workflow for a this compound electrophysiology experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. TMSi — an Artinis company — Common physiological EEG artifacts [tmsi.artinis.com]
- 9. An offline correction method for uncompensated series resistance and capacitance artifacts from whole-cell patch clamp recordings of small cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neuroelectrics.com [neuroelectrics.com]
- 11. signal - What causes these artifacts in my electrophysiology recording? Large power spikes at many frequencies - Electrical Engineering Stack Exchange [electronics.stackexchange.com]
- 12. Resolving artefacts in voltage-clamp experiments with computational modelling: an application to fast sodium current recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
Talatisamine solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of talatisamine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound exhibits good solubility in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended. It is also soluble in 1M Hydrochloric acid (HCl), Dimethylformamide (DMF), and Ethanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.
Q2: My this compound powder is not dissolving completely. What should I do?
A2: If you are experiencing difficulty dissolving this compound, sonication is highly recommended to facilitate the process. Ensure you are using an appropriate solvent and consider gentle warming of the solution. If the issue persists, refer to the Troubleshooting Guide below for more detailed suggestions.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a specific blocker of the delayed rectifier potassium (IK) channels.[1][2] It is suggested to bind to the external pore entry of the channel, thereby inhibiting potassium ion efflux.[1] This action leads to a prolongation of the action potential duration.
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, the stock solution should be stored at -80°C and is typically stable for at least one year. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Molarity (approx.) | Notes |
| 1M HCl | 100 mg/mL | 237.21 mM | Sonication is recommended. |
| DMSO | 32 mg/mL | 75.91 mM | Sonication is recommended. |
| Ethanol | 10 mg/mL | 23.72 mM | |
| DMF | 1 mg/mL | 2.37 mM |
Molecular Weight of this compound: 421.57 g/mol
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | - Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. - Vortex the solution vigorously. - Use a bath sonicator for 10-15 minutes. Gentle warming to 37°C can also be attempted. |
| Precipitation occurs when diluting the DMSO stock solution in an aqueous buffer (e.g., PBS, cell culture medium). | The concentration of this compound in the final aqueous solution exceeds its solubility limit. "Salting out" effect. | - Perform a serial dilution. First, dilute the DMSO stock solution in a small volume of the aqueous buffer, vortexing immediately and thoroughly after addition. Then, add this intermediate dilution to the final volume of the buffer. - Ensure the final concentration of DMSO in the aqueous solution is low (typically ≤0.5%) to minimize solvent-induced toxicity and precipitation. - Consider using a solubilizing agent or a different buffer system if precipitation persists. For some poorly soluble compounds, pre-warming the aqueous buffer to 37°C before adding the DMSO stock can help. |
| The prepared solution appears cloudy or hazy. | Presence of insoluble impurities or incomplete dissolution. | - Centrifuge the solution at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any insoluble material. - Carefully aspirate the clear supernatant for your experiment. - Filter the solution through a 0.22 µm syringe filter compatible with the solvent used. |
| Variability in experimental results. | Inconsistent solution preparation or degradation of this compound. | - Always prepare fresh working solutions from a frozen stock on the day of the experiment. - Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots. - Ensure the stock solution is completely thawed and vortexed before making dilutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.216 mg of this compound (Molecular Weight = 421.57 g/mol ).
-
Dissolving: Add the weighed this compound to a sterile vial. Add the appropriate volume of DMSO (in this example, 1 mL) to the vial.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of a 100 µM Working Solution for a Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thawing the Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Vortexing: Once thawed, vortex the stock solution gently to ensure homogeneity.
-
Dilution: To prepare a 100 µM working solution, you will perform a 1:100 dilution. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed cell culture medium.
-
Mixing: Immediately after adding the stock solution to the medium, vortex the working solution gently but thoroughly to ensure uniform distribution and minimize the risk of precipitation.
-
Application: Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions for extended periods.
Visualizations
References
Technical Support Center: Purification of Synthetic Talatisamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of synthetic talatisamine and its intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the general purification strategy for synthetic this compound?
A1: Due to its complex, multi-functional nature, a multi-step purification strategy is typically required. The general approach involves an initial workup to remove bulk impurities (e.g., aqueous wash, extraction), followed by one or more chromatographic steps. As this compound is a diterpenoid alkaloid, its basic nature can be exploited using acid-base extraction techniques.[1][2][3] Final polishing is often achieved via preparative HPLC or crystallization.
Q2: My compound streaks or "tails" significantly during silica gel chromatography. What causes this?
A2: Tailing is a common issue when purifying basic compounds like alkaloids on acidic silica gel. The basic nitrogen atom on the this compound core interacts strongly with the acidic silanol groups of the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your eluent system.[2][4]
Q3: I am struggling to separate diastereomers generated during the synthesis. What methods are most effective?
A3: The total synthesis of this compound involves steps that can produce diastereomeric mixtures.[1][5] Separating these closely related compounds is challenging and often requires high-resolution techniques.
-
Flash Chromatography: Careful optimization of the solvent system (e.g., using multi-component solvent systems like hexane/ethyl acetate/methanol) on high-quality silica gel may resolve the isomers.
-
Preparative HPLC/SFC: Reverse-phase (C18) or normal-phase High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for separating stereoisomers. Method development is crucial.[6]
Q4: What are the most common types of impurities I should expect?
A4: Impurities in synthetic this compound are typically related to the synthetic route and can include:
-
Unreacted starting materials: From incomplete reactions.
-
Side-products: Arising from competing reaction pathways.
-
Reagents: Such as coupling agents, oxidizing/reducing agents (e.g., Dess-Martin periodinane, tin hydrides), and protecting group fragments.[1][5][7]
-
Stereoisomers: As mentioned in Q3.
Q5: Can I use crystallization for purification?
A5: Yes, if a suitable solvent system can be found. Crystallization is an excellent method for achieving high purity, especially for the final product or key crystalline intermediates. It requires screening various solvents and solvent mixtures (e.g., methanol, ethyl acetate, acetone, dichloromethane, and their combinations with anti-solvents like hexanes or ether).
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of synthetic this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Chromatography | 1. Compound is highly polar and irreversibly adsorbed onto the silica gel column.2. Compound is unstable on silica gel (degradation).3. Inappropriate solvent system used (compound never eluted). | 1. Add a polar modifier like methanol to your eluent. For very polar compounds, consider switching to reverse-phase chromatography (C18 silica).2. Deactivate the silica gel with a base (e.g., triethylamine) as mentioned in FAQ Q2. Perform the chromatography quickly and at a low temperature if possible. Alternatively, use a more inert stationary phase like alumina.3. Perform thin-layer chromatography (TLC) analysis with a wide range of solvent polarities to identify a suitable system before running the column. |
| Co-elution of Impurities | 1. Impurity has a very similar polarity to the desired product.2. The column is overloaded with the crude sample.3. Poorly packed chromatography column. | 1. Switch to a different chromatographic system. If you are using normal phase (silica), try reverse-phase (C18) or a different stationary phase. Utilize preparative HPLC for the highest resolution.[6]2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.3. Ensure the column is packed uniformly without cracks or air bubbles. |
| Product is Contaminated with Reagents (e.g., Tin, Palladium) | 1. Metal-based reagents from cross-coupling or reduction steps were not fully removed during workup.2. Non-polar reagents (e.g., from protecting groups) are carried through with the product. | 1. For tin impurities (from nBu3SnH), an aqueous KF wash during workup can help precipitate tin salts. For palladium, specific scavengers or filtration through Celite® may be necessary.2. Optimize the polarity of your chromatography eluent to better separate the non-polar impurity from your more polar product. An initial wash with a non-polar solvent like hexane might also be effective. |
| Multiple Spots on TLC After Column | 1. The compound degraded during chromatography.2. The sample was contaminated during fraction collection or solvent evaporation.3. The fractions are not homogeneous; the separation was incomplete. | 1. See "Low Recovery" solutions regarding compound instability.2. Ensure clean glassware and high-purity solvents. Avoid excessive heat during solvent removal with a rotary evaporator.3. Combine only the purest fractions as determined by careful TLC analysis of each fraction. Re-purify the mixed fractions if necessary. |
Experimental Protocols
Protocol 1: General Purpose Silica Gel Flash Chromatography
This protocol is a starting point for purifying this compound intermediates.
-
Select the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your desired compound an Rf value of ~0.2-0.3. A common system is a gradient of ethyl acetate in hexanes. For polar or basic compounds, adding 1-10% methanol and/or 0.1-1% triethylamine may be necessary.
-
Prepare the Column: Dry-pack the column with silica gel. Wet the silica with the initial, least polar eluent. Ensure there are no cracks or air bubbles.
-
Load the Sample: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation. Carefully add the powder to the top of the prepared column.
-
Elute the Column: Start with the least polar eluent identified in step 1. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Acid-Base Extraction for Alkaloid Enrichment
This method is useful for separating basic this compound from neutral or acidic impurities.[3][8]
-
Dissolution: Dissolve the crude synthetic mixture in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with an aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving many organic impurities behind. Combine the aqueous layers.
-
Wash Step (Optional): Wash the combined acidic aqueous layers with fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., solid NaHCO₃ or 2 M NaOH) until the pH is >9. This will deprotonate the this compound salt, making it soluble in organic solvents again.
-
Back Extraction: Extract the basified aqueous solution three times with an organic solvent (e.g., dichloromethane). The pure, free-base this compound will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous salt (like Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enriched alkaloid.
Visualized Workflows
General Purification Workflow
Caption: A standard workflow for the purification of a synthetic intermediate.
Troubleshooting Decision Tree for Impure Product
Caption: A decision tree for troubleshooting common chromatography impurity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Chromatography Conditions Development by Design of Experiments for the Chemotype Differentiation of Four Bauhinia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
Navigating the Complexities of Talatisamine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Talatisamine, a complex C19-diterpenoid alkaloid, presents a formidable challenge in organic chemistry. Its intricate hexacyclic framework and multiple stereocenters demand a precise and well-controlled synthetic strategy. However, even with the most meticulously planned routes, the formation of byproducts can complicate purification, reduce yields, and hinder the overall efficiency of the synthesis. This technical support center provides a comprehensive guide to understanding, identifying, and troubleshooting common byproducts encountered during the synthesis of this compound, drawing from key published synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in this compound synthesis?
A1: Byproducts in this compound synthesis often arise from key strategic reactions designed to construct the complex polycyclic core. The most frequently encountered issues include the formation of diastereomers, products of unexpected side reactions such as hydrogen atom transfer, and undesired skeletal rearrangements.
Q2: How can I identify these byproducts in my reaction mixture?
A2: A combination of standard analytical techniques is crucial for byproduct identification. High-resolution mass spectrometry (HRMS) can help determine the molecular formula and identify isomers. Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and 2D techniques like COSY and HMBC, is indispensable for elucidating the detailed structural connectivity and stereochemistry of byproducts. In some cases, X-ray crystallography may be necessary for unambiguous structure determination, especially for unexpected rearrangement products.
Q3: Are there general strategies to minimize byproduct formation?
A3: Yes. Careful optimization of reaction conditions, including temperature, solvent, and stoichiometry of reagents, is paramount. The choice of protective groups can also significantly influence the outcome of a reaction. For stereoselective transformations, the use of appropriate chiral catalysts or auxiliaries is critical. In cases where diastereomeric mixtures are unavoidable, chromatographic separation techniques must be optimized for efficient purification.
Troubleshooting Guides for Key Synthetic Transformations
The total synthesis of this compound often involves several critical transformations known to be prone to side reactions. Below are troubleshooting guides for these key steps, complete with data from published syntheses and strategies for mitigation.
The Mannich Reaction for AE-Ring Construction
The double Mannich reaction is a powerful tool for constructing the N-ethylpiperidine ring (AE-ring system) of this compound. However, controlling stereoselectivity and preventing side reactions can be challenging.
Common Issue: Formation of Diastereomeric Mixtures
In the synthesis reported by the Inoue group, a double Mannich reaction initially produced a diastereomeric mixture of the desired product.
| Reaction Stage | Diastereomeric Ratio (α:β) | Mitigation Strategy |
| Initial Mannich Reaction | 1 : 2.5 | Subsequent equilibration |
| After Fleming-Tamao Oxidation and Acid Treatment | 8 : 1 | A retro-Aldol reaction under acidic conditions allowed for equilibration to the more thermodynamically stable diastereomer.[1] |
Troubleshooting:
-
Problem: Poor diastereoselectivity in the initial Mannich reaction.
-
Solution: As demonstrated by Inoue and coworkers, it may be possible to enrich the desired diastereomer through a subsequent equilibration step.[1] Exploring different reaction conditions (e.g., temperature, solvent, Lewis acid) for the Mannich reaction itself could also improve the initial selectivity.
Identification of Diastereomers:
-
Methodology: 1H and 13C NMR spectroscopy are the primary tools for identifying and quantifying diastereomeric ratios. Specific proton and carbon chemical shifts will differ between the diastereomers. For complex molecules, 2D NMR techniques such as NOESY or ROESY can be used to determine the relative stereochemistry by observing through-space correlations between protons.
N-Centered Radical Cascade for B-Ring and E-Ring Formation
The Reisman group explored an N-centered radical cascade to form the B and E rings of the this compound core. While this strategy was ultimately unsuccessful, it highlighted a key potential side reaction.
Common Issue: Unwanted Hydrogen Atom Transfer
Instead of the desired cyclization, the major product resulted from a 1,5-hydrogen atom transfer followed by a 1,4-addition to an enone.
Troubleshooting:
-
Problem: The N-centered radical abstracts a hydrogen atom from an accessible position rather than participating in the desired cyclization.
-
Solution: This outcome suggests that the conformation of the substrate may favor the 1,5-hydrogen atom transfer pathway. Modifying the substrate, for instance by altering protecting groups or the tether length connecting the radical precursor to the acceptor, could disfavor the undesired pathway. Alternatively, exploring different radical initiation conditions (e.g., different initiators, solvents, or temperatures) might alter the reaction outcome. In the case of the Reisman synthesis, the strategy was ultimately changed to a stepwise approach for the formation of these rings.
Identification of the Byproduct:
-
Methodology: The structure of the undesired product was likely determined through a combination of spectroscopic methods. HRMS would confirm the molecular formula, indicating an isomeric product. 1H and 13C NMR would reveal a different connectivity and the absence of the expected cyclic structure.
Wagner-Meerwein Rearrangement
The Wagner-Meerwein rearrangement is a key biomimetic strategy employed in the synthesis of diterpenoid alkaloids to construct the characteristic bridged-ring systems. However, unintended rearrangements can also occur.
Common Issue: Formation of Unexpected Rearrangement Products
While not a major issue in the published this compound syntheses, related diterpenoid alkaloid syntheses have reported the formation of minor byproducts arising from unintended Wagner-Meerwein rearrangements.
Troubleshooting:
-
Problem: Generation of a carbocation intermediate that undergoes an undesired rearrangement.
-
Solution: The propensity for Wagner-Meerwein rearrangements is highly dependent on the stability of the carbocation intermediates. Careful choice of reaction conditions, particularly the acid catalyst and solvent, can help to control the reaction pathway. Lowering the reaction temperature can sometimes suppress rearrangement pathways by favoring the kinetically controlled product. Substrate modifications that disfavor the formation of the carbocation leading to the undesired product can also be effective.
Identification of Rearrangement Byproducts:
-
Methodology: The identification of a skeletal rearrangement product can be challenging. Extensive 2D NMR analysis (COSY, HMBC, HSQC) is required to piece together the new carbon framework. In complex cases, X-ray crystallography of the byproduct or a suitable derivative is the most definitive method for structure elucidation.
Experimental Protocols and Visualizations
To further aid researchers, detailed experimental protocols for key reactions and visual representations of reaction pathways are provided below.
Key Experimental Protocol: Double Mannich Reaction (Inoue Synthesis)
A representative protocol based on the synthesis by the Inoue group.
To a solution of the β-keto ester intermediate in methanol at 0 °C is added aqueous formaldehyde and aqueous ethylamine. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (as monitored by TLC). The reaction is then quenched and worked up with an appropriate aqueous solution and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The resulting crude product, a mixture of diastereomers, is then purified by column chromatography. Further diastereomeric enrichment can be achieved in a subsequent step under acidic conditions that promote equilibration.[1]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key reaction pathways and potential byproduct formations.
Caption: Formation of diastereomers in the double Mannich reaction and subsequent equilibration.
Caption: Competing pathways in the N-centered radical cascade.
References
Technical Support Center: Enhancing Talatisamine Selectivity for K+ Channel Subtypes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at improving the selectivity of Talatisamine for specific K+ channel subtypes.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound has been identified as a blocker of the delayed rectifier K+ current (IK) in rat hippocampal neurons with an IC50 value of 146.0 ± 5.8 µM.[1] It exhibits selectivity over voltage-gated Na+ and Ca2+ channels, showing only slight blocking effects at high concentrations (1-3 mM).[1] However, a comprehensive selectivity profile across a wide range of individual K+ channel subtypes (e.g., Kv1.x, Kv2.x, Kv3.x, KCNQx) is not extensively documented in publicly available literature. Research on related Aconitum alkaloids, such as Aconitine, has shown activity against hERG (IC50 = 1.801 µM) and Kv1.5 (IC50 = 0.796 µM) channels, suggesting that this compound may also interact with these subtypes.[2]
Q2: What are the potential strategies for improving the selectivity of this compound?
Improving the selectivity of this compound can be approached through two main strategies:
-
Chemical Modification: Structure-activity relationship (SAR) studies of related Aconitum alkaloids suggest that modifications to the chemical structure of this compound could alter its selectivity profile. For instance, the presence and position of ester groups, like the benzoyl group, can significantly impact potency and selectivity. Researchers could explore synthetic modifications of the this compound scaffold to enhance interactions with specific K+ channel subtypes while reducing affinity for others.
-
Formulation and Delivery: Advanced drug delivery systems could be designed to target specific tissues or cell types expressing the desired K+ channel subtype, thereby improving the therapeutic window and reducing off-target effects.
Q3: How can I express specific K+ channel subtypes to test this compound's selectivity?
To test the selectivity of this compound, individual K+ channel subtypes can be heterologously expressed in cell lines that have a low background of endogenous ion channel activity, such as Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells.[3][4][5] Transfection of these cells with plasmids containing the cDNA for the desired K+ channel α-subunit (and β-subunits where necessary) will lead to the expression of functional channels on the cell membrane, which can then be studied using techniques like patch-clamp electrophysiology.
Q4: What are the key experimental techniques to determine the selectivity of this compound?
The gold standard for assessing the selectivity of an ion channel blocker is electrophysiology , specifically the patch-clamp technique . This can be performed in various configurations:
-
Whole-cell patch-clamp: Allows for the recording of the total current from all channels on the cell surface. This is ideal for screening the effect of this compound on a specific, heterologously expressed K+ channel subtype.
-
Automated patch-clamp: High-throughput systems that allow for rapid screening of compounds against a panel of ion channel subtypes expressed in cell lines.[6][7]
By applying a range of this compound concentrations and measuring the inhibition of the current mediated by the specific K+ channel subtype, a dose-response curve can be generated and the IC50 value determined. Comparing the IC50 values across a panel of different K+ channel subtypes will reveal the selectivity profile of the compound.
Troubleshooting Guides
Problem 1: Difficulty in obtaining stable electrophysiological recordings of K+ currents.
| Possible Cause | Troubleshooting Step |
| Poor cell health | Ensure cells are healthy and not overgrown before plating for experiments. Use fresh culture medium and maintain proper incubator conditions (temperature, CO2, humidity). |
| Low channel expression | Optimize the transfection protocol for your cell line and K+ channel subtype. Consider using a different expression vector or a cell line known for high transfection efficiency.[3] |
| Incorrect pipette solution | Verify the composition and osmolarity of your internal pipette solution. Ensure it is filtered and free of precipitates. |
| Seal instability | Ensure the pipette tip is clean and has the appropriate resistance (typically 2-5 MΩ). Approach the cell slowly and apply gentle suction to form a gigaohm seal. |
| Electrical noise | Ground all equipment properly. Use a Faraday cage to shield the setup from external electrical noise. |
Problem 2: Inconsistent IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Compound stability and solubility | Prepare fresh stock solutions of this compound for each experiment. Use a suitable solvent (e.g., DMSO) and ensure it is fully dissolved. Be aware of potential precipitation at higher concentrations in aqueous solutions. |
| Voltage-dependence of block | The blocking effect of some compounds is voltage-dependent. Ensure you are using a consistent voltage protocol for all experiments to allow for meaningful comparison of IC50 values.[1] |
| Run-down of K+ currents | Some K+ channels exhibit "run-down," where the current amplitude decreases over time after establishing the whole-cell configuration. Monitor the baseline current for stability before applying this compound and complete recordings within a consistent timeframe. |
| Presence of endogenous currents | The host cell line (e.g., HEK293) may express endogenous K+ channels that could interfere with the measurements.[4][8] Characterize the endogenous currents and, if necessary, use pharmacological blockers or select a different cell line. |
Problem 3: Observed effects of this compound are not reproducible.
| Possible Cause | Troubleshooting Step |
| Inconsistent compound concentration | Calibrate pipettes regularly. Perform serial dilutions carefully to ensure accurate final concentrations of this compound. |
| Variability in cell passage number | Use cells within a consistent and low passage number range, as ion channel expression levels can change with prolonged culturing. |
| Temperature fluctuations | Perform experiments at a consistent and controlled temperature, as ion channel kinetics are temperature-sensitive. |
| Natural product variability | If using a non-synthetic source of this compound, be aware of potential batch-to-batch variability in purity and composition. Use a well-characterized and purified compound. |
Data Presentation
The following table summarizes the available quantitative data on the inhibitory activity of this compound and related Aconitum alkaloids on various ion channels. It is important to note that a complete selectivity panel for this compound across all major K+ channel subtypes is not yet available in the literature.
| Compound | Target Channel | Cell Type / Expression System | IC50 (µM) | Reference |
| This compound | Delayed Rectifier K+ Current (IK) | Rat Hippocampal Neurons | 146.0 ± 5.8 | [1] |
| 14-Benzoylthis compound | Delayed Rectifier K+ Current (IK) | Rat Hippocampal Neurons | 10.1 ± 2.2 | [9] |
| Aconitine | hERG (Kv11.1) | Xenopus laevis Oocytes | 1.801 ± 0.332 | [2] |
| Aconitine | Kv1.5 | Xenopus laevis Oocytes | 0.796 ± 0.123 | [2] |
Experimental Protocols
Protocol 1: Heterologous Expression of K+ Channels in HEK293 Cells
This protocol outlines the transient transfection of HEK293 cells for the expression of a specific K+ channel subtype.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding the K+ channel subunit(s) of interest
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Glass coverslips (optional, for microscopy and patch-clamp)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection. If using coverslips, place a sterile coverslip in each well before adding cells.
-
Transfection Complex Preparation:
-
In one tube, dilute the plasmid DNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the DNA-transfection reagent complexes drop-wise to each well containing the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for gene expression.
-
Verification of Expression (Optional): If the plasmid co-expresses a fluorescent protein (e.g., GFP), transfection efficiency can be assessed using a fluorescence microscope.
-
Electrophysiological Recording: After 24-48 hours, the cells are ready for electrophysiological analysis.
Protocol 2: Whole-Cell Patch-Clamp Recording to Determine IC50
This protocol describes the basic steps for determining the IC50 of this compound on a heterologously expressed K+ channel.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
Procedure:
-
Cell Preparation: Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a transfected cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential where the channels are closed (e.g., -80 mV).
-
Apply a voltage step protocol to activate the K+ channels (e.g., depolarizing steps from -80 mV to +60 mV in 10 mV increments).
-
Record the resulting K+ currents.
-
-
Drug Application:
-
Establish a stable baseline recording of the K+ current.
-
Perfuse the cell with the external solution containing a known concentration of this compound.
-
Record the K+ current in the presence of the drug until a steady-state block is achieved.
-
Repeat this process for a range of this compound concentrations (e.g., from 1 µM to 500 µM).
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step in the absence and presence of each drug concentration.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the selectivity profile of this compound.
Caption: Troubleshooting logic for inconsistent IC50 values.
Caption: Hypothesis for improving selectivity via structural modification.
References
- 1. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expression of endogenous voltage‐gated potassium channels in HEK293 cells is affected by culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The expression of endogenous voltage-gated potassium channels in HEK293 cells is affected by culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Endogenous Kv channels in human embryonic kidney (HEK-293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological characterization of 14-benzoylthis compound, a selective blocker of the delayed rectifier K+ channel found in virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Path of Talatisamine: A Technical Support Guide
Introduction: While extensive clinical development data for Talatisamine is not publicly available, preclinical research has highlighted its potential as a therapeutic agent, particularly for neurological and cardiovascular conditions. This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to navigate the common challenges encountered during the early, preclinical stages of this compound's development. The following information is based on existing pharmacological and chemical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily identified as a novel and specific blocker of delayed rectifier potassium (K+) channels (IK) in rat hippocampal neurons.[1][2] It reversibly inhibits the delayed rectifier K+ current in a voltage-dependent manner.[1][2] Additionally, it exhibits inhibitory effects on the Ca2+-dependent opening of the mitochondrial permeability transition pore (mPTP) in both liver and heart mitochondria.[3]
Q2: What are the potential therapeutic applications of this compound?
A2: Based on its mechanism of action, this compound and its derivatives show potential for a range of therapeutic applications, including:
-
Neuroprotection: It may protect against neurotoxicity induced by β-amyloid oligomers, suggesting a potential role in Alzheimer's disease therapy.[2][5]
-
Vasorelaxant Effects [6]
Q3: What makes the synthesis of this compound so challenging?
A3: The synthesis of this compound is a formidable challenge due to its highly complex and intricate molecular structure. It is a C19-diterpenoid alkaloid with a hexacyclic 6/7/5/6/6/5-membered ring system and 12 contiguous stereocenters.[4][7] This structural complexity requires a lengthy, multi-step total synthesis process, which can be a significant bottleneck for producing the quantities needed for extensive preclinical and potential clinical studies.[2][7][8]
Q4: What is the known toxicity profile for this class of compounds?
A4: this compound belongs to the diterpenoid alkaloids isolated from Aconitum species, which are known for their high toxicity.[9] While specific toxicology studies for this compound are not detailed in the provided results, researchers should proceed with the assumption of a narrow therapeutic window. A critical challenge in its preclinical development is to thoroughly characterize its toxicity and determine a safe dosage range.
Troubleshooting Guides
Guide 1: Inconsistent Results in Electrophysiology Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values for K+ channel blockade. | 1. Compound Solubility/Stability: this compound may have poor solubility or degrade in aqueous buffer solutions. | 1. Verify the solubility of this compound in your specific assay buffer. Consider using a fresh stock solution for each experiment. DMSO is often used as a solvent, but its final concentration should be kept low (<0.1%) and consistent across all tests. |
| 2. Voltage-Dependence: The blocking effect of this compound is voltage-dependent.[1][2] | 2. Ensure that the membrane potential is precisely controlled and consistently applied during the experiment. Analyze the blocking effect at different holding potentials to characterize the voltage-dependency accurately. | |
| 3. Cell Health: The health and viability of the hippocampal neurons can significantly impact channel expression and function. | 3. Regularly assess cell viability (e.g., using trypan blue or a viability stain). Use cells from a consistent passage number and ensure optimal culture conditions. | |
| No observable effect on Na+ or Ca2+ channels at high concentrations. | This is an expected result. | This compound is reported to have very slight blocking effects on voltage-gated Na+ and Ca2+ channels, even at high concentrations (1-3 mM), highlighting its specificity for K+ channels.[1][2] This confirms the compound's selectivity. |
Guide 2: Difficulties in Chemical Synthesis and Scale-Up
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield in total synthesis. | The multi-step synthesis involves complex reactions such as the Wagner-Meerwein rearrangement and aza-Prins cyclization, which can have variable yields.[7] | Review and optimize each key reaction step. The total synthesis has been accomplished in 33 transformations, and slight variations in reagents or conditions can impact overall yield.[7] Consider exploring alternative synthetic routes or fragment coupling strategies.[2][5] |
| Difficulty in achieving stereochemical control. | The molecule has 12 contiguous stereocenters, making stereocontrol a major hurdle.[4][7] | Employ stereoselective reactions and chiral catalysts as described in published synthesis routes.[2][5] Chiral resolution techniques may be necessary to separate diastereomers at intermediate stages. |
| Impurities in the final product. | Incomplete reactions or side reactions during the complex synthesis. | Utilize robust purification techniques (e.g., HPLC) at multiple stages of the synthesis. Thoroughly characterize the final compound and any impurities using NMR and mass spectrometry to ensure purity before use in biological assays.[10] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Target | Value | Cell/Tissue Type | Reference |
| IC50 | Delayed Rectifier K+ Current (IK) | 146.0 ± 5.8 µM | Rat Hippocampal Neurons | [1][2] |
| Inhibition at 200 µM | Mitochondrial PTP (mPTP) | 56.8% | Rat Liver Mitochondria | [3] |
| Inhibition at 200 µM | Mitochondrial PTP (mPTP) | 44.0% | Rat Heart Mitochondria | [3] |
| Effect on other channels (at 1-3 mM) | Voltage-gated Na+ and Ca2+ channels | Very slight blocking effect | Rat Hippocampal Neurons | [1][2] |
Key Experimental Protocols
Protocol 1: Isolation of Rat Liver and Heart Mitochondria
This protocol is based on the methodology of differential centrifugation as cited in preclinical studies of this compound.[3]
-
Tissue Homogenization: Euthanize male Wistar rats (180-220 g) and excise the liver and heart. Mince the tissues and wash with an isolation medium (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Homogenization: Homogenize the minced tissue in the isolation medium using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation (Liver):
-
Centrifuge the homogenate at 600 g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 8,000 g for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending it in the isolation medium and repeating the 8,000 g centrifugation step.
-
-
Differential Centrifugation (Heart):
-
Follow a similar procedure, but an additional protease (e.g., trypsin) treatment step may be required after mincing to digest connective tissue before homogenization.
-
-
Final Pellet: Resuspend the final mitochondrial pellet in an appropriate buffer for subsequent experiments, such as assessing mPTP opening. Protein concentration should be determined using a standard method (e.g., Bradford assay).
Protocol 2: Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening
This protocol measures Ca2+-induced mitochondrial swelling, an indicator of mPTP opening, which this compound has been shown to inhibit.[3]
-
Preparation: Suspend the isolated mitochondria (0.3-0.4 mg protein/ml) in a swelling buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM KH2PO4, 5 mM succinate, pH 7.4).
-
Incubation: Pre-incubate the mitochondrial suspension with either vehicle control or different concentrations of this compound for 2-3 minutes at 30°C.
-
Induction of Swelling: Initiate mPTP opening by adding a Ca2+ salt (e.g., CaCl2) to the suspension.
-
Measurement: Monitor the change in light absorbance at 540 nm using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of swelling in the this compound-treated samples to the vehicle control.
Visualizations
Caption: Proposed mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of this compound and its Derivate 14-O-Benzoylthis compound on Functional State of Rat Liver and Heart Mitochondria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a C19-diterpenoid alkaloid from Chinese traditional herbal ‘Chuanwu’ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oral Formulation of Talatisamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the oral delivery of Talatisamine. While initial studies indicate favorable oral bioavailability, this guide addresses common challenges in formulation and experimental design to ensure consistent and optimal drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
A study in mice has reported that the oral bioavailability of this compound is greater than 65.0%, which is generally considered to indicate excellent absorption.[1] This high bioavailability suggests that the compound is well-absorbed from the gastrointestinal tract.
Q2: If this compound has high bioavailability, why is formulation still a consideration?
Even with high intrinsic bioavailability, formulation is crucial for several reasons:
-
Consistency and Reproducibility: A well-designed formulation ensures that the drug is consistently absorbed across different batches and in different subjects, minimizing variability in pharmacokinetic profiles.
-
Stability: The formulation protects the active pharmaceutical ingredient (API) from degradation in the gastrointestinal tract and during storage.
-
Controlled Release: Modified-release formulations can be designed to control the rate and location of drug release, which can optimize the therapeutic window and reduce dosing frequency.
-
Patient Compliance: The final dosage form (e.g., tablet, capsule) and its characteristics (e.g., size, taste) are critical for patient adherence to the treatment regimen.
Q3: What are the key physicochemical properties of this compound to consider during formulation development?
Understanding the physicochemical properties of this compound is the first step in designing a robust oral dosage form.
| Property | Value | Significance for Formulation |
| Molecular Weight | 421.6 g/mol [2][3] | Within the range suitable for oral absorption. |
| LogP (XLogP3) | 0.9[2] | Indicates a degree of lipophilicity that is generally favorable for membrane permeation. |
| Chemical Structure | Diterpenoid alkaloid[4][5][6] | The complex, rigid structure may influence its interaction with excipients and its solid-state properties (e.g., crystallinity, polymorphism).[7] |
Troubleshooting Guide
Problem 1: High variability in plasma concentrations between subjects in a preclinical study.
-
Possible Cause 1: Inconsistent Dosing Formulation.
-
Question: Was the drug fully dissolved or uniformly suspended in the vehicle before each administration?
-
Troubleshooting:
-
Solubility Check: Determine the solubility of this compound in the chosen vehicle. If it is a suspension, ensure the particle size is controlled and the suspension is easily redispersed.
-
Vehicle Selection: Consider using a vehicle that ensures complete dissolution, such as a solution with co-solvents or a self-emulsifying drug delivery system (SEDDS).[7][8]
-
Mixing Protocol: Implement a standardized and vigorous mixing protocol before each dose is drawn to ensure a homogenous suspension.
-
-
-
Possible Cause 2: P-glycoprotein (P-gp) Efflux.
-
Question: Could this compound be a substrate for efflux transporters like P-gp, leading to variable absorption?
-
Troubleshooting:
-
In Vitro Transport Assays: Conduct Caco-2 permeability assays to determine if this compound is a P-gp substrate.
-
Co-administration with P-gp Inhibitors: In preclinical models, co-administering a known P-gp inhibitor can help determine the extent of efflux.[9][10][11][12][13] Pharmaceutically acceptable excipients such as certain polymers, surfactants, and lipids can also inhibit P-gp.[9][10]
-
-
Problem 2: Unexpectedly low drug exposure in a specific preclinical model.
-
Possible Cause 1: First-Pass Metabolism.
-
Question: Is this compound subject to significant metabolism in the gut wall or liver before reaching systemic circulation?
-
Troubleshooting:
-
-
Possible Cause 2: Poor Dissolution from a Solid Dosage Form.
-
Question: If using a powder or tablet, is the dissolution rate limiting the absorption?
-
Troubleshooting:
-
Dissolution Testing: Perform in vitro dissolution studies under various pH conditions that mimic the gastrointestinal tract.
-
Particle Size Reduction: Micronization or nanonization can increase the surface area and enhance the dissolution rate.[15]
-
Amorphous Solid Dispersions: Formulating this compound as a solid dispersion with a hydrophilic polymer can improve its dissolution profile.[16][17]
-
-
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for P-gp Substrate Assessment
This protocol determines the potential for a compound to be a substrate of the P-gp efflux transporter.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement:
-
Apical to Basolateral (A-B): Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A): Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the apparent permeability coefficient (Papp) of the B-A transport by the Papp of the A-B transport. An efflux ratio significantly greater than 2 suggests the compound is a substrate for an efflux transporter.
-
Confirmation with Inhibitor: Repeat the permeability measurements in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp involvement.
Diagram: P-gp Efflux Mechanism and Inhibition
Caption: P-gp mediated efflux of this compound and its inhibition.
Protocol 2: Preparation of an Amorphous Solid Dispersion
This protocol aims to enhance the dissolution rate of a crystalline compound by converting it into an amorphous state within a polymer matrix.
-
Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[16]
-
Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer.
-
Solvent Evaporation Method:
-
Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting peak for crystalline this compound, indicating its amorphous state.
-
Powder X-ray Diffraction (PXRD): To verify the absence of crystallinity.
-
In Vitro Dissolution: Perform dissolution testing on the solid dispersion and compare it to the pure crystalline drug.
-
Diagram: Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing and characterizing a solid dispersion.
References
- 1. Quantitative determination of this compound and its pharmacokinetics and bioavailability in mouse plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C24H39NO5 | CID 441761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Talatizamine | C24H39NO5 | CID 159891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolite Profiling of this compound in Heart Tissue After Oral Administration and Analysis of Cardiac Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a C19-diterpenoid alkaloid from Chinese traditional herbal ‘Chuanwu’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability [mdpi.com]
- 10. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
Validation & Comparative
Talatisamine vs. Aconitine: A Comparative Analysis of Toxicity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the toxicity and biological activity of two C19-diterpenoid alkaloids: talatisamine and the highly toxic aconitine. The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these related compounds.
Comparative Toxicity
Aconitine is notorious for its extreme toxicity, primarily targeting the cardiovascular and central nervous systems. In stark contrast, this compound, while belonging to the same class of alkaloids, exhibits significantly lower toxicity. This difference is largely attributed to their varying affinities for voltage-gated sodium channels.
Aconitine is a high-affinity ligand for site 2 of the voltage-gated sodium channels, leading to their persistent activation and resulting in life-threatening arrhythmias and neurotoxicity. This compound, on the other hand, is considered a low-affinity ligand for these channels, which is reflected in its considerably lower toxicity.
Table 1: Comparative Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Aconitine | Mouse | Oral | 1.8 mg/kg | [1] |
| Aconitine | Mouse | Intravenous | 0.100 mg/kg | [2] |
| Aconitine | Rat | Intravenous | 0.064 mg/kg | [2] |
| Low-affinity C19-diterpenoid alkaloids (this compound is likely in this group) | Mouse | Not specified | ~30 mg/kg | [3] |
Comparative Biological Activity
The primary mechanisms of action for this compound and aconitine are distinct, leading to vastly different pharmacological effects. Aconitine's activity is dominated by its potent interaction with sodium channels, while this compound primarily targets potassium channels and mitochondrial function.
Table 2: Comparative Biological Activity Data
| Compound | Target | Effect | IC50 / EC50 | Reference |
| This compound | Delayed Rectifier K+ Current (IK) | Inhibition | IC50: 146.0 ± 5.8 µM (rat hippocampal neurons) | [4] |
| This compound | Mitochondrial Permeability Transition Pore (mPTP) | Inhibition | IC50: 78 ± 3.6 µM (rat liver mitochondria) | [5] |
| This compound | Barium Chloride-induced Intestinal Contractions | Inhibition | EC50: 200 µM (isolated rat intestines) | [6] |
| Aconitine | Voltage-gated Sodium Channels | Persistent Activation | - | [7] |
| Aconitine | Synaptosomal Na+ and Ca2+ Concentration | Increase | EC50: ~3 µM | [3] |
Signaling Pathways and Mechanisms of Action
The divergent activities of this compound and aconitine are rooted in their interactions with different cellular signaling pathways.
This compound: Potassium Channel Inhibition and Mitochondrial Protection
This compound has been identified as a specific blocker of the delayed rectifier potassium channel (IK) in neurons. This action is believed to contribute to its neuroprotective effects. Furthermore, this compound has been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death. This suggests a protective role for this compound against cellular stress.
Aconitine: Persistent Sodium Channel Activation and Pro-inflammatory Signaling
Aconitine's toxicity stems from its ability to persistently activate voltage-gated sodium channels, leading to uncontrolled nerve firing and cardiac arrhythmias. This initial insult triggers a cascade of downstream signaling events, including the activation of pro-inflammatory pathways such as NF-κB, P38/MAPK/Nrf2, and the NLRP3 inflammasome. These pathways contribute to the cellular damage and systemic toxicity observed in aconitine poisoning. Aconitine also induces apoptosis through both mitochondrial and death receptor signaling pathways.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
Acute Toxicity (LD50) Determination in Mice
Objective: To determine the median lethal dose (LD50) of a compound.
Protocol: The improved up-and-down procedure (iUDP) is a method that can be used to estimate the LD50 with a reduced number of animals compared to traditional methods.
-
Animal Model: Healthy, adult mice (e.g., BALB/c), typically females, are used.
-
Housing: Animals are housed in standard laboratory conditions with ad libitum access to food and water.
-
Dosing: The test substance is administered, typically via oral gavage or intraperitoneal injection.
-
Procedure:
-
An initial dose, estimated from available data, is administered to a single animal.
-
The animal is observed for a defined period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
If the animal survives, the next animal receives a higher dose (typically by a factor of 1.5-2.0).
-
If the animal dies, the next animal receives a lower dose.
-
This process is continued until a series of outcomes (survival or death) is obtained, which allows for the statistical calculation of the LD50.
-
-
Data Analysis: The LD50 and its confidence interval are calculated using appropriate statistical software (e.g., AOT425StatPgm) based on the pattern of survival and mortality.[1][8]
Patch-Clamp Electrophysiology for Ion Channel Analysis
Objective: To measure the effect of a compound on ion channel activity.
Protocol: The whole-cell patch-clamp technique is used to record ion currents from single cells.
-
Cell Culture: Neurons or other excitable cells are cultured on glass coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular solution and mounted on a micromanipulator.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Data Acquisition: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion currents. The resulting currents are recorded and amplified.
-
Drug Application: The compound of interest is applied to the bath solution, and changes in ion currents are recorded.
-
Data Analysis: The recorded currents are analyzed to determine the effect of the compound on channel properties, such as current amplitude, activation, and inactivation kinetics.[9]
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
Objective: To assess the effect of a compound on the opening of the mPTP.
Protocol: This assay typically uses isolated mitochondria and measures calcium-induced swelling.
-
Mitochondria Isolation: Mitochondria are isolated from fresh tissue (e.g., rat liver or heart) by differential centrifugation.
-
Assay Buffer: Isolated mitochondria are suspended in a buffer containing substrates for respiration.
-
Measurement: Mitochondrial swelling is monitored as a decrease in absorbance at 520 nm using a spectrophotometer.
-
Induction of mPTP Opening: A bolus of calcium chloride is added to induce mPTP opening and subsequent mitochondrial swelling.
-
Compound Treatment: The assay is performed in the presence and absence of the test compound to determine its effect on calcium-induced swelling.
-
Data Analysis: The rate and extent of the decrease in absorbance are used to quantify the effect of the compound on mPTP opening.[10][11][12]
NF-κB Activation Assay (Nuclear Translocation)
Objective: To determine if a compound activates the NF-κB signaling pathway.
Protocol: This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound for various times.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA dye (e.g., DAPI).
-
Imaging: Cells are imaged using a fluorescence microscope.
-
Analysis: The images are analyzed to quantify the amount of p65 fluorescence in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.[13][14][15][16][17]
NLRP3 Inflammasome Activation Assay
Objective: To measure the activation of the NLRP3 inflammasome.
Protocol: This assay typically involves a two-signal stimulation of macrophages and measurement of downstream inflammatory markers.
-
Cell Priming (Signal 1): Macrophages (e.g., bone marrow-derived macrophages) are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: The cells are then treated with the test compound.
-
Activation (Signal 2): A second stimulus, such as ATP or nigericin, is added to activate the NLRP3 inflammasome.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Measurement of IL-1β: The concentration of mature IL-1β in the supernatant is measured by ELISA.
-
Measurement of Cell Death (Pyroptosis): The release of lactate dehydrogenase (LDH) into the supernatant, an indicator of pyroptosis, is measured using a colorimetric assay.
-
Data Analysis: An increase in IL-1β secretion and LDH release indicates NLRP3 inflammasome activation.[2][4][5][18][19]
P38/MAPK/Nrf2 Pathway Activation Assay
Objective: To assess the activation of the P38/MAPK and Nrf2 signaling pathways.
Protocol: Western blotting is a common method to measure the phosphorylation of P38 MAPK and the nuclear translocation of Nrf2.
-
Cell Culture and Treatment: Cells are treated with the test compound for various times.
-
Protein Extraction: Whole-cell lysates and nuclear/cytoplasmic fractions are prepared.
-
Western Blotting:
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated P38 (p-P38), total P38, Nrf2, and a loading control (e.g., β-actin or a nuclear marker like lamin B1).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
-
Data Analysis: The band intensities are quantified, and the ratio of p-P38 to total P38 is calculated to determine P38 activation. The amount of Nrf2 in the nuclear fraction is analyzed to assess its translocation.[20][21][22][23][24]
References
- 1. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. Video: Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. 4.11. Mitochondrial Permeability Transition Pore Opening [bio-protocol.org]
- 11. Assessment of the Opening of Mitochondrial Permeability Transition Pores [bio-protocol.org]
- 12. Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 19. Assay of Inflammasome Activation [bio-protocol.org]
- 20. Dynamical and combinatorial coding by MAPK p38 and NFκB in the inflammatory response of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The P38MAPK/ATF2 signaling pathway is involved in PND in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. P38 MAPK and Nrf2 Activation Mediated Naked Gold Nanoparticle Induced Heme Oxygenase-1 Expression in Rat Aortic Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Talatisamine: A Comparative Analysis of its Selectivity for Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of talatisamine for voltage-gated potassium (K+) channels over sodium (Na+) and calcium (Ca2+) channels. The information is supported by experimental data to offer an objective performance assessment.
Executive Summary
This compound, a C19 diterpenoid alkaloid, demonstrates notable selectivity as a blocker of delayed rectifier K+ channels.[1][2] Experimental evidence indicates that its inhibitory action on K+ channels is significantly more potent than its effects on Na+ and Ca2+ channels, positioning it as a specific K+ channel blocker.[1][3] This selectivity profile makes this compound a valuable pharmacological tool for studying the physiological roles of K+ channels and a potential lead compound for therapeutic development, particularly in the context of neurodegenerative diseases.[1][4]
Quantitative Selectivity Profile
The following table summarizes the quantitative data on the inhibitory effects of this compound on different voltage-gated ion channels.
| Ion Channel Target | Parameter | Value | Reference |
| Delayed Rectifier K+ Channel (IK) | IC50 | 146.0 ± 5.8 µM | [1] |
| Voltage-Gated Na+ Channel | Effect | Very slight blocking effect | [1][3] |
| Concentration for slight effect | 1-3 mM | [1][3] | |
| Voltage-Gated Ca2+ Channel | Effect | Very slight blocking effect | [1][3] |
| Concentration for slight effect | 1-3 mM | [1][3] |
IC50: The half maximal inhibitory concentration.
Mechanism of Action
Studies suggest that this compound acts as a pure blocker that binds to the external pore entry of the delayed rectifier K+ channel.[1][3] Its application leads to a significant hyperpolarizing shift in the steady-state activation of the K+ current (IK).[1][3] Notably, this compound does not affect the steady-state inactivation or the recovery from inactivation of the IK, indicating a lack of allosteric action on the channel.[1][3]
Experimental Methodologies
The primary experimental approach used to determine the ion channel selectivity of this compound is electrophysiology , specifically utilizing the patch-clamp technique .[1]
Preparation of Neurons
Acutely dissociated hippocampal neurons from Sprague-Dawley rats were used for the electrophysiological recordings.[1]
Electrophysiological Recording
-
Technique: Whole-cell patch-clamp recordings were performed.
-
Instrumentation: An EPC-9 amplifier and PULSE/PULSEFIT software were used for data acquisition and analysis.
-
Pipettes: Patch pipettes were fabricated from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (for K+ currents): Comprised (in mM): 150 choline-Cl, 5 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with Tris-base. Tetrodotoxin (TTX, 0.5 µM) and CdCl2 (200 µM) were added to block Na+ and Ca2+ currents, respectively.
-
Internal Solution (for K+ currents): Contained (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 4 ATP-Mg, with pH adjusted to 7.2 with KOH.
-
External Solution (for Na+ and Ca2+ currents): Specific compositions were used to isolate these currents, though not detailed in the primary reference.
-
-
Procedure:
-
A stable whole-cell recording configuration was established.
-
Voltage-gated currents were elicited by applying depolarizing voltage steps.
-
This compound was applied externally to the neuron.
-
The resulting inhibition of the respective ion channel currents (K+, Na+, and Ca2+) was measured and analyzed to determine the IC50 value for the K+ channel and the qualitative effects on Na+ and Ca2+ channels.
-
Visualizing the Experimental Workflow and Selectivity
The following diagrams illustrate the experimental process for determining ion channel selectivity and the resulting selectivity profile of this compound.
References
A comprehensive analysis of the structure-activity relationships (SAR) of Talatisamine and its related C19-diterpenoid alkaloids reveals key structural determinants for their cardiotonic, vasorelaxant, and ion channel modulating activities. This guide provides a comparative overview of their biological performance, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid researchers in drug discovery and development.
This compound and its analogs are a class of C19-diterpenoid alkaloids that have garnered significant interest for their diverse pharmacological effects. Modifications to the core structure of these alkaloids lead to substantial changes in their biological activity, offering a rich landscape for SAR studies. This guide synthesizes findings on their effects on cardiac muscle, vascular tissue, and specific ion channels, providing a framework for the rational design of novel therapeutic agents.
Comparative Biological Activities
The biological activities of this compound and its derivatives are profoundly influenced by the nature and position of substituent groups on the diterpenoid skeleton. The following tables summarize the quantitative data available for their cardiotonic, vasorelaxant, and potassium channel blocking activities.
Cardiotonic Activity
The positive inotropic effect of this compound-related alkaloids has been evaluated in isolated heart models. The key structural features for cardiotonic activity include the presence of a hydroxyl group at C-18, an N-methyl group, and a methoxy group at C-16.
| Compound | Modification | Activity |
| This compound Metabolite (Cammaconine) | Hydroxyl group at C-18 | Substantial cardiotonic activity |
| Compound 5 | N-methyl group | Stronger effect on ventricular contraction |
| Compound 7 | Methoxy at C-16 | Stronger effect on ventricular contraction |
Note: Specific EC50 values for direct comparison are not consistently reported in the literature; activity is often described qualitatively or as a percentage increase in contractile force.
Vasorelaxant Activity
This compound and its derivatives exhibit vasorelaxant properties, primarily through the modulation of calcium influx in vascular smooth muscle cells.
| Compound | Pre-contracting Agent | IC50 (µM) |
| This compound | KCl (60 mM) | ~100 |
| Phenylephrine (1 µM) | ~100 | |
| 14-Benzoylthalatisamine | KCl (60 mM) | ~100 |
| Phenylephrine (1 µM) | ~100 | |
| 14-O-Acetylthalatisamine | KCl (60 mM) | ~100 |
| Phenylephrine (1 µM) | ~100 |
Ion Channel Modulation
This compound has been identified as a specific blocker of delayed rectifier potassium channels (IK) in rat hippocampal neurons.[1][2]
| Compound | Ion Channel | IC50 (µM) |
| This compound | Delayed Rectifier K+ Channel (IK) | 146.0 ± 5.8[1] |
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound and its analogs are underpinned by their interaction with specific cellular signaling pathways.
Cardiotonic Effect Signaling Pathway
The cardiotonic effect of this compound metabolites is suggested to be mediated by an enhanced cellular calcium influx, leading to increased myocardial contractility.
References
A Comparative Guide to the Antiarrhythmic Efficacy of Talatisamine and Amiodarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiarrhythmic properties of talatisamine, a diterpenoid alkaloid, and amiodarone, a widely used antiarrhythmic agent. The information is intended for researchers, scientists, and professionals involved in drug development. Due to the nascent stage of research on this compound's antiarrhythmic potential, this comparison is based on available preclinical data for this compound and extensive established data for amiodarone. No direct comparative clinical studies have been conducted to date.
Mechanism of Action: A Tale of Two Blockers
Amiodarone is a well-established antiarrhythmic drug with a complex and multifaceted mechanism of action, affecting multiple cardiac ion channels. In contrast, emerging preclinical data suggests that this compound may exert its antiarrhythmic effects through a more selective pathway.
This compound: A Selective Potassium Channel Blocker
Preclinical studies indicate that this compound's primary mechanism of action is the selective blockade of the delayed rectifier potassium current (IK). One study identified this compound as a specific blocker of the delayed rectifier K+ channel in rat hippocampal neurons, inhibiting the current in a voltage-dependent manner with an IC50 value of 146.0+/-5.8 microM.[1] While this study was conducted on neuronal channels, it provides a foundational understanding of its potential cardiac effects, as similar channels are crucial for cardiac repolarization. Furthermore, other research has documented the anti-arrhythmic activities of this compound.[2] Its selective action on IK suggests a potential to prolong the cardiac action potential and refractory period, key mechanisms for suppressing arrhythmias.
Amiodarone: A Multi-Channel Antagonist
Amiodarone's antiarrhythmic efficacy stems from its ability to block multiple ion channels, placing it in all four classes of the Vaughan Williams classification system.[3] Its primary effect is the blockade of potassium channels, leading to a prolongation of the action potential duration and the effective refractory period. However, it also exerts significant effects on sodium and calcium channels, in addition to possessing anti-adrenergic properties.[3] This broad-spectrum activity contributes to its high efficacy in a wide range of arrhythmias but also to its extensive side-effect profile.
Comparative Data on Ion Channel Blockade
The following table summarizes the known effects of this compound and amiodarone on key cardiac ion channels based on available data. It is important to note that the data for this compound is preliminary and derived from non-cardiac cell types, requiring further investigation in cardiac myocytes.
| Ion Channel | This compound | Amiodarone |
| Potassium Channels | ||
| Delayed Rectifier (IK) | Inhibition (IC50: 146.0 µM in rat hippocampal neurons)[1] | Potent Inhibition |
| Further studies are needed to characterize effects on cardiac-specific IKr and IKs subunits. | ||
| Sodium Channels | Very slight blocking effect at high concentrations (1-3 mM) in rat hippocampal neurons[1] | Inhibition (Class I effect) |
| Calcium Channels | Very slight blocking effect at high concentrations (1-3 mM) in rat hippocampal neurons[1] | Inhibition (Class IV effect) |
| Adrenergic Receptors | Not reported | Antagonism (Class II effect) |
Experimental Protocols for Efficacy Evaluation
The assessment of antiarrhythmic drugs involves a combination of in vitro and in vivo experimental models. These protocols are crucial for determining a compound's efficacy, mechanism of action, and potential proarrhythmic risk.
In Vitro Assays
-
Patch-Clamp Electrophysiology: This is the gold-standard technique for studying the effects of a compound on specific ion channels. It allows for the precise measurement of ionic currents in isolated cardiomyocytes.
-
Action Potential Duration (APD) Measurement: Isolated cardiac muscle preparations (e.g., papillary muscles or trabeculae) are used to assess the effect of a drug on the duration of the cardiac action potential. Prolongation of the APD is a hallmark of Class III antiarrhythmic activity.
-
Isolated Langendorff-Perfused Heart: This model allows for the study of a drug's effects on the whole heart in a controlled ex vivo setting. It is used to assess effects on heart rate, contractility, and the induction and termination of arrhythmias.
In Vivo Models
-
Chemically-Induced Arrhythmia Models: Arrhythmias can be induced in animal models (e.g., rats, rabbits, dogs) using various pharmacological agents such as aconitine, ouabain, or adrenaline. The ability of a test compound to prevent or terminate these arrhythmias is then evaluated.
-
Ischemia-Reperfusion Injury Models: Ligation and subsequent release of a coronary artery in an animal model mimics the conditions of a myocardial infarction and subsequent reperfusion, which are highly arrhythmogenic. This model is used to assess a drug's efficacy in preventing life-threatening ventricular arrhythmias.
-
Electrophysiological Studies: In anesthetized animals, programmed electrical stimulation can be used to induce and study various types of arrhythmias. This allows for a detailed investigation of a drug's effects on cardiac conduction, refractoriness, and arrhythmia susceptibility.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathways and a typical experimental workflow.
Caption: Comparative Signaling Pathways of this compound and Amiodarone.
Caption: General Experimental Workflow for Preclinical Antiarrhythmic Drug Evaluation.
Conclusion
Amiodarone is a highly effective, broad-spectrum antiarrhythmic agent, but its complex pharmacology is associated with a significant risk of adverse effects. This compound, based on limited preclinical evidence, appears to be a more selective blocker of the delayed rectifier potassium current. This selectivity could potentially translate to a more favorable safety profile with a reduced risk of off-target effects.
However, it is crucial to emphasize that the antiarrhythmic potential of this compound in a clinical context is yet to be determined. Extensive further research, including comprehensive in vitro cardiac electrophysiology studies and in vivo arrhythmia models, is required to validate its efficacy and safety as a potential antiarrhythmic agent. The direct comparison with amiodarone will only be possible once more robust data on this compound's cardiac effects become available. This guide serves as a preliminary framework for understanding the potential differences between these two compounds based on the current scientific landscape.
References
- 1. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro and In Vivo Activity of Talatisamine
Introduction to Talatisamine
This compound is a C19 diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera.[1] These plants have a long history of use in traditional medicine.[1] Pharmacological studies have identified this compound as a bioactive component with a range of potential therapeutic effects, including analgesic, anti-inflammatory, antiarrhythmic, and antihypertensive properties.[1] Its primary mechanism of action involves the modulation of ion channel activity.[1][2][3][4] This guide provides a comparative analysis of the in vitro and in vivo experimental data on this compound's activity, offering insights into its therapeutic potential and mechanism of action for researchers and drug development professionals.
In Vitro Activity of this compound
In vitro studies have been crucial in elucidating the molecular mechanisms underlying this compound's pharmacological effects. Research has primarily focused on its interaction with ion channels and its influence on mitochondrial functions.
Mechanism of Action: Ion Channel Modulation
The predominant in vitro activity of this compound is its role as a specific blocker of delayed rectifier potassium (K+) channels.[5][6] External application of this compound has been shown to reversibly inhibit the delayed rectifier K+ current (IK) in rat hippocampal neurons in a voltage-dependent manner.[5][6] Notably, it demonstrates high specificity for K+ channels, with only slight blocking effects on voltage-gated sodium (Na+) and calcium (Ca2+) channels, even at high concentrations.[5][6] This selective blockade of K+ channels is considered a promising strategy for addressing neurodegenerative diseases like Alzheimer's, as suppressing K+ efflux may be therapeutically beneficial.[6][7]
Further studies indicate that this compound's mechanism involves binding to the external pore entry of the IK channel without allosteric action.[6] It causes a significant hyperpolarizing shift in the steady-state activation but does not affect the steady-state inactivation or the recovery from inactivation of the IK channel.[6]
Mechanism of Action: Mitochondrial Effects
This compound and its derivatives also exert effects at the mitochondrial level. They have been found to inhibit the Ca2+-dependent opening of the mitochondrial permeability transition pore (mPTP) in both rat liver and heart mitochondria.[8] This action can be protective in conditions like ischemia.[8] Additionally, this compound exhibits antioxidant properties by inhibiting lipid peroxidation (LPO) processes and malondialdehyde (MDA) formation in mitochondrial membranes.[8]
Another related activity is the activation of the mitochondrial ATP-sensitive potassium (mitoK+ ATP) channel in the liver and heart, which can protect against ischemia.[9]
Quantitative In Vitro Data
The following table summarizes the key quantitative findings from in vitro studies on this compound and its derivatives.
| Assay | Target | Model System | Compound | Key Finding (IC50 / Effect) | Reference |
| Electrophysiology | Delayed Rectifier K+ Current (IK) | Rat Hippocampal Neurons | This compound | IC50: 146.0 ± 5.8 µM | [5][6] |
| Mitochondrial Swelling | Mitochondrial Permeability Transition Pore (mPTP) | Rat Liver Mitochondria | This compound (50 µM) | 88.4% inhibition of Ca2+-dependent swelling | [8] |
| Mitochondrial Swelling | Mitochondrial Permeability Transition Pore (mPTP) | Rat Heart Mitochondria | This compound (50 µM) | 72% inhibition of Ca2+-dependent swelling | [8] |
| Lipid Peroxidation | Fe2+/ascorbate-induced LPO | Rat Liver Mitochondria | This compound (100 µM) | 62 ± 1.8% inhibition | [8] |
| Lipid Peroxidation | MDA Formation | Rat Liver Mitochondria | 14-O-benzoylthis compound | IC50: 115.2 ± 3.1 µM | [8] |
Signaling Pathway of this compound's Neuroprotective Effect
Caption: this compound blocks delayed rectifier K+ channels, reducing K+ efflux and attenuating neurotoxicity.
Experimental Protocols: In Vitro Assays
1. Electrophysiological Recording in Rat Hippocampal Neurons
-
Objective: To measure the effect of this compound on voltage-gated ion channels.
-
Method: Whole-cell patch-clamp recordings are performed on acutely dissociated rat hippocampal neurons. Currents (K+, Na+, Ca2+) are evoked by applying specific voltage protocols. This compound is applied externally to the neurons via a perfusion system at varying concentrations to determine its effect on the amplitude and kinetics of the ion currents. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5][6]
2. Mitochondrial Permeability Transition Pore (mPTP) Assay
-
Objective: To assess this compound's effect on the opening of the mPTP.
-
Method: Mitochondria are isolated from rat liver or heart tissue by differential centrifugation.[8] Mitochondrial swelling, an indicator of mPTP opening, is induced by adding Ca2+ ions. The change in absorbance at 540 nm is monitored spectrophotometrically over time. This compound is added to the mitochondrial suspension before the Ca2+ challenge to evaluate its inhibitory effect.[8]
In Vivo Activity of this compound
In vivo studies have explored the systemic effects of this compound, including its analgesic, cardiotonic, and pharmacokinetic properties.
Analgesic and Anti-inflammatory Effects
Diterpenoid alkaloids, the family to which this compound belongs, are known for their analgesic and anti-inflammatory properties.[1] While specific in vivo pain models for this compound are not detailed in the provided results, related compounds like Lappaconitine have shown strong antinociceptive activity in hot-plate, tail-immersion, and acetic acid-induced writhing tests in rodents, with efficacy comparable to morphine.[10]
Cardiotonic Activity
This compound is a major bioactive component of "Fuzi" (Aconitum carmichaelii), a traditional medicine used as a cardiotonic.[11][12] In vivo studies in rats, followed by ex vivo analysis on isolated frog hearts, have shown that metabolites of this compound, such as cammaconine, exhibit substantial cardiotonic activity.[11][12] The proposed mechanism for this effect is an enhanced cellular calcium influx.[11][12]
Pharmacokinetics
A study in mice established a method for quantifying this compound in plasma.[13] Following oral administration, this compound exhibited excellent absorption, with a bioavailability greater than 65.0%.[13] This high oral bioavailability is a favorable characteristic for drug development.
Quantitative In Vivo Data
| Parameter | Animal Model | Administration | Dose | Value | Reference |
| Bioavailability | ICR Mice | Oral | 2, 4, 8 mg/kg | >65.0% | [13] |
| Linearity Range (Plasma) | ICR Mice | N/A | N/A | 1-1000 ng/mL | [13] |
| Lower Limit of Quantification | ICR Mice | N/A | N/A | 1 ng/mL | [13] |
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for determining the pharmacokinetics and bioavailability of this compound in mice.
Experimental Protocols: In Vivo Assays
1. Pharmacokinetic Analysis in Mice
-
Objective: To determine the pharmacokinetic profile and bioavailability of this compound.
-
Method: Healthy male ICR mice are administered this compound either intravenously (IV) or orally (intragastrically).[13] Blood samples are collected from the tail vein at predetermined time points post-administration. Plasma is separated and the concentration of this compound is quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[13] Pharmacokinetic parameters, including bioavailability, are then calculated from the plasma concentration-time data.[13]
2. Cardiotonic Activity on Isolated Frog Hearts
-
Objective: To assess the cardiotonic effects of this compound and its metabolites.
-
Method: Following oral administration of this compound to rats, metabolites are identified in heart tissue.[11][12] These metabolites are then synthesized or isolated. An isolated frog heart is perfused with a saline solution containing the test compound (e.g., a this compound metabolite). The force and rate of contraction are recorded to determine the compound's effect on cardiac function.[11][12]
Comparison with Alternatives
This compound's primary potential application is in pain management. Its performance can be compared to other diterpenoid alkaloids and conventional analgesics.
| Compound/Class | Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound | Selective blocker of delayed rectifier K+ channels; modulates mitochondrial function. | High oral bioavailability (>65%); potential neuroprotective and cardiotonic effects.[8][12][13] | Potential for toxicity, common to Aconitum alkaloids.[1] |
| Lappaconitine | Blocks voltage-gated Na+ channels; interacts with opioid/cholinergic systems. | Potent analgesic efficacy comparable to pethidine; non-addictive.[10][14] | Significant toxicity that requires structural modification.[14] |
| NSAIDs (e.g., Diclofenac) | Inhibit cyclooxygenase (COX) enzymes. | Widely available; effective for inflammatory pain. | Gastrointestinal and cardiovascular side effects with long-term use.[15][16] |
| Opioids (e.g., Morphine) | Agonists at opioid receptors (μ, δ, κ). | Highly effective for severe pain. | High risk of addiction, tolerance, and respiratory depression.[15] |
| Antidepressants (SNRIs/TCAs) | Augment descending central inhibition of pain. | Effective for neuropathic pain; can treat comorbid depression.[15][16] | Delayed onset of action; side effects (e.g., sedation, anticholinergic effects). |
In Vitro - In Vivo Correlation
The observed in vivo activities of this compound show a logical correlation with its in vitro mechanisms. The blocking of specific ion channels, as demonstrated in isolated neurons, likely underlies the systemic analgesic and antiarrhythmic effects seen in whole organisms.
Caption: Logical correlation between this compound's in vitro mechanisms and its in vivo effects.
The neuroprotective effects of this compound against β-amyloid oligomer-induced toxicity in cultured neurons are a direct consequence of its K+ channel blocking activity.[1][17] This in vitro finding suggests a plausible mechanism for potential therapeutic applications in neurodegenerative diseases in vivo. Similarly, the cardiotonic effects observed in vivo are explained by the underlying in vitro finding that this compound's metabolites enhance cellular calcium influx in cardiac cells.[11][12] The protective effects on mitochondria seen in vitro provide a strong basis for the observed cardio- and hepatoprotective potential in vivo.[8]
Conclusion
This compound is a diterpenoid alkaloid with a well-defined in vitro profile as a selective blocker of delayed rectifier K+ channels and a modulator of mitochondrial function. These mechanisms correlate well with its observed in vivo analgesic, neuroprotective, and cardiotonic activities. Its high oral bioavailability further enhances its potential as a therapeutic lead compound.[13] Compared to alternatives, this compound offers a distinct mechanism of action, particularly for neuropathic pain and neurodegenerative conditions. However, as with other Aconitum alkaloids, thorough toxicological evaluation is essential. Future research should focus on conducting specific in vivo pain and disease models to fully validate the therapeutic potential suggested by the strong in vitro and preliminary in vivo evidence.
References
- 1. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of this compound and its Derivate 14-O-Benzoylthis compound on Functional State of Rat Liver and Heart Mitochondria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Analgesic Alkaloids Derived From Traditional Chinese Medicine in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 12. Metabolite Profiling of this compound in Heart Tissue After Oral Administration and Analysis of Cardiac Bioactivities [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of this compound and its pharmacokinetics and bioavailability in mouse plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review [mdpi.com]
- 15. Alternatives to Opioids for Managing Pain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Alternatives to Opioids in the Pharmacologic Management of Chronic Pain Syndromes: A Narrative Review of Randomized, Controlled, and Blinded Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cross-reactivity Profile of Talatisamine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of Talatisamine with various ion channels. This compound, a diterpenoid alkaloid, has garnered interest for its potential therapeutic applications. Understanding its selectivity and off-target effects is crucial for researchers in pharmacology and drug development. This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of its known interactions and the workflows used to study them.
Quantitative Analysis of this compound's Ion Channel Activity
This compound exhibits a selective inhibitory effect on the delayed rectifier potassium (K+) channel (IK). Its activity on other key ion channels, such as voltage-gated sodium (Na+) and calcium (Ca2+) channels, has been reported to be significantly lower. The following table summarizes the available quantitative data on the interaction of this compound with these ion channels.
| Ion Channel Target | Species/Cell Type | Potency (IC50) | Reference |
| Delayed Rectifier K+ Channel (IK) | Rat Hippocampal Neurons | 146.0 ± 5.8 µM | [1] |
| Voltage-Gated Na+ Channels | Rat Hippocampal Neurons | Very slight inhibition at 1-3 mM | [1] |
| Voltage-Gated Ca2+ Channels | Rat Hippocampal Neurons | Very slight inhibition at 1-3 mM | [1] |
| Voltage-Dependent & Receptor-Driven Ca2+ Channels | Rat Aortic Rings | Implicated in vasorelaxant effect | [2] |
| Mitochondrial Permeability Transition Pore (mPTP) | Rat Liver and Heart Mitochondria | Inhibits Ca2+-dependent opening | [3] |
Note: Specific IC50 values for voltage-gated Na+ and Ca2+ channels are not available in the reviewed literature, reflecting a significant drop in potency compared to the primary target.
Experimental Protocols
The following sections detail the methodologies employed in the key studies that have characterized the ion channel activity of this compound.
Whole-Cell Patch-Clamp Electrophysiology for IK, Na+, and Ca2+ Currents
This protocol is based on the methodology used to determine the IC50 of this compound for the delayed rectifier K+ channel and to assess its effects on voltage-gated Na+ and Ca2+ channels in rat hippocampal neurons.[1]
a) Cell Preparation:
-
Acutely dissociated hippocampal neurons were prepared from Sprague-Dawley rats.
-
The hippocampus was dissected and enzymatically digested to obtain a single-cell suspension.
-
Cells were then plated on coverslips for electrophysiological recording.
b) Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings were performed using a patch-clamp amplifier.
-
Patch pipettes were fabricated from borosilicate glass and had a resistance of 3-5 MΩ when filled with intracellular solution.
-
The standard extracellular solution contained (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The standard intracellular solution for recording K+ currents contained (in mM): 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, and 2 Na2ATP, with the pH adjusted to 7.2.
-
To isolate K+ currents, tetrodotoxin (TTX) was added to the extracellular solution to block Na+ channels, and CdCl2 was added to block Ca2+ channels.
-
To record Na+ or Ca2+ currents, specific ion channel blockers for the other channels were used.
c) Data Analysis:
-
Currents were recorded and analyzed using specialized software.
-
The concentration-response curve for this compound's block of IK was fitted with the Hill equation to determine the IC50 value.
Isolated Tissue Bath for Vasorelaxant Activity
This protocol is based on the methodology used to study the vasorelaxant effects of this compound on isolated rat aortic rings.[2]
a) Tissue Preparation:
-
Thoracic aortas were isolated from rats and cut into rings.
-
The aortic rings were mounted in organ baths containing Krebs solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.
b) Measurement of Vascular Tone:
-
The isometric tension of the aortic rings was recorded using force-displacement transducers.
-
A stable baseline tension was established before the addition of any drugs.
-
Contractions were induced by high KCl or norepinephrine.
c) Experimental Procedure:
-
The relaxant effect of this compound was assessed by adding cumulative concentrations to the pre-contracted aortic rings.
-
To investigate the role of Ca2+ channels, experiments were performed in Ca2+-free Krebs solution and in the presence of verapamil, a voltage-dependent Ca2+ channel blocker.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the known interactions of this compound and the experimental workflows used to characterize its cross-reactivity.
Conclusion
The available evidence strongly indicates that this compound is a selective blocker of the delayed rectifier K+ channel (IK). Its cross-reactivity with voltage-gated Na+ and Ca2+ channels is minimal, occurring only at concentrations that are orders of magnitude higher than its IC50 for IK. This selectivity profile suggests that this compound could be a valuable research tool for studying the physiological roles of IK and a potential starting point for the development of more potent and specific IK blockers. Further research is warranted to elucidate the precise molecular determinants of this compound's interaction with the IK channel and to explore its effects on a broader range of ion channel subtypes. The vasorelaxant properties of this compound also suggest a complex interplay with calcium signaling pathways that merits deeper investigation.
References
Validating the neuroprotective effects of Talatisamine in different models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Talatisamine, a novel potassium channel blocker, against other neuroprotective agents. The information is based on available experimental data and is intended to inform further research and development in the field of neuroprotection.
Executive Summary
This compound has demonstrated significant neuroprotective properties in preclinical, in vitro models of Alzheimer's disease.[1][2][3] Its primary mechanism of action is the blockade of delayed rectifier potassium (IK) channels, which mitigates the neurotoxic effects of beta-amyloid (Aβ) oligomers.[1][3] This action prevents the loss of cytosolic potassium, a key event in Aβ-induced neuronal apoptosis.[1][3] Specifically, this compound has been shown to restore cell viability, preserve mitochondrial function, and inhibit apoptotic pathways in cultured cortical neurons exposed to Aβ.[1][2][3]
While in vivo data and direct comparative studies with other neuroprotective agents are currently limited, this guide will compare the known mechanisms and effects of this compound with those of established neuroprotective drugs such as Edaravone, Citicoline, and Minocycline, which have been studied in various models of neurological damage, including ischemic stroke.
Comparative Data on Neuroprotective Effects
The following tables summarize the quantitative data available for this compound in an in vitro Alzheimer's disease model and provide a comparison with other neuroprotective agents in different experimental contexts.
Table 1: In Vitro Neuroprotective Efficacy of this compound in an Aβ Oligomer-Induced Neurotoxicity Model
| Parameter | Aβ Oligomer Control | This compound (120 µM) + Aβ Oligomer | Tetraethylammonium (TEA) (5 mM) + Aβ Oligomer | Reference |
| Cell Viability | Reduced | Restored | Restored | [1][3] |
| Delayed Rectifier K+ Current (IK) | Enhanced | Inhibited | Inhibited | [1][3] |
| Mitochondrial Transmembrane Potential | Impaired | Restored | Not Reported | [1][3] |
| Bcl-2 Level | Decreased | Increased | Not Reported | [1][3] |
| Bax Level | Increased | Decreased | Not Reported | [1][3] |
| Caspase-3 Activation | Increased | Decreased | Not Reported | [1][3] |
| Caspase-9 Activation | Increased | Decreased | Not Reported | [1][3] |
Table 2: Effects of this compound on Mitochondrial Function
| Model | Parameter | Concentration of this compound | Effect | Reference |
| Rat Liver Mitochondria | Mitochondrial Permeability Transition Pore (mPTP) Inhibition | 10 µM | 24.5 ± 1.7% inhibition | [4] |
| 50 µM | 46 ± 2.1% inhibition | [4] | ||
| 100 µM | 52.8 ± 2.3% inhibition | [4] | ||
| 200 µM | 56.8 ± 1.9% inhibition | [4] | ||
| Rat Heart Mitochondria | mPTP Inhibition | 10 µM | 18 ± 2.1% inhibition | [4] |
| 50 µM | 31 ± 3.0% inhibition | [4] | ||
| 100 µM | 39 ± 1.7% inhibition | [4] | ||
| 200 µM | 44 ± 1.5% inhibition | [4] | ||
| Rat Liver Mitochondria | Malondialdehyde (MDA) Formation | 50 µM | 8 ± 2.9% reduction | [4] |
| 100 µM | 21.8 ± 3.5% reduction | [4] | ||
| 150 µM | 33 ± 3.7% reduction | [4] | ||
| 200 µM | 40.5 ± 3.2% reduction | [4] |
Table 3: Comparison of Mechanistic Profiles of Neuroprotective Agents
| Agent | Primary Mechanism of Action | Primary Models Studied | Key Effects |
| This compound | Delayed Rectifier K+ Channel Blocker | In vitro Alzheimer's Disease (Aβ toxicity) | Anti-apoptotic, Mitochondrial protection |
| Edaravone | Free Radical Scavenger | Ischemic Stroke | Antioxidant, Reduces neuronal damage |
| Citicoline | Membrane Stabilizer, Precursor to Acetylcholine | Ischemic Stroke, Traumatic Brain Injury | Neurorestorative, Reduces oxidative stress |
| Minocycline | Anti-inflammatory, Anti-apoptotic | Ischemic Stroke, Traumatic Brain Injury | Inhibits microglial activation, Reduces inflammation and apoptosis |
Experimental Protocols
Aβ Oligomer-Induced Neurotoxicity in Primary Cortical Neurons
This protocol is based on the methodology described in studies investigating this compound's neuroprotective effects.[1]
-
Primary Cortical Neuron Culture: Cerebral cortices are dissected from embryonic day 14-16 rats. The tissue is mechanically dissociated and cells are plated on poly-L-lysine-coated plates. Cultures are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Aβ Oligomer Preparation: Synthetic Aβ1-42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and lyophilized. The resulting film is resuspended in dimethyl sulfoxide (DMSO) and then diluted in serum-free culture medium to the desired concentration. The solution is incubated at 4°C for 24 hours to allow for oligomer formation.
-
Treatment: Neuronal cultures are pre-treated with this compound (e.g., 120 µM) or a vehicle control for a specified period (e.g., 1 hour) before the addition of Aβ oligomers.
-
Assessment of Neurotoxicity:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Electrophysiology: Whole-cell patch-clamp recordings are used to measure the delayed rectifier K+ currents (IK).
-
Mitochondrial Membrane Potential (ΔΨm): Measured using fluorescent dyes such as JC-1 or TMRE.
-
Apoptosis Markers: Western blotting is used to quantify the expression levels of Bcl-2, Bax, and cleaved Caspase-3 and Caspase-9.
-
Mitochondrial Permeability Transition Pore (mPTP) Assay
This protocol is based on the study investigating this compound's effect on mitochondria.[4]
-
Isolation of Mitochondria: Rat liver or heart tissue is homogenized in an isolation buffer and subjected to differential centrifugation to isolate the mitochondrial fraction.
-
Induction of mPTP Opening: The opening of the mPTP is induced by the addition of Ca2+ to the mitochondrial suspension.
-
Measurement of Mitochondrial Swelling: The opening of the mPTP leads to mitochondrial swelling, which is measured as a decrease in light absorbance at 540 nm using a spectrophotometer.
-
Treatment: this compound at various concentrations is added to the mitochondrial suspension prior to the addition of Ca2+ to assess its inhibitory effect on mPTP opening.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound in Aβ-Induced Neurotoxicity
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for in vitro neuroprotection assessment.
Conclusion and Future Directions
This compound presents a promising avenue for neuroprotective therapies, particularly in the context of Alzheimer's disease. Its well-defined mechanism as a potassium channel blocker offers a clear target for drug development. The current data robustly supports its efficacy in mitigating Aβ-induced neurotoxicity in vitro.
However, to validate its therapeutic potential, further research is critical in the following areas:
-
In Vivo Studies: Animal models of Alzheimer's disease and other neurodegenerative conditions are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
-
Comparative Efficacy: Direct, head-to-head studies comparing this compound with other neuroprotective agents in standardized models would provide a clearer understanding of its relative potency and potential advantages.
-
Broader Mechanistic Studies: Investigating the effects of this compound on other pathological hallmarks of neurodegenerative diseases, such as neuroinflammation and tau pathology, would broaden its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Unexpected Role of Aβ1-42 Monomers in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The newly identified K+ channel blocker this compound attenuates beta-amyloid oligomers induced neurotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to the Complex Diterpenoid Alkaloid Talatisamine
Talatisamine, a C19-diterpenoid alkaloid, presents a formidable challenge to synthetic chemists due to its intricate hexacyclic framework and dense stereochemical complexity. Its potent biological activity, including the inhibition of K+ channels, has spurred the development of several elegant total syntheses. This guide provides a comparative analysis of three prominent synthetic routes to this compound, developed by the research groups of Wiesner, Inoue, and Reisman, offering valuable insights for researchers, scientists, and drug development professionals.
Key Synthetic Strategies at a Glance
The total syntheses of this compound, while all culminating in the same complex natural product, showcase distinct and innovative strategic approaches to assembling the formidable molecular architecture.
-
Wiesner's Pioneering Synthesis (1974): As the first total synthesis of this compound, this route established a foundational strategy. A key feature is the construction of a key intermediate via a Diels-Alder reaction, followed by a biomimetic-inspired Wagner-Meerwein rearrangement to form the characteristic bridged ring system.
-
Inoue's Convergent Synthesis (2020): This modern approach employs a convergent strategy, bringing together two complex fragments late in the synthesis.[1][2] Key transformations include a double Mannich reaction to construct the AE-ring system, an oxidative dearomatization/Diels-Alder reaction, and a crucial Wagner-Meerwein rearrangement to form the BC-ring system.[1][2]
-
Reisman's Fragment Coupling Approach (2021): This synthesis is characterized by a highly convergent fragment coupling strategy.[3][4] A key innovation is the use of a 1,2-addition/semipinacol rearrangement sequence to unite two advanced intermediates, efficiently constructing a key quaternary carbon center.[3][4]
Quantitative Comparison of Synthesis Routes
The efficiency and practicality of a synthetic route are critical considerations in drug development and large-scale production. The following table summarizes key quantitative metrics for the three discussed syntheses of this compound.
| Metric | Wiesner Synthesis (1974) | Inoue Synthesis (2020) | Reisman Synthesis (2021) |
| Total Number of Steps | Not explicitly stated, but a multi-step synthesis | 33 | 31 (longest linear sequence), 37 (total)[3] |
| Overall Yield | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Starting Materials | trans,trans-1,4-diacetoxy-1,3-butadiene and 1-cyano-6-methoxy-3,4-dihydronaphthalene | 2-Cyclohexenone and an aromatic D-ring fragment[1] | Phenol and cyclopent-2-en-1-one[3] |
| Key Reactions | Diels-Alder reaction, Wagner-Meerwein rearrangement | Double Mannich reaction, Oxidative dearomatization/Diels-Alder reaction, Wagner-Meerwein rearrangement[1] | 1,2-addition/semipinacol rearrangement, Fragment coupling[3] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key strategic bond formations in each of the three synthetic routes to this compound.
Caption: Key strategic transformations in the Inoue synthesis of this compound.
Caption: Key fragment coupling strategy in the Reisman synthesis of this compound.
Caption: Core logic of the pioneering Wiesner synthesis of this compound.
Detailed Experimental Protocols
A comprehensive understanding of the key transformations is crucial for any researcher aiming to apply or adapt these synthetic strategies. The following sections provide detailed experimental protocols for selected key reactions from each synthesis, based on the published literature.
Inoue Synthesis: Double Mannich Reaction for AE-Ring Construction
Reaction: Construction of the bicyclic AE-ring system from 2-cyclohexenone.
Protocol: To a solution of the starting enone in methanol is added aqueous formaldehyde and aqueous ethylamine. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired bicyclic amine.[1]
Reisman Synthesis: 1,2-Addition/Semipinacol Rearrangement
Reaction: Coupling of two advanced fragments to form a key C-C bond and a quaternary center.
Protocol: To a solution of the vinyl lithium species (generated in situ from the corresponding vinyl iodide and n-butyllithium) in THF at -78 °C is added a solution of the epoxy ketone fragment in THF. The reaction is stirred at low temperature before being quenched with a suitable electrophile. The crude product is then subjected to the semipinacol rearrangement conditions, typically involving a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) in a non-polar solvent at low temperature. The reaction is monitored by TLC, and upon completion, it is quenched, worked up, and the product is purified by flash chromatography.[3]
Wiesner Synthesis: Wagner-Meerwein Rearrangement
Reaction: Skeletal rearrangement to form the bridged ring system characteristic of this compound.
Protocol: A solution of the tetracyclic tosylate intermediate in a high-boiling solvent such as dimethyl sulfoxide (DMSO) containing a non-nucleophilic base (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene, DBN) is heated at an elevated temperature (e.g., 150 °C) for several hours. The progress of the rearrangement is monitored by an appropriate analytical technique. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting product is then purified by chromatography.
Conclusion
The total syntheses of this compound by Wiesner, Inoue, and Reisman represent significant achievements in the field of natural product synthesis. Wiesner's pioneering work laid the groundwork by demonstrating the feasibility of constructing such a complex molecule. The more recent syntheses by Inoue and Reisman showcase the power of modern synthetic methodologies, including convergent fragment coupling and strategic C-C bond formations. This comparative analysis provides a valuable resource for chemists engaged in the synthesis of complex natural products and the development of novel therapeutic agents, highlighting the diverse strategies that can be employed to conquer molecular complexity.
References
A Comparative Analysis of the Biological Activities of Talatisamine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Talatisamine, a C19-diterpenoid alkaloid predominantly found in plants of the Aconitum genus, has garnered significant interest for its diverse pharmacological properties. As a major bioactive component of the traditional Chinese medicine "Fuzi," its metabolites are now being investigated for their therapeutic potential. This guide provides a comparative overview of the biological activities of known this compound metabolites and derivatives, supported by experimental data, to aid in future research and drug development endeavors.
I. Comparative Biological Activities
The metabolites and derivatives of this compound exhibit a range of biological effects, with notable activities in the cardiovascular and central nervous systems, as well as at the mitochondrial level. The following tables summarize the quantitative data from various studies, offering a clear comparison of their potency.
Cardiotonic Activity
A key finding in the study of this compound metabolites is the significant cardiotonic effect of its metabolite, cammaconine, and other related C19-diterpenoid alkaloids possessing a hydroxyl group at the C-18 position. This structural feature appears to be crucial for this activity. The cardiotonic effect is believed to be mediated by an enhanced cellular calcium influx[1].
Table 1: Comparative Cardiotonic Activity of this compound Metabolites and Related Alkaloids
| Compound | Description | Effect on Ventricular Contraction |
| Cammaconine | This compound metabolite with an 18-OH group. | Substantial cardiotonic activity[1]. |
| Compound 5 | C19-diterpenoid alkaloid with 18-OH and an N-methyl group. | Stronger effect on ventricular contraction[1]. |
| Compound 7 | C19-diterpenoid alkaloid with 18-OH and a methoxy group at C-16. | Stronger effect on ventricular contraction[1]. |
| Other C19-diterpenoid alkaloids with 18-OH (Compounds 6, 8-12) | Analogs with the key 18-OH feature. | Measurable cardioactivity[1]. |
Vasorelaxant Activity
This compound and its derivatives have demonstrated the ability to relax vascular smooth muscle, an effect attributed to the suppression of Ca2+ influx[2].
Table 2: Comparative Vasorelaxant Activity of this compound and Its Derivatives on Rat Aortic Rings
| Compound | IC50 (µM) for KCl-induced contraction |
| This compound | >750[3] |
| 14-O-acetylthalatisamine | 98.9[3] |
| 14-benzoylthalatisamine | 79.5[3] |
Mitochondrial Effects
This compound and its derivative, 14-O-benzoylthis compound, have been shown to protect mitochondria by inhibiting the Ca2+-dependent opening of the mitochondrial permeability transition pore (mPTP) and reducing lipid peroxidation[4].
Table 3: Comparative Inhibitory Effects on Mitochondrial Permeability Transition Pore (mPTP) Opening
| Compound | Tissue | IC50 (µM) |
| This compound | Rat Liver Mitochondria | 78.0[4] |
| 14-O-benzoylthis compound | Rat Liver Mitochondria | 38.6[4] |
| 14-O-benzoylthis compound | Rat Heart Mitochondria | 85.6[4] |
Table 4: Comparative Inhibitory Effects on Fe2+/ascorbate-induced Lipid Peroxidation in Rat Liver Mitochondria
| Compound | Concentration (µM) | Inhibition of MDA formation (%) |
| This compound | 100 | ~40 |
| 14-O-benzoylthis compound | 100 | ~70 |
Ion Channel Modulation
This compound has been identified as a specific blocker of delayed rectifier K+ channels in rat hippocampal neurons, suggesting its potential in neuroprotective applications[5].
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Isolated Perfused Frog Heart Assay for Cardiotonic Activity
-
Animal Preparation: A frog is pithed and dissected to expose the heart.
-
Cannulation: A cannula is inserted into the sinus venosus for perfusion with Ringer's solution.
-
Recording: The heart's contractions are recorded using a force-displacement transducer connected to a data acquisition system.
-
Drug Administration: After a stabilization period, this compound metabolites or other test compounds are added to the perfusate at various concentrations.
-
Data Analysis: Changes in the force and rate of contraction are measured and compared to baseline and control groups.
Rat Aortic Ring Assay for Vasorelaxant Activity
-
Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
Contraction Induction: The rings are pre-contracted with a high concentration of KCl (e.g., 60 mM) or an agonist like phenylephrine.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the bath.
-
Data Analysis: The relaxation of the aortic rings is measured as a percentage of the pre-contraction tension. IC50 values are calculated from the concentration-response curves.
Mitochondrial Permeability Transition Pore (mPTP) Assay
-
Mitochondria Isolation: Mitochondria are isolated from rat liver or heart tissue by differential centrifugation.
-
Assay Buffer: Isolated mitochondria are suspended in a buffer containing substrates for respiration and a fluorescent indicator of mPTP opening (e.g., calcein-AM with CoCl2 to quench cytosolic fluorescence).
-
Induction of mPTP Opening: Ca2+ is added to the mitochondrial suspension to induce the opening of the mPTP.
-
Measurement: The change in fluorescence, indicating the opening of the mPTP, is monitored using a fluorometer.
-
Inhibitor Testing: The assay is performed in the presence of various concentrations of this compound or its derivatives to determine their inhibitory effect on Ca2+-induced mPTP opening.
Whole-Cell Patch Clamp Assay for K+ Channel Blocking Activity
-
Cell Preparation: Hippocampal neurons are isolated from rats and cultured.
-
Patch Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane of a single neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit K+ currents.
-
Drug Application: this compound or other test compounds are applied to the external solution bathing the neuron.
-
Data Analysis: The effect of the compound on the amplitude and kinetics of the delayed rectifier K+ current is recorded and analyzed to determine the IC50 and mechanism of blockade.
III. Signaling Pathways and Mechanisms of Action
The biological activities of this compound metabolites are mediated through specific signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: Proposed mechanism of cardiotonic activity of this compound metabolites.
Caption: Proposed mechanism of vasorelaxant activity of this compound derivatives.
Caption: Proposed mechanism of mitochondrial protection by this compound derivatives.
This guide provides a consolidated resource for understanding the multifaceted biological activities of this compound metabolites. The presented data and experimental protocols are intended to facilitate further investigation into these promising compounds for the development of novel therapeutics.
References
- 1. Metabolite Profiling of this compound in Heart Tissue After Oral Administration and Analysis of Cardiac Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characteristic of the vasorlaxant action of the this compound alkaloid and its derivatives | Auctores [auctoresonline.org]
- 4. Effect of this compound and its Derivate 14-O-Benzoylthis compound on Functional State of Rat Liver and Heart Mitochondria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Electrophysiological characterization of 14-benzoylthis compound, a selective blocker of the delayed rectifier K+ channel found in virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Talatisamine and Liljestrandisine: Unveiling the Pharmacological Landscape
For Researchers, Scientists, and Drug Development Professionals
In the realm of C19-diterpenoid alkaloids, a class of natural products renowned for their complex structures and diverse biological activities, Talatisamine and its congener, liljestrandisine, present an interesting case study.[1][2] While both compounds share a common aconitine-type structural backbone, a deep dive into the current scientific literature reveals a significant disparity in our understanding of their pharmacological profiles. This guide provides a comprehensive, data-supported comparison of this compound and liljestrandisine, highlighting the known biological effects of this compound and the conspicuous absence of experimental data for liljestrandisine.
Summary of Biological Activities
This compound has been the subject of multiple pharmacological investigations, revealing a range of biological effects. In contrast, liljestrandisine is primarily documented in the context of its total synthesis, with its biological activities yet to be extensively explored. A structural revision of liljestrandisine was notably a result of its chemical synthesis.[2][3]
| Biological Activity | This compound | Liljestrandisine |
| Cardiovascular Effects | Cardiotonic[4], Vasorelaxant[5], Antiarrhythmic[6][7] | No data available |
| Ion Channel Modulation | Specific blocker of delayed rectifier K+ channels[8][9] | No data available |
| Cellular Respiration | Inhibitor of the mitochondrial permeability transition pore (mPTP)[10] | No data available |
| Neuroprotective Effects | Attenuates β-amyloid oligomer-induced neurotoxicity | No data available |
Quantitative Performance Data
The available quantitative data is exclusively for this compound, primarily detailing its potency as a potassium channel blocker and its effects on mitochondrial function.
| Parameter | Value | Experimental System | Reference |
| IC50 for delayed rectifier K+ current (IK) | 146.0 ± 5.8 µM | Rat hippocampal neurons | [8][9] |
| Inhibition of rat liver mPTP (10 µM) | 24.5 ± 1.7% | Isolated rat liver mitochondria | [10] |
| Inhibition of rat heart mPTP (10 µM) | 18 ± 2.1% | Isolated rat heart mitochondria | [10] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily centered on the modulation of ion channels and mitochondrial function.
This compound's Modulation of Ion Channels and Calcium Signaling
This compound has been identified as a specific blocker of delayed rectifier K+ channels.[8][9] This action can alter cellular excitability and contribute to its antiarrhythmic effects. Furthermore, its vasorelaxant properties are attributed to the suppression of Ca2+ influx through both voltage-dependent and receptor-operated Ca2+ channels.[5]
This compound's Effect on Mitochondrial Function
This compound has been shown to inhibit the Ca2+-dependent opening of the mitochondrial permeability transition pore (mPTP).[10] This action can protect mitochondria from calcium overload-induced damage and may contribute to its cytoprotective effects.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited for this compound.
Whole-Cell Patch Clamp for K+ Channel Blocking Activity
This technique is used to measure the flow of ions through channels in the cell membrane.
-
Cell Preparation: Rat hippocampal neurons are acutely dissociated and cultured.
-
Recording: A glass micropipette filled with an internal solution is sealed onto the surface of a neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Data Acquisition: Voltage-clamp protocols are applied to elicit delayed rectifier K+ currents (IK).
-
Drug Application: this compound is applied to the bath solution at varying concentrations.
-
Analysis: The inhibition of IK by this compound is measured, and the IC50 value is calculated from the concentration-response curve.
Rat Aortic Ring Vasorelaxation Assay
This ex vivo method assesses the ability of a compound to relax pre-constricted blood vessels.
-
Tissue Preparation: The thoracic aorta is dissected from a rat and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
Contraction: The rings are pre-contracted with a vasoconstrictor agent (e.g., norepinephrine or KCl).
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.
-
Analysis: The relaxation of the aortic rings is measured as a percentage of the pre-contraction tension.
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This assay measures the opening of the mPTP in isolated mitochondria, often by monitoring mitochondrial swelling.
-
Mitochondria Isolation: Mitochondria are isolated from rat liver or heart tissue by differential centrifugation.
-
Assay Buffer: Isolated mitochondria are suspended in a buffer containing substrates for respiration.
-
Induction of mPTP Opening: A Ca2+ solution is added to induce the opening of the mPTP.
-
Measurement: The opening of the mPTP leads to mitochondrial swelling, which is measured as a decrease in absorbance at 540 nm using a spectrophotometer.
-
Drug Effect: The assay is performed in the presence and absence of this compound to determine its inhibitory effect on Ca2+-induced mitochondrial swelling.
Conclusion
The available evidence strongly indicates that this compound is a bioactive C19-diterpenoid alkaloid with significant potential for modulating cardiovascular and neuronal function. Its mechanisms of action, involving the blockade of potassium channels, inhibition of calcium influx, and modulation of mitochondrial function, are subjects of ongoing research.
In stark contrast, liljestrandisine remains a synthetic enigma. While its structural relationship to this compound is established, its pharmacological properties are completely unknown. This significant knowledge gap underscores the need for future biological investigations into this and other minor alkaloids from the Aconitum and Delphinium genera. For researchers in drug discovery, this compound presents a lead compound with a defined, albeit complex, pharmacological profile, whereas liljestrandisine represents an untapped resource with the potential for novel biological activities. Direct, head-to-head experimental comparisons are essential to truly understand the structure-activity relationships within this fascinating class of natural products.
References
- 1. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Effect of this compound and its Derivate 14-O-Benzoylthis compound on Functional State of Rat Liver and Heart Mitochondria | Semantic Scholar [semanticscholar.org]
- 3. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 7. Effect of this compound and its Derivate 14-O-Benzoylthis compound on Functional State of Rat Liver and Heart Mitochondria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Calcium imaging - Wikipedia [en.wikipedia.org]
- 10. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Talatisamine
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Talatisamine is paramount. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a secure laboratory environment.
This compound is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities.[1][2][3][4] Found in plants of the Aconitum genus, this compound is a potent neurotoxin that selectively blocks delayed rectifier potassium (IK) channels in rat hippocampal neurons.[5][6][7] This activity makes it a compound of interest for neurological and cardiovascular research. However, its toxicity necessitates stringent safety protocols. As a crystalline solid, the primary exposure risks are inhalation of airborne particles and dermal contact.[8]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound and related diterpenoid alkaloids, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for highly potent powdered substances and the safety data for the structurally similar and highly toxic alkaloid, Aconitine.
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved Respirator | A full-face respirator with P100 (or N100) cartridges is recommended to prevent inhalation of fine powder.[9][10] |
| Hand Protection | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of powder-free nitrile or neoprene gloves. The outer glove should be changed immediately upon contamination. Thicker gloves generally offer better protection. |
| Eye Protection | Chemical Safety Goggles or Full-Face Shield | Must be worn in conjunction with a respirator to provide a complete seal around the eyes and protect from splashes or airborne particles. |
| Body Protection | Disposable, Low-Permeability Lab Coat or Coveralls | A disposable, solid-front gown made of a low-permeability fabric like polyethylene-coated spunbond polypropylene is essential to prevent skin contact. Cloth lab coats are not suitable as they can absorb the compound. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Sturdy, closed-toe shoes must be worn. Disposable shoe covers should be used to prevent the spread of contamination outside the work area. |
Biological Activity and Toxicity Data
While specific quantitative toxicity data for this compound is limited in publicly available literature, the information on its biological activity and the known toxicity of related compounds underscore the need for caution.
| Parameter | Value/Information | Source |
| Molecular Formula | C₂₄H₃₉NO₅ | --INVALID-LINK-- |
| Molecular Weight | 421.6 g/mol | --INVALID-LINK-- |
| Biological Activity | Specific blocker of delayed rectifier potassium (IK) current in rat hippocampal neurons. | --INVALID-LINK-- |
| IC₅₀ (IK current inhibition) | 146.0 ± 5.8 µM | --INVALID-LINK-- |
| Toxicity of Related Compounds (Diterpenoid Alkaloids) | Highly toxic; can be fatal if swallowed or inhaled. Some are potent neurotoxins and cardiotoxins.[2][11] | General scientific literature |
Experimental Protocols: Safe Handling of this compound
The following is a step-by-step protocol for the safe handling of powdered this compound in a laboratory setting. This protocol is designed to minimize the risk of exposure and cross-contamination.
I. Preparation and Pre-Handling
-
Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure.[12] This area should be clearly marked with warning signs indicating the presence of a highly potent compound.
-
Decontamination Supplies: Before beginning work, ensure that a decontamination solution (e.g., a suitable detergent solution) and appropriate waste disposal bags are readily available.
-
PPE Donning: Put on all required PPE as specified in the table above in an anteroom or designated area outside of the handling zone. Ensure gloves are worn over the cuffs of the lab coat.
II. Weighing and Aliquoting
-
Use of a Ventilated Enclosure: If a balance cannot be located inside a fume hood, use a ventilated balance enclosure to weigh the powdered compound.[12]
-
Minimize Air Currents: When weighing, close the sash of the fume hood as much as practical to minimize air turbulence that could disperse the powder.
-
Careful Transfer: Use a spatula or other appropriate tool to carefully transfer the powder. Avoid any actions that could generate dust.
-
Immediate Sealing: Once the desired amount is weighed, securely seal the container.
III. Solution Preparation
-
Solvent Addition: If preparing a solution, add the solvent to the container with the powdered this compound slowly and carefully to avoid splashing. This compound is soluble in ethanol, DMSO, and dimethyl formamide.
-
Inert Gas Purge: For stock solutions, it is recommended to purge the solvent with an inert gas.
-
Container Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
IV. Post-Handling and Decontamination
-
Surface Decontamination: After handling is complete, decontaminate all surfaces and equipment in the designated area with the prepared decontamination solution.
-
PPE Doffing: Remove PPE in the designated doffing area, being careful to avoid contaminating skin or clothing. The outer gloves should be removed first, followed by the lab coat (turned inside out), shoe covers, inner gloves, and finally the respirator and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plan
A clear plan for the entire lifecycle of the compound, from receipt to disposal, is critical for safety and compliance.
I. Receiving and Storage
-
Receipt: Upon receipt, inspect the container for any damage. If the container is compromised, follow emergency spill procedures.
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. The storage location should be secure and accessible only to authorized personnel.
II. Spill Response
-
Evacuation: In the event of a spill, evacuate the immediate area.
-
Notification: Notify the laboratory supervisor and institutional safety officer immediately.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Use absorbent pads for liquid spills and carefully wet-clean powdered spills to avoid generating dust.
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.
III. Disposal Plan
All this compound waste, including contaminated PPE, weighing papers, and empty containers, must be treated as hazardous waste.[13][14][15]
-
Waste Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.[13]
-
Container Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "gloves and wipes").
-
Empty Container Disposal: The original container, even if empty, should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14][15]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office in accordance with all local, state, and federal regulations.
Visualization of this compound's Mechanism of Action
This compound's primary biological effect is the blockage of delayed rectifier potassium (IK) channels, which are crucial for the repolarization phase of the action potential in neurons.[5][16] The following diagram illustrates this mechanism.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fada.birzeit.edu [fada.birzeit.edu]
- 5. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ilcdover.com [ilcdover.com]
- 9. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 11. Diterpenoid alkaloid toxicosis in cattle in the Swiss Alps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. safety.duke.edu [safety.duke.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 16. The newly identified K+ channel blocker this compound attenuates beta-amyloid oligomers induced neurotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
